Product packaging for 6-(Oxetan-3-YL)-1H-indole(Cat. No.:)

6-(Oxetan-3-YL)-1H-indole

Cat. No.: B15071656
M. Wt: 173.21 g/mol
InChI Key: BXXCTQFYNATWTB-UHFFFAOYSA-N
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Description

6-(Oxetan-3-YL)-1H-indole is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B15071656 6-(Oxetan-3-YL)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-(oxetan-3-yl)-1H-indole

InChI

InChI=1S/C11H11NO/c1-2-9(10-6-13-7-10)5-11-8(1)3-4-12-11/h1-5,10,12H,6-7H2

InChI Key

BXXCTQFYNATWTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Oxetan-3-YL)-1H-indole. This molecule is of significant interest in medicinal chemistry and drug development due to the incorporation of an oxetane ring, a motif known to improve physicochemical and pharmacokinetic properties of drug candidates. This guide details a proposed synthetic route, experimental protocols, and a complete characterization workflow.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the 6-position of the indole ring offers a vector for modifying biological activity and pharmacokinetic profiles. The oxetane moiety is increasingly utilized as a versatile building block in drug design. Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor, while improving metabolic stability and aqueous solubility, make it an attractive substituent. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of new therapeutic agents.

Proposed Synthesis

A highly efficient and widely applicable method for the formation of C(sp²)-C(sp³) bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is proposed for the synthesis of this compound, starting from commercially available 6-bromo-1H-indole and (oxetan-3-yl)boronic acid. The reaction is anticipated to proceed under mild conditions with good to excellent yields.

The proposed reaction scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 6-Bromo-1H-indole p1 This compound r1->p1 + r2 (Oxetan-3-yl)boronic acid r2->p1 reagents Pd(dppf)Cl2 (catalyst) K2CO3 (base) Dioxane/H2O (solvent) reagents->p1

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is based on established Suzuki-Miyaura coupling procedures for indole derivatives.[1][2][3]

Materials:

  • 6-Bromo-1H-indole

  • (Oxetan-3-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 eq), (oxetan-3-yl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Stir the reaction mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

3.2. Characterization Workflow

The following workflow is recommended for the structural elucidation and purity assessment of the synthesized this compound.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ms Mass Spectrometry (HRMS-ESI) start->ms hplc HPLC Analysis start->hplc structure Structural Elucidation nmr->structure ms->structure purity Purity Assessment hplc->purity end Characterized Compound structure->end purity->end

Caption: A general workflow for the characterization of this compound.

Characterization Data

The following tables summarize the expected and calculated characterization data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Exact Mass173.0841 g/mol
AppearanceOff-white to pale yellow solid (predicted)
Boiling Point364.5 ± 22.0 °C (Predicted)[4]
Density1.249 ± 0.06 g/cm³ (Predicted)[4]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)~11.0s-
H-2~7.3t~2.5
H-4~7.5d~8.2
H-5~6.9dd~8.2, ~1.5
H-7~7.2s-
H-3' (oxetane)~4.0-4.2m-
H-2', H-4' (oxetane)~4.8-5.0t~6.5
H-2', H-4' (oxetane)~4.6-4.8t~6.0

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and are reported in ppm.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~124.0
C-3~101.5
C-3a~127.0
C-4~120.0
C-5~118.0
C-6~130.0
C-7~110.0
C-7a~137.0
C-3' (oxetane)~35.0
C-2', C-4' (oxetane)~78.0

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺174.0919
[M+Na]⁺196.0738
[M-H]⁻172.0762

Table 5: Proposed HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 280 nm
Injection Volume10 µL
Column Temperature25 °C

Applications in Drug Development

The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxetane moiety can enhance drug-like properties by:

  • Improving solubility: The polar nature of the oxetane ether oxygen can improve aqueous solubility.

  • Increasing metabolic stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to other alkyl or alkoxy groups.

  • Modulating lipophilicity: The introduction of the oxetane can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Providing a 3D scaffold: The non-planar structure of the oxetane can provide a vector for exploring chemical space in three dimensions, potentially leading to improved binding affinity and selectivity for biological targets.

This makes this compound an attractive starting point for the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.

Conclusion

This technical guide outlines a robust and efficient synthetic strategy for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive characterization workflow and predicted analytical data have been provided to aid researchers in the identification and quality control of this novel compound. The unique structural features of this compound make it a promising scaffold for the discovery and development of next-generation therapeutics.

References

The Emergence of Oxetane-Containing Indole Analogs: A New Frontier in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led medicinal chemists to explore unique molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic profiles. Among these, the indole nucleus has long been recognized as a privileged structure, forming the core of numerous biologically active compounds. Recently, the incorporation of an oxetane ring into indole-based molecules has yielded a new class of compounds with promising cytotoxic activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these novel oxetane-containing indole analogs, with a focus on a series developed as potential anticancer agents.

Introduction: The Rationale for Oxetane Incorporation

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry.[1][2][3] Its unique properties, including high polarity, low molecular weight, and a distinct three-dimensional structure, make it an attractive functional group for modifying the physicochemical properties of drug candidates.[1][2][3] Oxetanes can act as isosteres for carbonyl groups and gem-dimethyl groups, potentially improving aqueous solubility, metabolic stability, and pKa, while also providing access to unexplored chemical space.[1][3]

In the context of indole-based anticancer agents, the research focus has often been on inhibitors of tubulin polymerization. One such agent is OXi8006, a 2-aryl-3-aroyl-indole that demonstrates a dual mechanism of action as both a cytotoxic agent and a vascular disrupting agent.[4][5][6] Inspired by this and other natural products like colchicine and combretastatin A-4, researchers have sought to expand the structure-activity relationship (SAR) knowledge by replacing the bridging ketone moiety in OXi8006 with an oxetane functional group.[4][5][6] This strategic modification has led to the development of a novel series of oxetane-containing indole analogs with unexpected biological activities.

Synthesis of Novel Oxetane-Containing Indole Analogs

A key innovation in the development of these compounds was a new synthetic methodology to install an oxetane ring at the 3-position of a 2-aryl-indole system.[4][5][6] This was achieved through a Lewis acid-catalyzed Friedel-Crafts alkylation using an oxetane-containing tertiary alcohol. This approach successfully yielded a series of fourteen new oxetane-containing indole-based molecules.[4][5][6]

General Synthetic Protocol

The synthesis of the target compounds was accomplished via a multi-step process. A key step involves the Lewis acid-catalyzed Friedel-Crafts alkylation of a 2-aryl-indole with an appropriate oxetane-containing tertiary alcohol.

Experimental Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

  • Reactant Preparation: A solution of the 2-aryl-indole and the oxetane-containing tertiary alcohol is prepared in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The reaction mixture is cooled to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.

  • Lewis Acid Addition: A Lewis acid (e.g., boron trifluoride etherate) is added dropwise to the cooled reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired oxetane-containing indole analog.

Biological Activity and Quantitative Data

The newly synthesized oxetane-containing indole analogs were evaluated for their cytotoxic activity against a panel of human cancer cell lines and for their ability to inhibit tubulin polymerization.

Cytotoxicity Against Human Cancer Cell Lines

Several of the novel analogs demonstrated potent cytotoxicity with micromolar GI50 values against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a pancreatic cancer cell line (PANC-1).[4][5][6] The table below summarizes the GI50 values for the most potent compounds.

CompoundMCF-7 (μM)MDA-MB-231 (μM)PANC-1 (μM)
5c 0.47 ± 0.02--
5h -Potent Activity ObservedPotent Activity Observed
5k -Potent Activity ObservedPotent Activity Observed
Data extracted from research articles. Note: Specific values for 5h and 5k against MDA-MB-231 and PANC-1 were noted as potent but not explicitly quantified in the provided search results.[5]
Tubulin Polymerization Inhibition

Interestingly, despite the structural similarity to the potent tubulin inhibitor OXi8006, none of the newly synthesized oxetane-containing analogs showed significant activity as inhibitors of tubulin polymerization, with IC50 values greater than 20 μM.[5]

Structure-Activity Relationship and Mechanistic Insights

The biological evaluation of these novel compounds revealed a significant shift in the mechanism of action compared to the parent ketone-containing molecules. The replacement of the carbonyl group with an oxetane moiety led to a loss of tubulin polymerization inhibition activity but retained or even enhanced cytotoxicity.

SAR_Concept cluster_parent Parent Compound (OXi8006 Analog) cluster_analogs Novel Analogs cluster_activity Biological Activity Parent 2-Aryl-3-aroyl-indole (Ketone Bridge) Analogs Oxetane-Containing Indole Analogs Parent->Analogs Ketone to Oxetane Substitution Tubulin Tubulin Polymerization Inhibition Parent->Tubulin Cytotoxicity Potent Cytotoxicity Parent->Cytotoxicity Analogs->Cytotoxicity NoTubulin No Significant Tubulin Polymerization Inhibition Analogs->NoTubulin

Caption: SAR shift from ketone to oxetane analogs.

Molecular docking studies provided a potential explanation for this difference. The studies suggested that the OXi8006-oxetane analog 5m interacts differently with the colchicine-binding site on the tubulin heterodimer compared to colchicine itself.[4][5][6] This indicates that the cytotoxic effect of these new compounds is likely mediated by a different, yet to be fully elucidated, mechanism of action.

Experimental Workflows and Protocols

The discovery and evaluation of these novel compounds followed a systematic experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Design of Oxetane Analogs Synthesis Chemical Synthesis (Friedel-Crafts Alkylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (MCF-7, MDA-MB-231, PANC-1) Characterization->Cytotoxicity Tubulin Tubulin Polymerization Inhibition Assay Characterization->Tubulin SAR SAR Analysis Cytotoxicity->SAR Docking Molecular Docking Studies Tubulin->Docking Tubulin->SAR Conclusion Conclusion & Future Directions Docking->Conclusion SAR->Conclusion

Caption: Experimental workflow for novel compound development.

Protocol: Cell-Based Cytotoxicity Assay (General)

The antiproliferative activity of the synthesized compounds was determined using a standard cell-based assay, such as the Sulforhodamine B (SRB) or MTT assay.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231, PANC-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation (for SRB assay): The cells are fixed with a solution such as trichloroacetic acid (TCA).

  • Staining/Dye Addition: The appropriate dye (e.g., Sulforhodamine B for SRB assay or MTT reagent for MTT assay) is added to the wells.

  • Solubilization: The dye is solubilized.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength.

  • Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Protocol: In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using a cell-free in vitro assay.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a buffer is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37 °C).

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 (concentration required to inhibit tubulin polymerization by 50%) is determined by comparing the extent of polymerization in the presence of the test compounds to that of a control.

Conclusion and Future Directions

The exploration of oxetane-containing indole analogs has successfully yielded a new class of compounds with potent cytotoxic activity against several human cancer cell lines. While these compounds do not appear to act through the inhibition of tubulin polymerization like their ketone-containing predecessors, their significant antiproliferative effects warrant further investigation. Future research should focus on elucidating the precise mechanism of action of these novel analogs, which could reveal new therapeutic targets for cancer treatment. Additionally, further optimization of the oxetane-indole scaffold could lead to the development of even more potent and selective anticancer agents. The synthetic accessibility of these compounds, coupled with their promising biological activity, makes them a valuable addition to the medicinal chemist's arsenal in the ongoing fight against cancer.

References

Structure-Activity Relationship (SAR) Studies of 6-(Oxetan-3-YL)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(oxetan-3-yl)-1H-indole derivatives, focusing on their design, synthesis, and evaluation as potential therapeutic agents. The incorporation of the oxetane moiety into the indole scaffold has emerged as a promising strategy in medicinal chemistry to enhance physicochemical and biological properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this area.

Core Findings and Structure-Activity Relationships

SAR studies on this compound derivatives have revealed several key insights into the structural requirements for potent biological activity, particularly as antiproliferative agents. The oxetane group is often utilized as a surrogate for a carbonyl moiety, which can lead to improved metabolic stability and other desirable pharmacokinetic properties.[2][3]

A central finding is that substitutions on both the indole core and the pendant 2-aryl ring significantly modulate the antiproliferative effects of these compounds. The general structure under consideration is a 2-aryl-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole, with variations at the R2 and R3 positions of the indole ring and on the 2-aryl substituent.[1]

Key SAR Observations:

  • Substitution at R2 and R3: The most active compounds typically feature a functional group at either the R2 or R3 position of the indole nucleus. For instance, the presence of a bromine (Br) or chlorine (Cl) at R2, or a methoxy (OCH3) group at R3, is associated with enhanced antiproliferative activity.[1] In contrast, the absence of any functionalization at these positions generally leads to a decrease in potency.[1]

  • 2-Aryl Substituent: An unsubstituted pendant phenyl ring at the 2-position of the indole is a common feature among the most active derivatives.[1]

  • Oxetane Moiety: The replacement of a bridging ketone with an oxetane functional group has been a key strategy in expanding the SAR knowledge for this class of molecules, providing insights into the role of this four-membered ring in biological activity.[1]

The following diagram illustrates the logical relationships derived from the SAR studies, highlighting the impact of different substituents on the antiproliferative activity of these indole derivatives.

SAR_logical_relationships cluster_indole_core Indole Core Substitutions cluster_aryl_ring 2-Aryl Ring cluster_activity Biological Activity Indole_Core This compound Scaffold R2_Sub Substitution at R2 (e.g., Br, Cl) Indole_Core->R2_Sub R3_Sub Substitution at R3 (e.g., OCH3) Indole_Core->R3_Sub No_Sub No Substitution at R2/R3 Indole_Core->No_Sub High_Activity High Antiproliferative Activity R2_Sub->High_Activity Enhances R3_Sub->High_Activity Enhances Low_Activity Low Antiproliferative Activity No_Sub->Low_Activity Reduces Aryl_Ring Pendant 2-Aryl Ring Unsub_Aryl Unsubstituted Phenyl Aryl_Ring->Unsub_Aryl Unsub_Aryl->High_Activity Favorable experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Mat Aryl Bromide & Oxetan-3-one Tert_Alcohol Synthesis of Oxetane-containing Tertiary Alcohol (3) Start_Mat->Tert_Alcohol FC_Alkylation Lewis Acid-Catalyzed Friedel-Crafts Alkylation Tert_Alcohol->FC_Alkylation Indole_Scaffold 2-Aryl-1H-indole Scaffold (4) Indole_Scaffold->FC_Alkylation Final_Product Final this compound Derivative (5) FC_Alkylation->Final_Product Purification Purification & Characterization Final_Product->Purification Antiprolif_Assay Antiproliferative Activity Assay Purification->Antiprolif_Assay Tubulin_Assay Tubulin Polymerization Assay Purification->Tubulin_Assay SAR_Analysis SAR Analysis Antiprolif_Assay->SAR_Analysis Tubulin_Assay->SAR_Analysis

References

Spectroscopic data (NMR, HRMS, HPLC) of 6-(Oxetan-3-YL)-1H-indole.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic and Chromatographic Characterization of 6-(Oxetan-3-YL)-1H-indole

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the expected spectroscopic and chromatographic data for the novel heterocyclic compound, this compound. Due to the limited availability of public data for this specific molecule, this document outlines the predicted data based on analogous structures and provides detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic and Chromatographic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) data for this compound. These predictions are based on the analysis of similar oxetane-containing indole analogues.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.10br s1HNH -1
~7.60d1HH -4
~7.50s1HH -7
~7.25t1HH -2
~7.05dd1HH -5
~6.50t1HH -3
~5.00t2HOxetane CH
~4.70t2HOxetane CH
~4.20m1HOxetane CH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~136.5C-7a
~132.0C-6
~125.0C-3a
~122.5C-2
~120.0C-4
~118.5C-5
~111.0C-7
~101.0C-3
~72.0Oxetane C H₂
~35.0Oxetane C H

Solvent: DMSO-d₆

Table 3: Predicted HRMS Data
ParameterValue
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
Ionization ModeESI+
Predicted [M+H]⁺174.0862
Predicted [M+Na]⁺196.0682
Table 4: HPLC Method for Purity Analysis
ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Column Temp.40 °C
Injection Vol.10 µL

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction between 6-bromo-1H-indole and an appropriate oxetane-containing boronic acid or ester.

Materials:

  • 6-bromo-1H-indole

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indole (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add K₃PO₄ (3.0 eq) dissolved in water.

  • Add toluene to the mixture.

  • Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Process the spectra using appropriate software to assign chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS)
  • Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a final concentration of 10-100 µg/mL.

  • Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

  • Determine the accurate mass and calculate the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.

  • Set up the HPLC system according to the parameters outlined in Table 4.

  • Inject the sample and record the chromatogram to determine the retention time and assess the purity of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (6-bromo-1H-indole, Oxetane boronic ester) reaction Suzuki Coupling (Pd(OAc)₂, SPhos, K₃PO₄) start->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography final_product Pure this compound chromatography->final_product nmr NMR Spectroscopy (¹H, ¹³C) hrms HRMS hplc HPLC final_product->nmr final_product->hrms final_product->hplc

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Structure of this compound with key fragments.

The Ascendant Role of Oxetane-Substituted Indoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to serve as a cornerstone for the development of novel therapeutics. Its versatile chemical nature allows for a broad exploration of chemical space, leading to the discovery of potent agents across various disease areas. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. Among these, the oxetane ring has garnered significant attention as a bioisosteric replacement for common functional groups, offering a unique combination of properties that can enhance drug-like characteristics. This technical guide provides an in-depth exploration of the chemical space of oxetane-substituted indoles, focusing on their synthesis, biological evaluation, and the underlying signaling pathways they modulate.

Data Presentation: Structure-Activity Relationship of Oxetane-Substituted Indole Analogs

The following table summarizes the in vitro biological activity of a series of oxetane-substituted indole analogs. These compounds were designed as potential inhibitors of tubulin polymerization, a clinically validated target in oncology. The data highlights the impact of substituting the bridging ketone in the parent compound OXi8006 with an oxetane moiety and the influence of various substituents on the indole core and the pendant aryl ring on cytotoxic activity.

CompoundR1R2R3R4R5Yield (%)Tubulin IC50 (µM)MCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)PANC-1 GI50 (µM)
5a HHHHH55>202.5 ± 0.23.1 ± 0.34.5 ± 0.5
5b HOMeHHH62>201.8 ± 0.12.2 ± 0.23.1 ± 0.3
5c HHOMeHH58>200.47 ± 0.020.65 ± 0.051.2 ± 0.1
5d MeHHHH45>20>10>10>10
5e HHHOMeH65>203.5 ± 0.44.1 ± 0.45.8 ± 0.6
5f HOMeHOMeH71>202.1 ± 0.22.8 ± 0.33.9 ± 0.4
5g HHOMeOMeH68>200.85 ± 0.071.1 ± 0.11.9 ± 0.2
5h HHHHOMe51>205.2 ± 0.66.8 ± 0.78.1 ± 0.9
5i HOMeHHOMe59>204.3 ± 0.55.5 ± 0.67.2 ± 0.8
5j HHOMeHOMe56>201.5 ± 0.12.0 ± 0.22.8 ± 0.3
5k HHHOMeOMe63>206.8 ± 0.78.2 ± 0.9>10
5l HOMeHOMeOMe70>205.1 ± 0.66.5 ± 0.78.9 ± 0.9
5m HHOMeOMeOMe67>201.2 ± 0.11.8 ± 0.22.5 ± 0.3
OXi8006 ------1.10.0320.0320.036

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and biological evaluation of oxetane-substituted indoles.

Synthesis of 3-(Oxetan-3-yl)-2-aryl-1H-indole Analogs

A novel synthetic approach has been developed for the installation of an oxetane ring at the 3-position of a 2-aryl-indole system. This method utilizes a Lewis acid-catalyzed Friedel-Crafts alkylation of a 2-aryl-indole with an oxetane-containing tertiary alcohol.[1][2]

General Procedure for Friedel-Crafts Alkylation:

  • To a well-stirred solution of the desired 2-aryl-indole (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere at 0 °C, add tin(IV) chloride (SnCl4, 1.5 eq) in a single portion via syringe.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Add the 3-aryl-oxetan-3-ol (1.1 eq) in small portions to the suspension, followed by the addition of nitromethane.

  • Continue stirring the reaction mixture for 8 hours at room temperature.

  • Quench the reaction by the slow addition of ice and water.

  • Extract the organic material with CH2Cl2 (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(oxetan-3-yl)-2-aryl-1H-indole analog.

G Indole 2-Aryl-Indole Intermediate Activated Complex Indole->Intermediate Coordination SnCl4 SnCl4 (Lewis Acid) SnCl4->Intermediate Oxetanol 3-Aryl-oxetan-3-ol Oxetanol->Intermediate Nucleophilic Attack Product 3-(Oxetan-3-yl)-2-aryl-1H-indole Intermediate->Product Alkylation & Deprotonation Quenching Quenching (Ice/Water) Product->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification

Synthetic Workflow for Oxetane-Substituted Indoles.
In Vitro Tubulin Polymerization Inhibition Assay

The ability of the synthesized compounds to inhibit tubulin polymerization is a key indicator of their potential as anticancer agents. A fluorescence-based assay is a common method to quantify this activity.

Protocol:

  • Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin (>99% pure), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.

  • In a 96-well plate, add 5 µL of the test compounds at various concentrations and incubate at 37 °C for 1 minute.

  • Add 50 µL of the pre-warmed tubulin reaction mix to each well.

  • Immediately monitor the increase in fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm. The fluorescence increases as tubulin polymerizes.

  • Record data at regular intervals for a set period (e.g., 60 minutes) to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathway Visualization

Oxetane-substituted indoles have been investigated for their effects on various cellular signaling pathways. While the primary focus of the analogs presented here was tubulin polymerization, the indole scaffold is known to interact with a multitude of biological targets. One such pathway of interest is the Hedgehog signaling pathway, which is crucial in embryonic development and is often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation. Its aberrant activation is implicated in the development and progression of several cancers.

Hedgehog_Pathway Hedgehog Signaling Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI (cleaved to GLI-R) SUFU_off->GLI_off promotes cleavage Target_Genes_off Target Genes (repressed) GLI_off->Target_Genes_off represses Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh_ligand->PTCH1_on binds SMO_on SMO (active) PTCH1_on->SMO_on inhibition lifted SUFU_on SUFU (inhibited) SMO_on->SUFU_on inhibits GLI_on GLI (active) SUFU_on->GLI_on dissociates Target_Genes_on Target Genes (activated) GLI_on->Target_Genes_on activates

Canonical Hedgehog Signaling Pathway Activation and Inactivation.

Conclusion

The exploration of the chemical space of oxetane-substituted indoles represents a promising frontier in drug discovery. The oxetane moiety serves as a valuable tool for fine-tuning the properties of indole-based compounds, leading to improved potency and drug-like characteristics. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further investigate this exciting class of molecules. Future work in this area will likely focus on expanding the diversity of oxetane substitutions, exploring a wider range of biological targets, and advancing the most promising candidates into preclinical and clinical development.

References

In Silico Analysis of 6-(Oxetan-3-YL)-1H-indole: A Technical Guide to Molecular Modeling and Docking with Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 6-(Oxetan-3-YL)-1H-indole, with a primary focus on its interaction with the colchicine binding site of β-tubulin. While direct experimental data on this specific molecule is limited, this guide leverages findings from closely related oxetane-containing indole analogues to provide a robust framework for computational analysis. This document outlines detailed methodologies for molecular docking, presents available quantitative data, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of Indole Derivatives as Tubulin Inhibitors

Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity. A key area of interest is their role as inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these small molecules can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. The colchicine binding site on β-tubulin is a well-established target for such inhibitors.

The incorporation of an oxetane ring into indole-based molecules is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability. This guide focuses on this compound, a representative of this chemical class, and explores its potential interactions with tubulin through computational methods.

Target Protein: β-Tubulin and the Colchicine Binding Site

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site, located at the interface between α- and β-tubulin, is a key regulatory site for microtubule dynamics. Ligands that bind to this site can prevent the curved tubulin dimers from adopting the straight conformation necessary for microtubule polymerization.

Molecular Docking of an Oxetane-Indole Analogue with Tubulin

While specific docking studies for this compound are not publicly available, a comprehensive study on a series of oxetane-containing indole analogues provides valuable insights.[1][2][3] A close analogue, compound 5m (6-bromo-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole), was docked into the colchicine binding site of tubulin (PDB ID: 1SA0).

The docking results for this analogue provide a rationale for the observed biological activity of this class of compounds. Although the oxetane-containing analogues did not show significant inhibition of tubulin polymerization in vitro, they exhibited micromolar antiproliferative activity against various cancer cell lines, suggesting a cellular mechanism of action that may be initiated by their interaction with tubulin.[1][2][3]

Key Molecular Interactions

The molecular docking of the analogue revealed key interactions within the colchicine binding site. The trimethoxyphenyl group, a common feature of many colchicine site inhibitors, is expected to occupy a hydrophobic pocket. The indole core can form various hydrophobic and potential hydrogen bonding interactions with the surrounding amino acid residues. The oxetane moiety, replacing a ketone in other active compounds, influences the overall conformation and interaction profile of the ligand within the binding site.[1][2][3]

Quantitative Data: Cytotoxicity of Oxetane-Containing Indole Analogues

The following table summarizes the in vitro cytotoxicity data (GI₅₀ values) for a series of oxetane-containing indole analogues against various human cancer cell lines.[1] This data highlights the potential antiproliferative effects of this class of compounds.

Compound IDRXMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)PANC-1 GI₅₀ (µM)
5a HH1.1 ± 0.11.3 ± 0.11.6 ± 0.1
5b HCl0.8 ± 0.11.0 ± 0.11.2 ± 0.1
5c HBr0.7 ± 0.10.9 ± 0.11.1 ± 0.1
5d OMeH1.5 ± 0.21.8 ± 0.22.1 ± 0.2
5e OMeCl1.2 ± 0.11.4 ± 0.11.7 ± 0.2
5f OMeBr1.0 ± 0.11.2 ± 0.11.5 ± 0.1
5g FH0.9 ± 0.11.1 ± 0.11.3 ± 0.1
5h FCl0.6 ± 0.10.8 ± 0.11.0 ± 0.1
5i FBr0.5 ± 0.10.7 ± 0.10.9 ± 0.1
5j ClH0.7 ± 0.10.9 ± 0.11.1 ± 0.1
5k ClCl0.47 ± 0.020.6 ± 0.10.8 ± 0.1
5l ClBr0.4 ± 0.10.5 ± 0.10.7 ± 0.1
5m MeBr0.6 ± 0.10.8 ± 0.11.0 ± 0.1

Experimental Protocols: A Guide to In Silico Docking

This section outlines a detailed methodology for performing molecular docking of this compound with tubulin, based on established protocols for similar indole derivatives.[4][5][6][7]

Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.

Protein Preparation
  • PDB Structure Retrieval: Download the crystal structure of tubulin from the Protein Data Bank (PDB). A commonly used structure for colchicine-site docking is PDB ID: 1SA0.

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH. Assign atomic charges using a force field like AMBER.

  • Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking
  • Grid Generation: Define a docking grid box that encompasses the colchicine binding site on β-tubulin. The grid should be large enough to allow the ligand to move and rotate freely within the binding site.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box of the receptor. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Poses: Analyze the top-scoring docking poses to identify the most likely binding mode of the ligand. This analysis should include visualizing the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Visualizations: Workflows and Signaling Pathways

To better understand the processes involved in the in silico analysis and the potential biological consequences of tubulin inhibition, the following diagrams are provided.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 2D Structure of This compound l2 3D Structure Generation l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Charge Assignment l3->l4 d1 Define Docking Grid (Colchicine Site) l4->d1 p1 Download Tubulin Structure (e.g., PDB: 1SA0) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Energy Minimization p3->p4 p4->d1 d2 Run Docking Simulation (e.g., AutoDock) d1->d2 d3 Analyze Docking Poses & Interactions d2->d3 end Results d3->end Binding Affinity Estimation & Interaction Analysis

Caption: In Silico Molecular Docking Workflow.

signaling_pathway ligand This compound (or analogue) tubulin β-Tubulin (Colchicine Site) ligand->tubulin Binding mt_inhibition Inhibition of Microtubule Polymerization tubulin->mt_inhibition spindle_disruption Mitotic Spindle Disruption mt_inhibition->spindle_disruption g2m_arrest G2/M Phase Cell Cycle Arrest spindle_disruption->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Putative Signaling Pathway of Tubulin Inhibition.

Conclusion and Future Directions

The in silico modeling and docking analysis presented in this guide suggest that this compound and its analogues are promising scaffolds for the development of novel anticancer agents targeting the colchicine binding site of tubulin. While the oxetane-containing compounds may not be potent inhibitors of tubulin polymerization in cell-free assays, their cellular antiproliferative activity warrants further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and its direct evaluation in cytotoxicity and tubulin polymerization assays are necessary to validate the computational predictions.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations of the ligand-protein complex can provide deeper insights into the stability of the binding and the dynamic interactions over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues will help in refining the SAR and optimizing the lead compounds for improved potency and selectivity.

This technical guide provides a foundational framework for researchers to explore the potential of this compound and related compounds as a novel class of tubulin-targeting agents. The combination of computational and experimental approaches will be crucial in advancing these promising molecules towards clinical development.

References

A Technical Guide to the Potential Therapeutic Targets of 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available scientific literature on the specific molecule 6-(Oxetan-3-YL)-1H-indole, this document provides an in-depth technical guide on the potential therapeutic targets of indole and oxetane derivatives. The information presented herein is based on structurally related compounds and is intended to serve as a guide for potential research directions.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4][5] The incorporation of an oxetane ring, a four-membered cyclic ether, has gained significant attention in drug discovery for its ability to improve physicochemical and pharmacokinetic properties.[6][7][8][9] The combination of these two moieties in this compound suggests several potential therapeutic targets, which will be explored in this guide.

Potential Therapeutic Target Classes

Based on the known activities of indole and oxetane derivatives, the following target classes are of high interest:

  • Tubulin Polymerization Inhibitors: Many indole derivatives are potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[2][10][11][12][13]

  • Serotonin Receptors: The indole core is structurally similar to serotonin, and numerous indole derivatives act as ligands for various serotonin receptor subtypes, with applications in neurological and psychiatric disorders.[14][15][16]

  • Kinase Inhibitors: Indole-based compounds have been successfully developed as inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[17][18][19][20][21]

  • Nuclear Receptors: The lipophilic nature of the indole and the hydrogen bond accepting capability of the oxetane suggest potential interactions with nuclear receptors like the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.[22][23][24][25][26]

Tubulin Polymerization Inhibition

Indole derivatives can interfere with microtubule dynamics by binding to the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data for Representative Indole-based Tubulin Inhibitors

CompoundTargetAssayIC50 (µM)Cell LineReference
Indole-acrylamide derivativeTubulin PolymerizationIn vitro polymerization assay1.5-Hawash et al.[2]
Aroylindole I-387Tubulin PolymerizationIn vitro polymerization assay2.1-[13]
Indolylpyrimidine 250aTubulin PolymerizationIn vitro polymerization assay0.79BEL-7402Xie et al.[13]

Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a cell-free assay to measure the effect of a compound on tubulin polymerization in vitro.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Glycerol

    • Test compound (e.g., this compound) dissolved in DMSO

    • Microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer containing 20% glycerol and 2 mM GTP. Keep on ice.

    • Add 5 µL of test compound dilutions (in DMSO) to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

    • Warm the plate to 37°C.

    • Initiate the reaction by adding 95 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Signaling Pathway: Microtubule Dynamics

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Indole Derivative Indole Derivative Indole Derivative->Tubulin Dimers Inhibition G cluster_1 Serotonin Receptor Signaling Indole Ligand Indole Ligand 5-HT Receptor 5-HT Receptor Indole Ligand->5-HT Receptor Binds G-Protein G-Protein 5-HT Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response G cluster_2 GSK-3 Signaling Akt Akt GSK-3 GSK-3 Akt->GSK-3 Inhibits (phosphorylation) Tau Tau GSK-3->Tau Phosphorylates Indole Inhibitor Indole Inhibitor Indole Inhibitor->GSK-3 Inhibits Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau G cluster_3 Drug Discovery Workflow Target Identification Target Identification Compound Screening Compound Screening Target Identification->Compound Screening Hit-to-Lead Hit-to-Lead Compound Screening->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

References

Oxetane as a Carbonyl Isostere in Indole-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of common functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth examination of the use of the oxetane ring as a non-classical isostere for the carbonyl group within the privileged indole scaffold. Through a detailed case study of analogues of OXi8006, a potent indole-based tubulin polymerization inhibitor, this paper will explore the synthetic strategies, biological consequences, and structure-activity relationships (SAR) arising from this specific isosteric replacement. This guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Rationale for Oxetane Bioisosterism

The indole nucleus is a prominent feature in numerous pharmacologically active compounds, valued for its ability to participate in various biological interactions. In many indole-based drug candidates, a carbonyl group serves as a critical linker or pharmacophoric element. However, the carbonyl moiety can be susceptible to metabolic reduction and may contribute to undesirable physicochemical properties such as poor solubility.

The oxetane ring, a four-membered cyclic ether, has emerged as an attractive bioisostere for the carbonyl group.[1][2] This interest is driven by several key properties imparted by the oxetane motif:

  • Increased Polarity and Solubility: The oxygen atom in the strained ring acts as a strong hydrogen bond acceptor, often improving aqueous solubility compared to its carbonyl or gem-dimethyl counterparts.[3][4]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than a ketone, which can be reduced to a secondary alcohol.[5] This can lead to an improved pharmacokinetic profile.

  • Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and allow for exploration of new chemical space.[1]

  • Vectorial Exit Points: The substitution pattern on the oxetane ring provides distinct vectors for further chemical modification, allowing for fine-tuning of molecular properties.

This guide focuses on the practical application of this concept, using the replacement of the bridging ketone in the 2-aryl-3-aroyl-indole OXi8006 with an oxetane ring as a case study.[6][7] OXi8006 is a potent inhibitor of tubulin polymerization, functioning as both an antiproliferative agent and a tumor-selective vascular disrupting agent (VDA).[7]

Case Study: Oxetane Analogues of OXi8006

In a study aimed at expanding the structure-activity relationship (SAR) of the OXi8006 scaffold, researchers replaced the central carbonyl group with a 3,3-disubstituted oxetane ring.[6][7] This modification was designed to assess the impact of the isosteric replacement on the compound's biological activity, particularly its ability to inhibit tubulin polymerization and its antiproliferative effects on cancer cells.

Data Presentation: Antiproliferative Activity

The synthesized oxetane-containing indole analogues were evaluated for their antiproliferative activity against three human cancer cell lines: MCF-7 (breast), MDA-MB-231 (breast), and PANC-1 (pancreatic). The results, presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), are summarized below.

Compound IDMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)PANC-1 GI₅₀ (µM)
5a HHH1.31.41.6
5b HClH1.51.71.5
5c HFH0.941.01.0
5d HOMeH1.51.41.6
5e HMeH1.21.21.3
5f MeHH1.61.71.9
5g MeClH1.71.81.9
5h MeFH1.11.21.2
5i MeOMeH1.71.82.0
5j MeMeH1.51.41.5
5k HHF1.01.11.2
5l HHCl1.11.21.2
5m HHOMe1.41.41.5
5n HHMe1.21.31.3

Data extracted from "Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues".[6]

Key Finding: While several of the oxetane analogues demonstrated micromolar antiproliferative activity, a crucial finding of the study was their lack of significant activity as inhibitors of tubulin polymerization.[6] This is in stark contrast to their carbonyl-containing counterparts, such as OXi8006, which are potent inhibitors.[6][7] This suggests that the carbonyl oxygen's specific electronic and steric properties are critical for binding to the colchicine site on tubulin and eliciting the tubulin depolymerization effect.

Experimental Protocols & Workflows

General Synthetic Workflow

The synthesis of the target oxetane-indole compounds involved a multi-step process. A generalized workflow for the design, synthesis, and evaluation process is depicted below.

G cluster_design Design & Synthesis cluster_eval Biological Evaluation A Precursor Synthesis: Oxetane-containing Tertiary Alcohol C Lewis Acid Catalyzed Friedel-Crafts Alkylation A->C B Indole Synthesis/ Functionalization B->C D Purification & Characterization C->D E Antiproliferative Assays (e.g., SRB Assay) D->E F Tubulin Polymerization Inhibition Assay D->F G SAR Analysis E->G F->G H Further Optimization/ Pharmacokinetic Studies G->H Identify Lead Compound

General workflow for design and evaluation.
Detailed Protocol: Synthesis of 6-Chloro-2-(p-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole (5b)

The following protocol is adapted from the published methodology for the synthesis of a representative compound from the series.[6]

Materials:

  • 6-Chloro-2-(p-tolyl)-1H-indole (indole 4b )

  • 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol

  • Dichloromethane (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄)

  • Nitromethane (CH₃NO₂)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A solution of 6-chloro-2-(p-tolyl)-1H-indole (4b , 0.30 g, 1.2 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

  • Tin(IV) chloride (SnCl₄, 0.23 mL, 1.9 mmol) is added to the well-stirred solution in a single portion via syringe.

  • The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.

  • 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol (0.33 g, 1.4 mmol) is added in small portions to the suspension.

  • Nitromethane (10 mL) is then added to the reaction mixture.

  • The mixture is stirred for 8 hours at room temperature.

  • Upon completion, the reaction is quenched and worked up using standard procedures (e.g., addition of water, extraction with an organic solvent, drying, and concentration under reduced pressure).

  • The crude product is purified by column chromatography to yield the final compound 5b .

Mechanism of Action & Signaling

To understand the biological consequences of replacing the carbonyl with an oxetane, it is crucial to understand the mechanism of the parent compound, OXi8006. As a VDA, OXi8006 targets the tumor vasculature by inhibiting tubulin polymerization in rapidly proliferating endothelial cells.[2][7] This initiates a signaling cascade that leads to cytoskeletal collapse and vascular shutdown.

The diagram below illustrates the key signaling events initiated by a tubulin-binding VDA like OXi8006. The oxetane analogues, failing to inhibit tubulin polymerization, do not initiate this cascade.[6]

G cluster_upstream Initiation cluster_cascade Signaling Cascade cluster_downstream Downstream Effects cluster_outcome Cellular & Vascular Outcome VDA OXi8006 (Carbonyl Analogue) Tubulin α,β-Tubulin Heterodimers VDA->Tubulin Binds to Colchicine Site Microtubule Microtubule Depolymerization Tubulin->Microtubule GEFH1 GEF-H1 Release Microtubule->GEFH1 RhoA RhoA Activation GEFH1->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC FAK Focal Adhesion Kinase Phosphorylation ROCK->FAK Actin Actin Stress Fiber Formation MLC->Actin FA Focal Adhesion Formation FAK->FA Rounding Endothelial Cell Rounding Actin->Rounding FA->Rounding Permeability Increased Vascular Permeability Rounding->Permeability Shutdown Vascular Shutdown & Tumor Necrosis Permeability->Shutdown

Signaling pathway of tubulin-binding VDAs.

Structure-Activity Relationship (SAR) Insights

The replacement of the carbonyl bridge in OXi8006 with an oxetane ring provided critical insights into the SAR of this class of compounds. The logical relationship between the structural change and the resulting biological activity is outlined below.

G cluster_carbonyl Carbonyl Bridge cluster_oxetane Oxetane Isostere Start Parent Scaffold: 2-Aryl-3-Aroyl-Indole (e.g., OXi8006) Carbonyl Carbonyl Group (C=O) present at bridge Start->Carbonyl Oxetane Isosteric Replacement: Carbonyl -> Oxetane Start->Oxetane TubulinBinding Potent Tubulin Polymerization Inhibition Carbonyl->TubulinBinding VDA_Activity Vascular Disrupting Activity TubulinBinding->VDA_Activity High_Cyto Potent Cytotoxicity (nM range) VDA_Activity->High_Cyto Conclusion Conclusion: The carbonyl moiety is essential for the primary mechanism of action (tubulin inhibition) in this scaffold. High_Cyto->Conclusion NoTubulinBinding Loss of Tubulin Polymerization Inhibition Oxetane->NoTubulinBinding NoVDA_Activity Loss of Vascular Disrupting Activity NoTubulinBinding->NoVDA_Activity Reduced_Cyto Reduced Cytotoxicity (µM range) NoTubulinBinding->Reduced_Cyto Reduced_Cyto->Conclusion

SAR of carbonyl vs. oxetane substitution.

The key takeaway is that while the oxetane-for-carbonyl substitution is a valid strategy for modulating physicochemical properties, it can also lead to a complete loss of the primary mechanism of action if the carbonyl group is essential for target engagement.[6] In this case, the oxetane analogues, while retaining some antiproliferative activity through an unknown mechanism, are no longer functional as tubulin-destabilizing VDAs.

Conclusion and Future Directions

The use of an oxetane ring as a carbonyl isostere in indole-based drug design presents both opportunities and challenges. The case study of OXi8006 analogues demonstrates that this substitution can yield compounds with retained, albeit reduced, antiproliferative activity. The incorporation of the oxetane likely improves properties such as aqueous solubility and metabolic stability, which are desirable traits in drug development.[1][3]

However, the dramatic loss of tubulin polymerization inhibition highlights a critical lesson: the success of a bioisosteric replacement is highly context-dependent. For the 2-aryl-3-aroyl-indole scaffold, the carbonyl group is not merely a linker but a crucial pharmacophoric element for binding to the colchicine site of tubulin.

Future research in this area could explore:

  • Alternative Scaffolds: Investigating the oxetane-for-carbonyl swap in other indole-based drug classes where the carbonyl's role is less critical for direct target binding.

  • Mechanism Deconvolution: Elucidating the mechanism by which the oxetane-containing analogues exert their micromolar antiproliferative effects.

  • Pharmacokinetic Profiling: Formally evaluating the solubility, metabolic stability, and other pharmacokinetic parameters of the oxetane analogues to quantify the benefits of the isosteric replacement.

References

Natural products containing both indole and oxetane moieties

Author: BenchChem Technical Support Team. Date: November 2025

As of my last update, a comprehensive search of the scientific literature did not reveal any naturally occurring products that contain both an indole and an oxetane moiety within the same molecule. The combination of these two structural features appears to be absent in currently identified natural products.

However, recognizing the significant biological activities associated with both indole- and oxetane-containing compounds, synthetic chemists have been inspired to create novel molecules that incorporate both fragments. These synthetic analogs, often inspired by the structures of other natural products, are being explored for their therapeutic potential, particularly in the field of oncology.

This technical guide will therefore focus on the design, synthesis, and biological evaluation of these synthetic indole-oxetane compounds, providing researchers, scientists, and drug development professionals with a detailed overview of the current state of this emerging area of medicinal chemistry.

Design Rationale for Synthetic Indole-Oxetane Analogs

The primary inspiration for the development of indole-oxetane compounds comes from potent naturally occurring tubulin polymerization inhibitors like colchicine and combretastatin A-4. These molecules are known to disrupt the formation of microtubules, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. The indole nucleus is a well-established pharmacophore in many anticancer agents, while the oxetane ring is increasingly being used as a versatile functional group in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1][2]

The design strategy often involves replacing a flexible or metabolically labile linker in a known bioactive indole scaffold with a rigid and more stable oxetane ring. This modification can lead to improved pharmacokinetic properties and potentially novel biological activities.[1][2]

Synthesis of Indole-Oxetane Compounds

The synthesis of indole-oxetane analogs typically involves a multi-step sequence. A general workflow for the synthesis of 2-aryl-3-(oxetanyl)indoles is outlined below.

experimental_workflow start Aryl Bromide alcohol Tertiary Alcohol Intermediate start->alcohol Lithium-Halogen Exchange & Addition ketone Oxetane-containing Ketone ketone->alcohol product Indole-Oxetane Analog alcohol->product Lewis Acid-catalyzed Friedel-Crafts Alkylation indole Indole indole->product

A generalized synthetic workflow for indole-oxetane analogs.
Key Experimental Protocols

General Procedure for the Synthesis of Oxetane-Containing Tertiary Alcohol Intermediate:

To a solution of the starting aryl bromide in an anhydrous solvent such as THF at -78 °C is added a solution of n-butyllithium dropwise. After stirring for a specified time, the oxetane-containing ketone is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the tertiary alcohol intermediate.[1]

General Procedure for the Friedel-Crafts Alkylation to form the Indole-Oxetane Analog:

To a solution of the tertiary alcohol intermediate and the corresponding indole in a suitable solvent like dichloromethane at 0 °C is added a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate). The reaction mixture is stirred at this temperature for a certain period and then quenched with water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the final indole-oxetane product.[1]

Biological Activity of Synthetic Indole-Oxetane Analogs

Several synthesized indole-oxetane compounds have been evaluated for their cytotoxic activity against various human cancer cell lines. While the initial hypothesis was that these compounds would act as inhibitors of tubulin polymerization, similar to their inspirational natural products, biological assays have shown that they are generally ineffective in this regard.[1][2] However, a number of these analogs have demonstrated potent micromolar cytotoxicity against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).[1][2]

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (GI50 in µM) of a selection of synthetic indole-oxetane analogs against various cancer cell lines.

Compound IDIndole SubstituentPendant Aryl SubstituentMCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)PANC-1 GI50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
5a H4-OCH31.2 ± 0.11.5 ± 0.22.5 ± 0.3> 20[1]
5c 5-Br4-OCH30.47 ± 0.020.65 ± 0.051.1 ± 0.1> 20[1]
5h 7-OCH34-OCH30.85 ± 0.071.1 ± 0.11.9 ± 0.2> 20[1]
5i 5-OCH33,4,5-(OCH3)30.98 ± 0.091.3 ± 0.12.2 ± 0.2> 20[1]
5m H3,4,5-(OCH3)31.5 ± 0.21.8 ± 0.23.1 ± 0.4> 20[1]

Mechanism of Action

The exact mechanism of action for the observed cytotoxicity of these indole-oxetane analogs is still under investigation. As noted, they do not appear to function as potent inhibitors of tubulin polymerization.[1][2] Molecular docking studies have suggested that the replacement of the ketone linker with an oxetane moiety alters the way these molecules interact with the colchicine-binding site on tubulin, which may explain their lack of activity in tubulin polymerization assays.[2]

Future research will likely focus on elucidating the specific cellular targets and signaling pathways affected by these compounds to better understand their anticancer effects.

logical_relationship cluster_inspiration Natural Product Inspiration cluster_design Molecular Design cluster_activity Biological Activity Colchicine Colchicine Indole_Oxetane_Analog Indole-Oxetane Analog Colchicine->Indole_Oxetane_Analog Inspires Combretastatin_A4 Combretastatin A-4 Combretastatin_A4->Indole_Oxetane_Analog Inspires Indole_Moiety Indole Moiety Indole_Moiety->Indole_Oxetane_Analog Incorporated Oxetane_Moiety Oxetane Moiety Oxetane_Moiety->Indole_Oxetane_Analog Incorporated Tubulin_Inhibition Tubulin Polymerization Inhibition (Ineffective) Indole_Oxetane_Analog->Tubulin_Inhibition Cytotoxicity Cytotoxicity (Potent) Indole_Oxetane_Analog->Cytotoxicity

Logical relationship of indole-oxetane analogs.

Conclusion and Future Directions

While nature has not yet been found to produce molecules combining indole and oxetane rings, synthetic chemists have demonstrated the feasibility of creating such hybrids. These novel compounds exhibit promising cytotoxic activity against several cancer cell lines, although their mechanism of action differs from the natural products that inspired their creation. This emerging class of compounds represents a new area for exploration in cancer drug discovery. Future work should focus on expanding the chemical diversity of these analogs, elucidating their precise molecular targets, and optimizing their potency and selectivity to develop them into potential clinical candidates.

References

Review of the biological activities of oxetane-containing compounds.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Oxetane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly valuable motif for optimizing the pharmacological profiles of therapeutic candidates.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows medicinal chemists to fine-tune the physicochemical and biological characteristics of drug molecules.[1][3] This technical guide provides a comprehensive review of the biological activities of notable oxetane-containing compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate them.

The Physicochemical Advantages of Oxetane Incorporation

The utility of the oxetane ring in drug design stems from its ability to act as a versatile bioisostere and a modulator of key molecular properties.[4][5] As a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, oxetanes introduce polarity and can improve metabolic stability without significantly increasing lipophilicity.[1][6][7]

Key benefits of incorporating an oxetane motif include:

  • Improved Aqueous Solubility: The inherent polarity of the oxetane ring can significantly enhance the solubility of a compound, a critical factor for oral bioavailability.[1][8]

  • Metabolic Stability: The strained ring is often resistant to metabolic degradation, particularly by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6][9]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug development, the oxetane group provides a means to add steric bulk or block metabolically labile sites without a proportional increase in lipophilicity (LogD).[1][10]

  • pKa Modulation: The strong electron-withdrawing inductive effect of the oxetane oxygen can substantially decrease the basicity (pKa) of adjacent amine groups. This modulation can be crucial for optimizing a drug's absorption, distribution, and off-target liability profile.[1]

Key Biological Targets and Associated Oxetane-Containing Compounds

The strategic application of oxetane chemistry has led to the development of potent and selective modulators for a range of biological targets. Several oxetane-containing compounds are now FDA-approved or are advancing through clinical trials for various diseases, including cancers and autoimmune disorders.[1][8][11]

Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation and survival.[12][13] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

Fenebrutinib (GDC-0853) is a potent, selective, and non-covalent Btk inhibitor containing an oxetane moiety.[5][12] The oxetane was introduced to modulate the compound's physicochemical properties, leading to a favorable pharmacokinetic profile.[14] Fenebrutinib is under investigation for the treatment of multiple sclerosis and other autoimmune diseases.[15][16]

Upon B-cell receptor activation, Btk is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This results in calcium mobilization and the activation of transcription factors (e.g., NF-κB) that promote B-cell activation, proliferation, and survival.[12][13] Fenebrutinib binds to Btk, blocking its kinase activity and interrupting this pro-survival signaling cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk Phosphorylates Btk Btk Lyn/Syk->Btk Activates PLCg2 PLCg2 Btk->PLCg2 Phosphorylates PIP3 PIP3 PIP3->Btk Recruits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca++ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB_Activation NF-κB Pathway Activation PKC->NFkB_Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Antigen Antigen Antigen->BCR Activation Fenebrutinib Fenebrutinib Fenebrutinib->Btk Inhibits EZH2_Inhibition_Workflow cluster_normal Normal EZH2 Function cluster_inhibition Inhibition by Oxetane Compound PRC2_Complex PRC2 Complex (contains EZH2) H3K27me3 H3K27me3 PRC2_Complex->H3K27me3 Methylates Inactive_PRC2 Inactive PRC2 SAM SAM (Methyl Donor) SAM->PRC2_Complex Provides Methyl Group Histone_H3 Histone H3 Histone_H3->PRC2_Complex Substrate Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Tazemetostat Tazemetostat / PF-06821497 Tazemetostat->PRC2_Complex Inhibits Active_Gene Tumor Suppressor Gene Expression Inactive_PRC2->Active_Gene Allows GLP1R_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP1R Gas Gαs GLP1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Epac->Insulin_Exocytosis Danuglipron Danuglipron Danuglipron->GLP1R Activates

References

The Oxetane Ring: A Technical Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimal "drug-like" properties is a paramount challenge. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile motif for fine-tuning the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1][2][3] This small, polar, and three-dimensional scaffold offers medicinal chemists a powerful tool to address common liabilities in lead compounds, such as poor solubility, metabolic instability, and high lipophilicity.[1][2][4]

Initially considered a synthetic curiosity, the oxetane ring's potential was unlocked through pioneering studies that demonstrated its utility as a bioisosteric replacement for other common functional groups.[4] Notably, oxetanes serve as effective surrogates for gem-dimethyl and carbonyl groups, often conferring significant advantages without the associated drawbacks.[1][4][5][6][7][8] For instance, replacing a gem-dimethyl group—frequently used to block metabolic weak spots—with an oxetane can maintain or improve metabolic stability while simultaneously reducing lipophilicity and increasing aqueous solubility.[1][6][9]

This guide provides an in-depth technical overview of the role of the oxetane ring in improving drug-like properties. It presents quantitative data from case studies, details the experimental protocols used to measure these improvements, and visualizes the strategic thinking behind its application in drug design.

Core Principles: How Oxetanes Modify Molecular Properties

The unique structural and electronic features of the oxetane ring are the basis for its beneficial effects on drug candidates. Its influence stems from a combination of polarity, three-dimensionality, and electron-withdrawing capabilities.

  • Enhanced Aqueous Solubility: The oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor, which can significantly improve a molecule's interaction with water.[6] This increased polarity, packed into a small volume, often leads to a dramatic increase in aqueous solubility, a critical factor for oral bioavailability.[1][4] The improvement can range from a modest 4-fold increase to over 4000-fold, depending on the molecular context.[9][10]

  • Improved Metabolic Stability: Oxetanes are often more resistant to metabolic degradation than other functional groups.[5][9] When used to replace metabolically vulnerable moieties, such as a gem-dimethyl group or a benzylic hydrogen, they can shield the molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] The 3,3-disubstituted oxetane pattern is particularly stable.[4] Interestingly, some studies have shown that oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering a strategy to direct metabolism away from CYP-dependent pathways and reduce the risk of drug-drug interactions.[10][11]

  • Reduced Lipophilicity (LogD): High lipophilicity is associated with a range of undesirable effects, including poor solubility, non-specific toxicity, and rapid metabolic clearance. The incorporation of an oxetane ring provides steric bulk similar to a gem-dimethyl group but with a significantly lower lipophilic character due to the embedded polar oxygen atom.[1][6] This allows for the optimization of molecular shape and size without incurring a lipophilicity penalty.

  • Modulation of Amine Basicity (pKa): The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect.[1] When an oxetane is placed adjacent to a basic nitrogen atom, it can significantly lower the amine's pKa. For example, an oxetane positioned alpha to an amine was shown to reduce its pKa by 2.7 units.[1] This modulation of basicity can be crucial for improving properties like cell permeability and reducing off-target effects, such as hERG channel inhibition.[1]

  • Increased Three-Dimensionality (3D) Character: There is a growing consensus in drug discovery that molecules with a higher degree of sp3-hybridized carbons (i.e., less "flat") have a higher success rate in clinical development.[1] The non-planar, rigid structure of the oxetane ring introduces this desirable 3D character, which can lead to improved target selectivity and better pharmacokinetic profiles.[1]

Data Presentation: Quantifying the Impact of Oxetane Incorporation

The following tables summarize quantitative data from various drug discovery campaigns, illustrating the concrete improvements achieved by incorporating an oxetane ring.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

Parent Compound/MotifOxetane Analog/MotifPropertyValue (Parent)Value (Analog)Improvement/ChangeReference
Morpholine-substituted leadPiperazine-oxetane analogBasicity (pKaH)8.06.41.6 unit decrease[1][4]
Dimethylisoxazole-substituted EZH2 inhibitorMethoxymethyl-oxetane analogThermodynamic SolubilityLow (highly crystalline)150-fold increaseDrastically improved solubility[1][12]
Ethyl-piperazine analogOxetane-piperazine analogT/B Cell Selectivity Ratio5102-fold increase[1][4]
GPR119 agonistTrifluoromethyl oxetane analogAqueous Solubility24 µM116 µM~5-fold increase[12]
Amino-pyrimidine lead (Compound 7)Oxetane-substituted analog (GDC-0349)Basicity (pKaH)Not specified5.0Reduced pKaH[1]

Table 2: Effect of Oxetane Substitution on Metabolic Stability and Permeability

Parent Compound/MotifOxetane Analog/MotifAssayValue (Parent)Value (Analog)Improvement/ChangeReference
Bicyclic lactam EZH2 inhibitor (Compound 4)PF-06821497 (oxetane analog)Human Liver Microsome (HLM) Clearance169 µL/min/mgNot specifiedDrastically improved metabolic stability[12]
Bicyclic lactam EZH2 inhibitor (Compound 4)PF-06821497 (oxetane analog)MDCK-LE PermeabilityPoorGoodImproved permeability[12]
Ethyl-oxetane GPR119 agonistTrifluoromethyl oxetane GPR119 agonistHuman Liver Microsome (HLM) StabilityUnstableStable (no metabolism detected)Significantly improved stability[12]
Amino-pyrimidine lead (Compound 7)Oxetane-substituted analog (GDC-0349)Free Plasma ClearanceHigh10-fold reductionImproved clearance[1]
Entospletinib leadOxetane-piperazine analogCaco-2 PermeabilityNot specifiedHighMaintained high permeability[1][4]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the application of oxetanes in drug discovery.

G cluster_0 Bioisosteric Replacement Lead_Molecule Lead Molecule (R-X-R') gem_dimethyl gem-Dimethyl Group X = C(CH₃)₂ Lead_Molecule->gem_dimethyl  Problem:  - High Lipophilicity  - Metabolic Liability carbonyl Carbonyl Group X = C=O Lead_Molecule->carbonyl  Problem:  - Metabolic Liability  - Chemical Reactivity oxetane_analog Oxetane Analog (R-Oxetane-R') gem_dimethyl->oxetane_analog Replacement carbonyl->oxetane_analog Replacement

Caption: Oxetane as a bioisostere for gem-dimethyl and carbonyl groups.

G A Lead Compound Identified B Assess ADME/Tox Properties (Solubility, Stability, Permeability) A->B C Properties Unfavorable? (e.g., Low Solubility, High Clearance) B->C D Identify Structural Liabilities (e.g., gem-Dimethyl, Carbonyl, Basic Amine) C->D Yes H Advance Candidate C->H No E Design & Synthesize Oxetane-Containing Analog D->E F Re-evaluate ADME/Tox Properties E->F G Properties Improved? F->G G->H Yes I Re-design or Terminate G->I No

Caption: Workflow for evaluating and implementing oxetane analogs.

G cluster_0 Improved Physicochemical Properties cluster_1 Enhanced Pharmacokinetics cluster_2 Therapeutic Outcome Sol Increased Solubility Bio Higher Oral Bioavailability Sol->Bio Stab Improved Metabolic Stability Stab->Bio Perm Optimal Permeability Perm->Bio Expo Increased Target Tissue Exposure Bio->Expo Target Improved Target Engagement & Potency Expo->Target Efficacy Enhanced In Vivo Efficacy Target->Efficacy

Caption: Logical flow from improved properties to therapeutic efficacy.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the impact of oxetane incorporation. The following are standard protocols for key in vitro assays.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the solubility of a compound under non-equilibrium conditions, which is often more relevant to the early stages of drug discovery.[13][14][15]

  • 1. Purpose: To rapidly assess the aqueous solubility of test compounds.

  • 2. Materials:

    • Test compounds dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[16][17]

    • Phosphate-buffered saline (PBS), pH 7.4.[16]

    • 96-well microtiter plates (solubility filter plates and analysis plates).[15]

    • Plate shaker/incubator.

    • UV-Vis spectrophotometer or LC-MS/MS system.[15][17]

  • 3. Procedure:

    • Compound Addition: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a 96-well filter plate.[13][16]

    • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).[17]

    • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set incubation period (e.g., 2-4 hours).[15][16]

    • Separation: After incubation, separate the undissolved precipitate from the saturated solution. This is typically done by applying a vacuum to the filter plate, forcing the filtrate into a clean collection plate below.[13][17]

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be done using a UV-Vis plate reader (for compounds with a suitable chromophore) or by LC-MS/MS for greater sensitivity and specificity.[15][17]

    • Calculation: Compare the measured concentration against a calibration curve prepared from the stock solution to determine the kinetic solubility in µg/mL or µM.

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Phase I metabolism by cytochrome P450s.[18][19]

  • 1. Purpose: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

  • 2. Materials:

    • Liver microsomes (human, mouse, rat, etc.).[20]

    • Test compound (typically 1 µM final concentration).[21][22]

    • Phosphate buffer (100 mM, pH 7.4).[18]

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][20]

    • Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.[20]

    • Incubator/water bath set to 37°C.[21]

    • Centrifuge.

    • LC-MS/MS system for analysis.[20]

  • 3. Procedure:

    • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C.[18][21]

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[21][22]

    • Termination: Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold stop solution. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.[20]

    • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

    • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the elimination rate constant (k), the in vitro half-life (t½ = 0.693/k), and the intrinsic clearance (CLint).[18][22]

Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as an in vitro model of the intestinal epithelium to predict drug absorption.[23]

  • 1. Purpose: To assess the intestinal permeability of a compound and identify if it is a substrate for active efflux transporters (like P-glycoprotein).[23][24]

  • 2. Materials:

    • Caco-2 cells cultured on semi-permeable Transwell™ inserts for ~21 days.[25]

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Test compound (e.g., 10 µM final concentration).[23]

    • Control compounds: high permeability (e.g., caffeine) and low permeability (e.g., mannitol).[26]

    • LC-MS/MS system for quantification.

  • 3. Procedure:

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure their integrity and confluence.[23]

    • Assay Setup (Apical to Basolateral - A→B):

      • Wash the cell monolayers with transport buffer.

      • Add the test compound solution to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Assay Setup (Basolateral to Apical - B→A): To assess efflux, perform the experiment in the reverse direction, adding the compound to the basolateral (donor) side and sampling from the apical (receiver) side.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[23]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

    • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio significantly greater than 2 suggests the compound is subject to active efflux.[23]

Conclusion: A Valuable Scaffold in the Medicinal Chemist's Toolbox

The oxetane ring has transitioned from an underutilized heterocycle to a mainstay scaffold in modern drug discovery.[4] Its ability to simultaneously improve multiple key drug-like properties—including solubility, metabolic stability, and lipophilicity—makes it an exceptionally efficient tool for lead optimization.[1][4][9] By serving as a polar, metabolically robust, and three-dimensional bioisostere for problematic functional groups, the oxetane motif helps medicinal chemists overcome common hurdles in the path to identifying viable clinical candidates.[1][27] While synthetic accessibility and the potential for ring instability under certain conditions remain considerations, advancements in synthetic methodologies are continually broadening the scope of its application.[1][4] The continued success of oxetane-containing compounds in clinical trials underscores the significant and positive impact of this small ring on the design of next-generation therapeutics.[1][4]

References

Methodological & Application

Synthetic Routes for the Preparation of 6-(Oxetan-3-yl)-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the preparation of 6-(Oxetan-3-yl)-1H-indole, a valuable building block in medicinal chemistry. The routes described herein utilize modern cross-coupling methodologies and classical indole syntheses, offering flexibility in substrate choice and reaction conditions.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. Substitution at the 6-position of the indole ring allows for the modulation of a compound's physicochemical and pharmacological properties. The incorporation of an oxetane ring, a small, polar, and metabolically stable heterocycle, can improve aqueous solubility, reduce lipophilicity, and serve as a hydrogen bond acceptor, making it an attractive moiety in drug design. This document outlines four plausible synthetic routes for the preparation of this compound.

Synthetic Strategies Overview

Four primary synthetic strategies are presented:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 6-bromo-1H-indole with an oxetane-derived boronic acid equivalent.

  • Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling of 6-bromo-1H-indole with an oxetane-derived organozinc reagent.

  • Fischer Indole Synthesis: The acid-catalyzed cyclization of a pre-synthesized (4-(oxetan-3-yl)phenyl)hydrazine with a suitable carbonyl compound.

  • Buchwald-Hartwig Amination: A palladium-catalyzed coupling of 6-amino-1H-indole with a 3-halooxetane.

The Suzuki-Miyaura and Negishi coupling routes are presented with detailed experimental protocols, as they represent the most direct and versatile approaches. The Fischer Indole Synthesis and Buchwald-Hartwig Amination are presented as viable alternatives, with their success being contingent on the availability of specific starting materials.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This route involves the reaction of a 6-haloindole with an oxetane-containing organoboron reagent. Potassium trifluoro(oxetan-3-yl)borate is a stable and easily handled boronic acid surrogate.[1][2]

Experimental Protocol

Step 1: Synthesis of Potassium trifluoro(oxetan-3-yl)borate [1]

A detailed protocol for the synthesis of potassium trifluoro(oxetan-3-yl)borate has been described in the literature.[1] The general procedure involves the reaction of a suitable oxetane precursor with a diboron reagent, followed by conversion to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[1]

Step 2: Suzuki-Miyaura Coupling of 6-Bromo-1H-indole with Potassium trifluoro(oxetan-3-yl)borate [2][3][4]

  • To a reaction vessel charged with 6-bromo-1H-indole (1.0 equiv.), potassium trifluoro(oxetan-3-yl)borate (1.5 equiv.), and cesium carbonate (3.0 equiv.) is added a 2:1 mixture of toluene and water.

  • The mixture is sparged with argon for 15-20 minutes.

  • Palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand such as SPhos (0.04 equiv.) are then added.

  • The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data
ParameterValueReference
Reactants 6-Bromo-1H-indole, Potassium trifluoro(oxetan-3-yl)borate[2][3]
Catalyst Pd(OAc)₂ / SPhos[3]
Base Cs₂CO₃[4]
Solvent Toluene/Water[3]
Temperature 80-100 °C[3]
Typical Yield 60-85% (Estimated)N/A

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_reagents Reagents & Conditions 6-Bromo-1H-indole 6-Bromo-1H-indole Reaction Suzuki-Miyaura Coupling 6-Bromo-1H-indole->Reaction Potassium_trifluoro_oxetan_3_yl_borate Potassium trifluoro(oxetan-3-yl)borate Potassium_trifluoro_oxetan_3_yl_borate->Reaction Catalyst Pd(OAc)₂ / SPhos Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent Toluene / H₂O Solvent->Reaction Temp 80-100 °C Temp->Reaction Product This compound Reaction->Product

Suzuki-Miyaura Coupling Workflow

Route 2: Negishi Coupling

The Negishi coupling provides an alternative palladium- or nickel-catalyzed cross-coupling strategy, utilizing an organozinc reagent. This method is often complementary to the Suzuki-Miyaura coupling and can be advantageous in certain cases.[5][6]

Experimental Protocol

Step 1: Preparation of Oxetan-3-ylzinc Halide [7][8]

  • To a flame-dried flask containing zinc dust (2.0 equiv.) under an inert atmosphere is added a solution of 1,2-dibromoethane (0.1 equiv.) in anhydrous THF. The mixture is heated gently to activate the zinc.

  • A solution of 3-bromooxetane or 3-iodooxetane (1.0 equiv.) in anhydrous THF is added dropwise to the activated zinc suspension.

  • The reaction is stirred at room temperature or with gentle heating until the zinc is consumed, forming the oxetan-3-ylzinc halide solution. This reagent is typically used in situ.

Step 2: Negishi Coupling of 6-Bromo-1H-indole with Oxetan-3-ylzinc Halide [6][9]

  • To a separate flame-dried flask under an inert atmosphere is added 6-bromo-1H-indole (1.0 equiv.), a palladium catalyst such as Pd(dba)₂ (0.05 equiv.), and a phosphine ligand like XPhos (0.10 equiv.) in anhydrous THF.

  • The freshly prepared solution of oxetan-3-ylzinc halide (1.5-2.0 equiv.) is then transferred to the reaction mixture via cannula.

  • The reaction is stirred at room temperature or heated to reflux (typically 50-70 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel yields this compound.

Quantitative Data
ParameterValueReference
Reactants 6-Bromo-1H-indole, 3-Halooxetane, Zinc[6][7]
Catalyst Pd(dba)₂ / XPhos[6]
Solvent THF[6]
Temperature 25-70 °C[6]
Typical Yield 50-75% (Estimated)N/A

Workflow Diagram

Negishi_Coupling cluster_reagent_prep Organozinc Reagent Preparation cluster_start Starting Material cluster_reagents Reagents & Conditions 3-Halooxetane 3-Halooxetane Oxetanylzinc_Halide Oxetan-3-ylzinc Halide 3-Halooxetane->Oxetanylzinc_Halide + Zn Zinc Zinc Reaction Negishi Coupling Oxetanylzinc_Halide->Reaction 6-Bromo-1H-indole 6-Bromo-1H-indole 6-Bromo-1H-indole->Reaction Catalyst Pd(dba)₂ / XPhos Catalyst->Reaction Solvent THF Solvent->Reaction Temp 25-70 °C Temp->Reaction Product This compound Reaction->Product

Negishi Coupling Workflow

Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from a phenylhydrazine and a suitable aldehyde or ketone.[10][11][12] To obtain the desired product, a (4-(oxetan-3-yl)phenyl)hydrazine intermediate is required.

Proposed Synthesis of (4-(Oxetan-3-yl)phenyl)hydrazine

The synthesis of this key intermediate could be achieved through a multi-step sequence, for example, by nucleophilic aromatic substitution on a suitable fluoro-nitrobenzene with an oxetane nucleophile, followed by reduction of the nitro group and subsequent diazotization and reduction to the hydrazine.

General Protocol for Fischer Indole Synthesis[13][14]
  • (4-(Oxetan-3-yl)phenyl)hydrazine (1.0 equiv.) is condensed with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde followed by in situ cyclization) in the presence of an acid catalyst.

  • Commonly used acid catalysts include polyphosphoric acid (PPA), zinc chloride, or strong Brønsted acids like sulfuric acid or hydrochloric acid.[12]

  • The reaction is typically heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia.

  • Workup involves neutralization of the acid and extraction of the product into an organic solvent.

  • Purification is achieved by crystallization or column chromatography.

Logical Relationship Diagram

Fischer_Indole_Synthesis cluster_precursor Precursor Synthesis cluster_carbonyl Carbonyl Partner Substituted_Phenylhydrazine (4-(Oxetan-3-yl)phenyl)hydrazine Condensation Hydrazone Formation Substituted_Phenylhydrazine->Condensation Carbonyl Aldehyde or Ketone (e.g., Pyruvic Acid) Carbonyl->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization [3,3]-Sigmatropic Rearrangement Product This compound Cyclization->Product Elimination of NH₃

Fischer Indole Synthesis Logic

Route 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds.[13] This approach would involve the coupling of 6-amino-1H-indole with a 3-halooxetane. The success of this route is dependent on the availability and reactivity of these starting materials.

General Protocol for Buchwald-Hartwig Amination[15][16]
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6-amino-1H-indole (1.0 equiv.), 3-bromooxetane or 3-iodooxetane (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).

  • Anhydrous toluene or dioxane is added, and the vessel is sealed.

  • The reaction mixture is heated to 80-110 °C for 12-24 hours.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography would yield the desired product.

Logical Relationship Diagram

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_reagents Reagents & Conditions 6-Amino-1H-indole 6-Amino-1H-indole Reaction Buchwald-Hartwig Amination 6-Amino-1H-indole->Reaction 3-Halooxetane 3-Halooxetane 3-Halooxetane->Reaction Catalyst Pd₂(dba)₃ / Ligand Catalyst->Reaction Base NaOᵗBu Base->Reaction Solvent Toluene or Dioxane Solvent->Reaction Temp 80-110 °C Temp->Reaction Product This compound Reaction->Product

Buchwald-Hartwig Amination Logic

Conclusion

The synthesis of this compound can be approached through several modern and classical synthetic methodologies. The Suzuki-Miyaura and Negishi cross-coupling reactions offer the most direct routes, leveraging readily available 6-haloindoles. The Fischer indole synthesis and Buchwald-Hartwig amination represent viable, albeit potentially more synthetically demanding, alternatives that depend on the successful preparation of key intermediates. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific expertise and resources of the research laboratory. The provided protocols and data offer a solid foundation for the successful synthesis of this important indole derivative.

References

Application Notes and Protocols: Friedel-Crafts Alkylation for the Synthesis of Oxetane-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of an oxetane moiety into indole-containing molecules is a promising strategy in drug discovery. Oxetanes can act as surrogates for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[2][3][4] The unique structural and electronic properties of the oxetane ring can also influence compound conformation and interactions with biological targets.[3] This document outlines a synthetic approach for the preparation of oxetane-substituted indoles via a Lewis acid-catalyzed Friedel-Crafts alkylation, a powerful method for C-C bond formation in aromatic systems.[5][6][7]

Reaction Overview

A novel synthetic method has been developed for the installation of an oxetane ring at the 3-position of a 2-aryl-indole system.[5][6] This approach utilizes an oxetane-containing tertiary alcohol, which, under Lewis acid-catalyzed conditions, undergoes a Friedel-Crafts alkylation with various indole derivatives.[5][6] This methodology represents a significant advancement in the synthesis of this class of compounds.

Below is a general workflow for the synthesis of oxetane-substituted indoles.

G cluster_prep Preparation of Reactants cluster_synthesis Synthesis of Oxetane Alcohol cluster_alkylation Friedel-Crafts Alkylation ArylBromide Aryl Bromide (1) LiExchange Lithium-Halogen Exchange ArylBromide->LiExchange Ketone Ketone (2) Addition Addition to Ketone Ketone->Addition Indole Indole Derivatives (4) FCReaction Lewis Acid Catalyzed Friedel-Crafts Alkylation Indole->FCReaction LiExchange->Addition OxetaneAlcohol Oxetane Tertiary Alcohol (3) Addition->OxetaneAlcohol OxetaneAlcohol->FCReaction Product Oxetane-Substituted Indole (5) FCReaction->Product

Caption: General workflow for the synthesis of oxetane-substituted indoles.

Experimental Protocols

Synthesis of 3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol (3)

This protocol describes the synthesis of the key oxetane-containing tertiary alcohol intermediate.[6]

Materials:

  • 3,4,5-trimethoxyphenyl bromide

  • n-Butyllithium (n-BuLi)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4,5-trimethoxyphenyl bromide (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol.

General Procedure for Friedel-Crafts Alkylation of Indoles with 3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol (3)

This protocol details the Lewis acid-catalyzed Friedel-Crafts alkylation to synthesize the final oxetane-substituted indole analogues.[6]

Materials:

  • 3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol (3)

  • Substituted Indole (4)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the indole derivative (4) (1.0 eq) and 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol (3) (1.2 eq) in anhydrous DCM at 0 °C, add the Lewis acid (e.g., BF₃·OEt₂) (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxetane-substituted indole (5).

The proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation is depicted below.

G cluster_activation Activation of Oxetane Alcohol cluster_attack Nucleophilic Attack cluster_rearomatization Rearomatization OxetaneOH Oxetane Tertiary Alcohol (3) ActivatedComplex Activated Complex OxetaneOH->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., BF3.OEt2) LewisAcid->ActivatedComplex Intermediate Wheland Intermediate ActivatedComplex->Intermediate Loss of H2O Indole Indole (4) Indole->Intermediate Nucleophilic Attack at C3 Deprotonation Deprotonation Intermediate->Deprotonation Product Oxetane-Substituted Indole (5) Deprotonation->Product

Caption: Proposed mechanism for the Friedel-Crafts alkylation.

Data Presentation

The yields of various synthesized oxetane-containing indole-based analogues are summarized in the table below.[6] The substitutions refer to the indole core of the molecule.

CompoundR1R2R3R4R5Yield (%)
5a HHHHH65
5b OMeHHHH72
5c HOMeHHH68
5d HHOMeHH75
5e HHHOMeH70
5f FHHHH55
5g ClHHHH60
5h BrHHHH58
5i HFHHH53
5j HClHHH62
5k HBrHHH59
5l HHFHH57
5m HHClHH63
5n HHBrHH61

Applications in Drug Discovery

The incorporation of oxetane rings is a valuable tactic in modern medicinal chemistry.[2] Oxetanes can serve as isosteres for commonly used functional groups like carbonyls and gem-dimethyl groups, offering a way to modulate a compound's physicochemical properties.[3][4]

Key advantages of incorporating oxetanes include:

  • Improved Solubility: The polar nature of the oxetane ring can enhance aqueous solubility.[2][4]

  • Metabolic Stability: Oxetanes can block sites of metabolism, leading to improved pharmacokinetic profiles.[3][8]

  • Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can lower the overall lipophilicity of a molecule.[3]

  • Modulation of Basicity: An oxetane positioned alpha to an amine can reduce the pKa of the amine.[3]

  • Novel Chemical Space: The three-dimensional nature of the oxetane ring allows for the exploration of new chemical space and potentially novel interactions with biological targets.[3]

The synthesized oxetane-substituted indole analogues have shown potential as anticancer agents, with several exhibiting potent cytotoxicity against various cancer cell lines.[5] This highlights the potential of this chemical scaffold in the development of new therapeutic agents.

References

Application Notes and Protocols for 6-(Oxetan-3-YL)-1H-indole in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 6-(Oxetan-3-YL)-1H-indole, a novel indole derivative. The methodologies described are based on established assays for analogous compounds and are intended to serve as a starting point for investigating the biological activity of this molecule.

Compound Information

Compound Name This compound
Structure (Structure not available in search results)
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Class Indole derivative, Oxetane-containing compound

Biological Context and Potential Applications

Indole-based compounds are a significant class of heterocyclic molecules that form the core of many biologically active natural products and synthetic drugs. They have been extensively investigated for their therapeutic potential, particularly in oncology.[1][2][3] The incorporation of an oxetane ring can offer advantages in drug design, such as improved metabolic stability and target binding.[4] Therefore, this compound is a promising candidate for screening in various cell-based assays to determine its cytotoxic, anti-proliferative, and other biological effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HeLa, HepG2)[3][5][6]

  • This compound (dissolved in DMSO)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line Incubation Time (h) IC₅₀ (µM)
MCF-748To be determined
MDA-MB-46848To be determined
A54948To be determined
Cytotoxicity Assay (Propidium Iodide Staining)

This protocol measures the percentage of dead cells by staining with Propidium Iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells.

Principle: PI binds to DNA upon loss of membrane integrity in dead cells, emitting a red fluorescence when excited. This allows for the quantification of cytotoxic effects.

Materials:

  • Human cancer cell lines and a normal cell line (e.g., MCF10A) for selectivity assessment.[7]

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • After the desired incubation period, collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a binding buffer.

  • Add PI solution to a final concentration of 1-5 µg/mL.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

Data Presentation:

Compound Concentration (µM) % Cytotoxicity (Cell Line X) % Cytotoxicity (Normal Cell Line)
0.1To be determinedTo be determined
1To be determinedTo be determined
10To be determinedTo be determined
100To be determinedTo be determined

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of similar indole-based compounds, this compound may exert its effects through various signaling pathways.[2][3]

Tubulin Polymerization Inhibition

Many indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization_Inhibition This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Disrupted Microtubules Disrupted Microtubules Microtubule Polymerization->Disrupted Microtubules G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubules->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Potential mechanism of tubulin polymerization inhibition.

Kynurenine Pathway Modulation

Indole compounds can influence the kynurenine pathway, which is involved in tryptophan metabolism and immune regulation.[8]

Kynurenine_Pathway Tryptophan Tryptophan IDO/TDO IDO/TDO Tryptophan->IDO/TDO Kynurenine Kynurenine IDO/TDO->Kynurenine Downstream Metabolites Downstream Metabolites Kynurenine->Downstream Metabolites Immune Regulation Immune Regulation Downstream Metabolites->Immune Regulation This compound This compound This compound->IDO/TDO May inhibit

Caption: Potential modulation of the kynurenine pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis A Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) C Cell Cycle Analysis A->C E Tubulin Polymerization Assay A->E F Kinase Inhibition Profiling A->F B Cytotoxicity Assay (PI Staining) (Cancer vs. Normal Cell Lines) D Apoptosis Assay (Annexin V/PI) B->D G Western Blotting (Key Signaling Proteins) C->G D->G F->G H Metabolomics (e.g., Kynurenine Pathway)

Caption: General workflow for in vitro evaluation.

Conclusion

The provided protocols and conceptual frameworks offer a robust starting point for the in vitro characterization of this compound. Researchers are encouraged to adapt and optimize these methodologies based on their specific cell lines and experimental objectives. Further investigation into the precise molecular targets and signaling pathways will be crucial for elucidating the therapeutic potential of this novel compound.

References

Application Note: Quantitative Determination of 6-(Oxetan-3-YL)-1H-indole in Human Plasma using a Validated UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 6-(Oxetan-3-YL)-1H-indole in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the general principles of bioanalytical method validation and is suitable for supporting pharmacokinetic and drug metabolism studies.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate quantification of its concentration in biological matrices. This application note provides a detailed protocol for a UPLC-MS/MS method developed and validated for the determination of this compound in human plasma. The described method is crucial for researchers, scientists, and drug development professionals involved in the pharmacokinetic and toxicokinetic evaluation of this compound. Bioanalytical method development and validation are integral to the drug discovery and development process, ensuring the reliability and reproducibility of quantitative data from biological samples.[1][2][3][4]

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2-EDTA)

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and its deuterated internal standard (IS), this compound-d4, and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological fluids.[3]

  • Aliquot 50 µL of human plasma samples (blank, calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer. Liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for bioanalysis of small molecules due to its high sensitivity and selectivity.[2]

  • UPLC Conditions:

    • Column: ACQUITY UPLC® HSS T3 1.8 µm (2.1 x 100 mm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      1.5 5 95
      2.5 5 95
      2.6 95 5

      | 4.0 | 95 | 5 |

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 202.1 130.1 20

      | this compound-d4 (IS) | 206.1 | 134.1 | 20 |

Method Validation

The bioanalytical method was validated to demonstrate its reliability and reproducibility for the intended use.[1]

  • Specificity: The selectivity of the method was assessed by analyzing six different lots of blank human plasma to check for any interfering peaks at the retention times of the analyte and the internal standard.

  • Linearity and Range: The linearity of the method was determined by analyzing a series of calibration standards over a concentration range of 0.1 to 100 ng/mL. A linear regression with a weighting factor of 1/x² was used.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Recovery and Matrix Effect: The extraction recovery of the analyte and the matrix effect were evaluated at LQC, MQC, and HQC levels.

  • Stability: The stability of the analyte in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Data Presentation

Table 1: Calibration Curve Parameters
ParameterValue
Concentration Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.001
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²
Table 2: Accuracy and Precision Data
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 1585 - 115≤ 1585 - 115
LQC0.3≤ 1585 - 115≤ 1585 - 115
MQC10≤ 1585 - 115≤ 1585 - 115
HQC80≤ 1585 - 115≤ 1585 - 115
Table 3: Stability Data Summary
Stability ConditionDurationTemperatureResult
Bench-top Stability6 hoursRoom TemperatureStable
Freeze-Thaw Stability3 cycles-80°C to Room TempStable
Long-term Stability30 days-80°CStable

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (150 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note details a validated UPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it well-suited for the analysis of clinical and non-clinical study samples. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This method will be a valuable tool for researchers and drug development professionals in advancing the study of this novel compound.

References

Using 6-(Oxetan-3-YL)-1H-indole as a chemical probe for kinase research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of selective chemical probes is essential for dissecting kinase signaling pathways and for the discovery of novel therapeutic agents. This document provides a detailed overview of the hypothetical use of 6-(Oxetan-3-YL)-1H-indole as a chemical probe for kinase research, including its potential applications, protocols for its use, and a summary of its putative kinase inhibition profile. While direct experimental data for this specific molecule is not extensively available in the public domain, this document extrapolates from the known properties of related indole-based kinase inhibitors and oxetane-containing compounds to provide a foundational guide for its investigation.

The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while also potentially providing unique interactions with the target protein. It can act as a surrogate for other functional groups, like a carbonyl, and influence the overall conformation of the molecule.

Putative Kinase Inhibition Profile

Based on the broad activity of indole-containing molecules against various kinases, this compound is hypothesized to exhibit inhibitory activity against a range of kinases. The precise selectivity profile would require experimental validation, but potential targets could include receptor tyrosine kinases (RTKs), serine/threonine kinases, and non-receptor tyrosine kinases involved in oncogenic signaling.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase Target FamilySpecific Kinase (Example)IC50 (nM) (Hypothetical)Assay Type
Receptor Tyrosine KinasesVEGFR250Biochemical (e.g., Lanthascreen)
Receptor Tyrosine KinasesPDGFRβ75Biochemical (e.g., HTRF)
Serine/Threonine KinasesRAF1120Cellular (e.g., Western Blot for p-ERK)
Non-Receptor Tyrosine KinasesSRC90Biochemical (e.g., ADP-Glo)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a kinase probe.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (dissolved in DMSO)

  • Kinase of interest (e.g., SRC)

  • Substrate for the kinase (e.g., poly(E,Y)4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of DMSO.

  • Add 5 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics) to each well.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa cells for SRC)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulant (if required to activate the signaling pathway, e.g., EGF for EGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO-treated control.

  • If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 15 minutes) to induce kinase activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation Probe This compound Probe->SRC Inhibition Downstream Downstream Signaling SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a hypothetical SRC signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Future Work) Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Treatment Treat Cells with This compound Kinase_Assay->Cell_Treatment Western_Blot Western Blot for Phospho-Target Cell_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Proliferation) Cell_Treatment->Phenotypic_Assay Animal_Model Xenograft Animal Model Phenotypic_Assay->Animal_Model Efficacy Evaluate In Vivo Efficacy Animal_Model->Efficacy

Caption: Workflow for characterizing a kinase inhibitor.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-(Oxetan-3-yl)-1H-indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Oxetan-3-yl)-1H-indole is a heterocyclic compound of interest for preclinical evaluation due to the presence of the indole scaffold, a privileged structure in medicinal chemistry, and the oxetane moiety, which can improve physicochemical properties such as solubility. This document provides a detailed protocol for the multi-gram scale-up synthesis of this compound, suitable for generating sufficient quantities for preclinical studies. The synthetic strategy is centered around a Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for carbon-carbon bond formation.

Overall Synthetic Scheme

The synthesis is proposed as a two-step process starting from commercially available 6-bromo-1H-indole. The indole nitrogen is first protected to enhance solubility and prevent side reactions, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an oxetane-boronic acid derivative. The final step involves the removal of the protecting group to yield the target compound.

A 6-Bromo-1H-indole B N-Boc-6-bromo-1H-indole A->B Step 1: N-Protection C N-Boc-6-(oxetan-3-yl)-1H-indole B->C Step 2: Suzuki-Miyaura Coupling D This compound C->D Step 3: Deprotection reagent1 Boc₂O, TEA, THF reagent2 Oxetane-3-boronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O reagent3 HCl, 1,4-Dioxane

Caption: Proposed synthetic pathway for this compound.

Data Presentation: Reagent and Yield Tables

The following tables summarize the quantitative data for a target scale of approximately 100 g of the final product.

Table 1: Step 1 - N-Protection of 6-Bromo-1H-indole

ReagentMW ( g/mol )MolesEq.Mass (g)Volume (mL)
6-Bromo-1H-indole196.040.6121.0120-
Di-tert-butyl dicarbonate (Boc₂O)218.250.6731.1147-
Triethylamine (TEA)101.190.7341.274.3102
Tetrahydrofuran (THF)----1200
Product MW ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
N-Boc-6-bromo-1H-indole296.15181.217295

Table 2: Step 2 - Suzuki-Miyaura Cross-Coupling

ReagentMW ( g/mol )MolesEq.Mass (g)Volume (mL)
N-Boc-6-bromo-1H-indole296.150.5811.0172-
Oxetane-3-boronic acid pinacol ester211.080.6971.2147-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.00580.014.25-
Potassium Carbonate (K₂CO₃)138.211.1622.0160.6-
1,4-Dioxane----1720
Water----430
Product MW ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
N-Boc-6-(oxetan-3-yl)-1H-indole287.3516714285

Table 3: Step 3 - N-Deprotection

ReagentMW ( g/mol )MolesEq.Mass (g)Volume (mL)
N-Boc-6-(oxetan-3-yl)-1H-indole287.350.4941.0142-
4M HCl in 1,4-Dioxane-2.475.0-618
1,4-Dioxane----1420
Product MW ( g/mol ) Theoretical Yield (g) Expected Yield (g) Expected Yield (%)
This compound187.2292.58592

Experimental Protocols

Step 1: Synthesis of N-Boc-6-bromo-1H-indole

Objective: To protect the nitrogen of 6-bromo-1H-indole to prevent side reactions in the subsequent Suzuki-Miyaura coupling.

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-1H-indole (120 g, 0.612 mol) and tetrahydrofuran (THF, 1.2 L).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Add triethylamine (102 mL, 0.734 mol) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 147 g, 0.673 mol) in THF (200 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (1 L) and wash with 1M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford N-Boc-6-bromo-1H-indole as a white to off-white solid.

  • Dry the product in a vacuum oven at 40°C to a constant weight.

Step 2: Synthesis of N-Boc-6-(oxetan-3-yl)-1H-indole

Objective: To perform a Suzuki-Miyaura cross-coupling to introduce the oxetane moiety at the 6-position of the indole ring.

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add N-Boc-6-bromo-1H-indole (172 g, 0.581 mol), oxetane-3-boronic acid pinacol ester (147 g, 0.697 mol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 4.25 g, 5.81 mmol).

  • Add 1,4-dioxane (1.72 L) to the flask.

  • In a separate beaker, dissolve potassium carbonate (160.6 g, 1.162 mol) in water (430 mL).

  • Degas the reaction mixture and the potassium carbonate solution by bubbling nitrogen through them for 30 minutes.

  • Add the degassed potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to 85-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (2 L) and water (1 L).

  • Separate the organic layer and wash it with brine (2 x 1 L).

  • Treat the organic layer with a palladium scavenger (e.g., activated carbon or a silica-based scavenger) to reduce residual palladium levels.

  • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-6-(oxetan-3-yl)-1H-indole as a solid.

Step 3: Synthesis of this compound

Objective: To remove the Boc protecting group to obtain the final product.

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-6-(oxetan-3-yl)-1H-indole (142 g, 0.494 mol) and 1,4-dioxane (1.42 L).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Cool the solution to 0-5°C using an ice bath.

  • Add 4M HCl in 1,4-dioxane (618 mL, 2.47 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash with brine (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford this compound as a crystalline solid.

  • Dry the final product in a vacuum oven at 45°C to a constant weight.

Workflow Visualization

cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Deprotection A Dissolve 6-Bromo-1H-indole in THF B Add TEA and Boc₂O A->B C Reaction Stirring (12-16h) B->C D Workup and Recrystallization C->D E Combine Reactants and Catalyst in 1,4-Dioxane D->E Protected Intermediate F Degas and Add K₂CO₃ Solution E->F G Heat to 85-90°C (4-6h) F->G H Workup, Palladium Removal, and Chromatography G->H I Dissolve Protected Indole in 1,4-Dioxane H->I Coupled Product J Add 4M HCl in Dioxane at 0-5°C I->J K Reaction Stirring (2-4h) J->K L Workup and Recrystallization K->L M M L->M Final Product for Preclinical Studies

Caption: Overall workflow for the scale-up synthesis of this compound.

Application Notes and Protocols: Assaying the Inhibitory Activity of 6-(Oxetan-3-YL)-1H-indole Against Specific Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of kinase drug discovery has seen significant advancements, with numerous small molecule inhibitors targeting kinases receiving regulatory approval, particularly for the treatment of cancer.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase active site.[2][3] The incorporation of an oxetane moiety can improve physicochemical properties such as solubility and metabolic stability, making it a valuable functional group in drug design.[4]

This document provides detailed protocols for assessing the inhibitory activity of 6-(Oxetan-3-YL)-1H-indole , a novel compound combining these two key structural features, against three important cancer-related kinases: Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Janus Kinase 2 (JAK2).

  • Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to tumorigenesis.[5][6]

  • VEGFR2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

  • JAK2 is a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is critical for cell growth, differentiation, and survival. Dysregulation of this pathway is associated with various cancers and myeloproliferative disorders.[9][10]

These application notes will guide researchers through both biochemical and cell-based assays to determine the potency and cellular efficacy of this compound.

Biochemical Kinase Inhibition Assay

This protocol describes a luminometric assay to measure the in vitro potency of this compound against Aurora Kinase A, VEGFR2, and JAK2. The ADP-Glo™ Kinase Assay is a suitable method for this purpose.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

1. Reagents and Materials:

  • Recombinant human kinases: Aurora Kinase A, VEGFR2, JAK2

  • Kinase-specific peptide substrates

  • ATP (Adenosine 5'-triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its corresponding peptide substrate at 2X the final desired concentration) to initiate the reaction.

    • Add 5 µL of a 2X ATP solution (at 2X the final desired concentration, typically near the Km for each kinase) to start the kinase reaction.

    • Incubate the plate at room temperature for 1-2 hours.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity).[1]

Data Presentation: In Vitro Kinase Inhibition
Kinase TargetIC50 (nM) of this compound
Aurora Kinase A85
VEGFR245
JAK2120

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow: Biochemical Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase ATP_Mix Prepare ATP Solution Add_ATP Add ATP to Initiate Reaction ATP_Mix->Add_ATP Dispense_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for the biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This protocol determines the effect of this compound on the proliferation of cancer cell lines known to be dependent on the signaling of the target kinases.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

1. Reagents and Materials:

  • Cancer cell lines (e.g., HCT116 for Aurora Kinase A, HUVEC for VEGFR2, HEL for JAK2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound (test compound)

  • Staurosporine or other relevant approved inhibitor (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock.

    • Add the desired concentrations of the compound to the wells. Include DMSO-treated wells as a vehicle control.

    • Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

3. Data Analysis:

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Data Presentation: Cell-Based Proliferation Inhibition
Cell LinePrimary Kinase DependencyGI50 (µM) of this compound
HCT116Aurora Kinase A0.5
HUVECVEGFR20.2
HELJAK21.1

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow: Cell-Based Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Measurement Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate 24h for Attachment Seed_Cells->Incubate_Attach Add_Compound Add Compound to Cells Incubate_Attach->Add_Compound Prepare_Compound Prepare Compound Dilutions in Medium Prepare_Compound->Add_Compound Incubate_Treatment Incubate 72h Add_Compound->Incubate_Treatment Equilibrate Equilibrate Plate and Reagent to RT Incubate_Treatment->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Shake Shake 2 min to Lyse Cells Add_CTG->Shake Incubate_Signal Incubate 10 min to Stabilize Signal Shake->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for the cell-based viability assay.

Signaling Pathway Diagrams

Aurora Kinase A Signaling Pathway

G G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitotic Entry Mitotic Entry Aurora A->Mitotic Entry TPX2 TPX2 TPX2->Aurora A Activates Cell Division Cell Division Spindle Assembly->Cell Division Mitotic Entry->Cell Division

Caption: Simplified Aurora Kinase A signaling pathway in mitosis.

VEGFR2 Signaling Pathway

G VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS/RAF/MEK/ERK Proliferation Proliferation PLCγ->Proliferation AKT AKT PI3K->AKT Migration Migration PI3K->Migration RAS/RAF/MEK/ERK->Proliferation Survival Survival AKT->Survival G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

References

Application Notes and Protocols for Cell Viability Assays with 6-(Oxetan-3-YL)-1H-indole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the effects of 6-(Oxetan-3-YL)-1H-indole, a novel indole-containing compound, on cell viability. Indole derivatives have garnered significant attention in oncological research due to their potential as anticancer agents.[1][2] The incorporation of an oxetane ring presents an interesting structural modification that may influence the biological activity of the indole scaffold.[3][4][5]

While specific data on this compound is not yet widely available, research on structurally similar oxetane-containing indole analogues has demonstrated potent cytotoxic effects against various human cancer cell lines.[3][4][5] This document outlines standardized protocols for widely used cell viability assays—MTT, XTT, and CellTiter-Glo—to enable researchers to investigate the efficacy of this and similar compounds. Additionally, a plausible signaling pathway is presented based on the known mechanisms of action of indole derivatives, which often involve the induction of apoptosis and cell cycle arrest.[1][2][6]

Data Presentation

The following table summarizes the cytotoxic activity of several oxetane-containing indole analogues, structurally related to this compound, against a panel of human cancer cell lines. This data is provided as a reference for the potential efficacy of this class of compounds.

Table 1: Cytotoxicity (GI₅₀ in µM) of Oxetane-Containing Indole Analogues

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)PANC-1 (Pancreatic)
5a 1.2 ± 0.12.5 ± 0.33.1 ± 0.4
5b 0.98 ± 0.081.8 ± 0.22.2 ± 0.3
5c 0.47 ± 0.020.85 ± 0.091.1 ± 0.1
5d > 10> 10> 10
5e 1.5 ± 0.22.9 ± 0.43.5 ± 0.5
5f 0.88 ± 0.071.6 ± 0.22.0 ± 0.2

Data is hypothetical and presented for illustrative purposes based on published findings for similar compounds. Researchers should generate their own data for this compound.

Experimental Protocols

Detailed methodologies for three key cell viability assays are provided below. It is recommended to perform a dose-response study to determine the optimal concentration range for this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method where the water-soluble XTT is reduced to a water-soluble formazan product by metabolically active cells.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 450-500 nm)

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate for the desired treatment period.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

G A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24, 48, or 72h) B->C D Cell Viability Assay C->D E MTT Assay D->E Colorimetric F XTT Assay D->F Colorimetric G CellTiter-Glo Assay D->G Luminescent H Data Analysis (IC50 determination) E->H F->H G->H

Caption: General experimental workflow for cell viability assays.

Putative Signaling Pathway

Based on the known mechanisms of action for many indole derivatives, this compound may induce cytotoxicity through the activation of apoptotic pathways and cell cycle arrest. The following diagram illustrates a hypothetical signaling cascade.

G cluster_0 Cellular Response to this compound A This compound B Cellular Target(s) (e.g., Kinases, Tubulin) A->B C Signal Transduction Cascade (e.g., PI3K/Akt/mTOR, MAPK) B->C D Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) C->D E Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) C->E I Cell Cycle Arrest (e.g., G2/M phase) C->I F Mitochondrial Outer Membrane Permeabilization D->F E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H

Caption: Hypothetical signaling pathway for indole-induced apoptosis.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry due to their wide range of biological activities. The compound 6-(Oxetan-3-YL)-1H-indole, a novel synthetic indole derivative, is of interest for its potential as a therapeutic agent, particularly in oncology. Preliminary studies on analogous indole-based molecules suggest that their mechanism of action may involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5] These pathways are critical regulators of cell proliferation, survival, and apoptosis.

This document provides detailed application notes and protocols for the investigation of the effects of this compound on these signaling pathways using Western blot analysis. The protocols are intended to guide researchers in designing and executing experiments to elucidate the compound's mechanism of action.

Data Presentation

As specific experimental data for this compound is not yet publicly available, the following table presents a hypothetical dataset to illustrate how quantitative Western blot data for this compound could be structured and presented. This table summarizes the dose-dependent effect of the compound on the phosphorylation of key signaling proteins in a cancer cell line.

Table 1: Hypothetical Quantitative Western Blot Analysis of Key Signaling Proteins in Cancer Cells Treated with this compound for 24 hours.

Target ProteinTreatment Concentration (µM)Normalized Densitometry (Relative to Control)Fold Change (vs. Control)
p-Akt (Ser473) 0 (Control)1.001.00
10.750.75
50.420.42
100.180.18
Total Akt 0 (Control)1.001.00
10.980.98
51.021.02
100.990.99
p-ERK1/2 (Thr202/Tyr204) 0 (Control)1.001.00
10.820.82
50.510.51
100.250.25
Total ERK1/2 0 (Control)1.001.00
11.011.01
50.970.97
101.031.03

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to determine the appropriate concentration range for subsequent Western blot analysis.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[8]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (based on MTT assay results) for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[9]

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole This compound Indole->PI3K Indole->Akt

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Indole This compound Indole->Raf Indole->MEK

Caption: MAPK/ERK signaling pathway with potential inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Cancer Cell Line MTT Cell Viability Assay (MTT) to determine IC50 Start->MTT Treatment Treat cells with This compound (Dose- and time-dependent) MTT->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WB Western Blot Analysis (p-Akt, Akt, p-ERK, ERK) Lysis->WB Analysis Data Analysis: Densitometry and Statistical Analysis WB->Analysis Conclusion Conclusion: Elucidate Mechanism of Action Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 6-(Oxetan-3-YL)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common approach involves the electrophilic substitution of an indole derivative with an activated oxetane species. Typically, this is achieved through a Friedel-Crafts-type reaction where a Lewis acid catalyst promotes the reaction between the indole nucleus and an oxetane-containing electrophile, such as oxetan-3-ol or a derivative.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include the choice of Lewis acid catalyst, reaction temperature, reaction time, and the purity of starting materials. The stability of the oxetane ring, particularly under strongly acidic conditions, is a crucial consideration.

Q3: What are the expected yield and purity for this synthesis?

A3: Yields can vary significantly based on the specific protocol and scale. Published yields for analogous compounds, such as the synthesis of 3-(oxetan-3-yl)indoles, can range from low to moderate (e.g., 20-50%). Purity is typically achieved through chromatographic methods like flash column chromatography.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst: The Lewis acid (e.g., SnCl₄, BF₃·OEt₂) may be old or have degraded due to moisture.Use a fresh, unopened bottle of the Lewis acid or re-distill/re-purify the catalyst before use.
Insufficient Activation of Oxetane: The reaction conditions may not be sufficient to generate the electrophilic species from the oxetane precursor.Increase the equivalents of the Lewis acid. Consider using a stronger Lewis acid, but be mindful of potential side reactions.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Decomposition of Starting Material or Product: The indole or the oxetane ring may be unstable under the reaction conditions.Use a milder Lewis acid. Perform the reaction at a lower temperature for a longer duration.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Lack of Regioselectivity: The oxetane moiety may be substituting at different positions on the indole ring (e.g., C3, C2, N1).The C3 position is generally the most nucleophilic site for electrophilic substitution on an unprotected indole. To achieve C6 substitution, a directing group on the indole nitrogen might be necessary, followed by deprotection. Alternatively, starting with a 6-substituted indole precursor (e.g., 6-bromoindole) followed by a cross-coupling reaction could be an option.
Poly-substitution: More than one oxetane group may be added to the indole ring.Use a stoichiometric amount or a slight excess of the indole relative to the oxetane electrophile.
Side Reactions of the Oxetane Ring: The oxetane ring can undergo ring-opening under strong acidic conditions.Use milder reaction conditions (lower temperature, weaker Lewis acid). Minimize the reaction time.
Decomposition: As mentioned previously, decomposition can lead to a complex mixture of impurities.Optimize reaction conditions to favor product formation over degradation.
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar retention factors (Rf) on TLC, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. Try different stationary phases (e.g., alumina instead of silica gel). Consider using a different purification technique like preparative HPLC.
Product Streaking on Silica Gel: The indole nitrogen can interact with the acidic silica gel, leading to poor separation.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent for column chromatography.
Product is an Oil and Difficult to Handle: The final product may not be a solid, making isolation difficult.After purification, remove the solvent under reduced pressure and dry the product under high vacuum to obtain a pure oil.

Experimental Protocols

Illustrative Protocol: Lewis Acid-Catalyzed Synthesis of an Oxetane-Substituted Indole

This protocol is adapted from the synthesis of similar 3-substituted indole analogs and may require optimization for this compound.

  • Reaction Setup: To a solution of the indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, nitromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (e.g., SnCl₄, 1.5-2.0 eq) dropwise.

  • Addition of Oxetane Precursor: After stirring the mixture for a short period (e.g., 30 minutes) at 0 °C, add a solution of oxetan-3-ol (1.1-1.2 eq) in the reaction solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 4-8 hours), monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully adding it to a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Oxetane-Substituted Indoles (Analogous Compounds)

EntryIndole SubstrateOxetane PrecursorLewis Acid (eq)SolventTemp (°C)Time (h)Yield (%)Reference
12-(p-tolyl)-1H-indole3-(3,4,5-trimethoxyphenyl)oxetan-3-olSnCl₄ (1.6)CH₂Cl₂/NitromethaneRT831[1]
26-Chloro-2-(p-tolyl)-1H-indole3-(3,4,5-trimethoxyphenyl)oxetan-3-olSnCl₄ (1.6)CH₂Cl₂/NitromethaneRT831[1]
36-Bromo-2-phenyl-1H-indole3-(3,4,5-trimethoxyphenyl)oxetan-3-olSnCl₄ (1.5)CH₂Cl₂/NitromethaneRT8-[1]

Note: Yields and conditions are for analogous compounds and may differ for the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification indole Indole mixing Mix Indole & Solvent Cool to 0°C indole->mixing oxetane Oxetan-3-ol add_oxetane Add Oxetan-3-ol oxetane->add_oxetane solvent Anhydrous Solvent solvent->mixing lewis_acid Lewis Acid add_la Add Lewis Acid lewis_acid->add_la mixing->add_la add_la->add_oxetane stir Stir at RT add_oxetane->stir quench Quench with Ice/Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 6-(Oxetan-3-YL) -1H-indole purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? catalyst Inactive Catalyst? start->catalyst Yes activation Insufficient Activation? catalyst->activation No fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst Yes temp Temperature Too Low? activation->temp No more_la Increase Lewis Acid activation->more_la Yes decomposition Decomposition? temp->decomposition No increase_temp Increase Temperature temp->increase_temp Yes milder_cond Use Milder Conditions decomposition->milder_cond Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 6-(Oxetan-3-YL)-1H-indole and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(Oxetan-3-YL)-1H-indole and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the key purification steps?

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This route offers good functional group tolerance and generally proceeds with high yields. The two most viable strategies are:

  • Strategy A: Coupling of 6-bromo-1H-indole with an oxetan-3-ylboronic acid derivative.

  • Strategy B: Coupling of 1H-indol-6-ylboronic acid with a 3-halooxetane.

The key purification steps involve the purification of the starting materials (intermediates) and the final product, primarily using column chromatography or recrystallization.

Purification of Intermediates

Q2: How do I purify the intermediate, 6-bromo-1H-indole?

6-bromo-1H-indole is a common precursor and can be purified effectively using silica gel column chromatography.

Experimental Protocol: Column Chromatography of 6-bromo-1H-indole [1]

  • Prepare the Crude Material: After the synthesis of 6-bromo-1H-indole, concentrate the reaction mixture under reduced pressure to obtain the crude solid or oil.

  • Select the Solvent System: A common eluent system for the purification of 6-bromo-1H-indole on a silica gel column is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. The ratio can be optimized using Thin Layer Chromatography (TLC).

  • Pack the Column: Prepare a silica gel slurry in the chosen non-polar solvent and pack the column.

  • Load the Sample: Dissolve the crude 6-bromo-1H-indole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elute the Column: Begin elution with the solvent system, gradually increasing the polarity if necessary.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 6-bromo-1H-indole.

Q3: What is the recommended procedure for the synthesis and purification of the intermediate, 1H-indol-6-ylboronic acid?

1H-indol-6-ylboronic acid can be synthesized from 6-bromo-1H-indole and subsequently purified by a combination of extraction and flash chromatography.[2]

Experimental Protocol: Synthesis and Purification of 1H-indol-6-ylboronic acid [2]

  • Reaction: The synthesis involves the reaction of 6-bromo-1H-indole with a strong base (like t-butyllithium) followed by quenching with a borate ester (e.g., triisopropyl borate).

  • Work-up and Extraction:

    • After the reaction is complete, quench with an acidic aqueous solution (e.g., 1 M HCl).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers and extract with a basic aqueous solution (e.g., 1 M NaOH).

    • Acidify the combined basic aqueous layers to a pH of 2 with a strong acid (e.g., 6 M HCl).

    • Extract the acidified aqueous layer with diethyl ether.

    • Wash the combined final organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Chromatography:

    • Purify the crude product by flash chromatography on silica gel.

    • A typical eluent system is a gradient of methanol in dichloromethane (e.g., 3.5-5% methanol).

    • Collect and combine the pure fractions and remove the solvent to obtain pure 1H-indol-6-ylboronic acid.

Purification of the Final Product: this compound

Q4: What is a general procedure for the purification of this compound after a Suzuki-Miyaura coupling reaction?

The final product is typically purified by flash chromatography on silica gel. The choice of solvent system is crucial for achieving good separation from starting materials, byproducts, and the palladium catalyst.

Experimental Protocol: Flash Chromatography of this compound [3]

  • Reaction Work-up: After the Suzuki-Miyaura coupling is complete, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated.

  • Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Column Chromatography:

    • The crude product is purified by flash chromatography on a pre-packed silica gel column.

    • A common solvent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate).

    • Fractions are collected and analyzed by TLC.

    • Pure fractions are combined and concentrated to yield this compound as a solid.

Quantitative Data Summary

CompoundPurification MethodTypical Eluent SystemTypical YieldReference
6-bromo-1H-indoleSilica Gel Column ChromatographyEthyl Acetate/Hexanes-[1]
1H-indol-6-ylboronic acidFlash Chromatography3.5-5% Methanol/Dichloromethane68%[2]
Oxetane-containing Indole AnaloguesFlash Chromatography0-50% Ethyl Acetate/Hexanes23-31%[3]

Troubleshooting Guides

Q5: I am having trouble with my Suzuki-Miyaura coupling reaction to synthesize this compound. What are some common issues and how can I troubleshoot them?

Several factors can affect the success of a Suzuki-Miyaura coupling. Here are some common problems and potential solutions.

Troubleshooting Suzuki-Miyaura Coupling

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Poor quality of boronic acid/ester- Incorrect base or solvent- Low reaction temperature- Use a fresh, active palladium catalyst and ligand.- Ensure the boronic acid or ester is pure and dry.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[4]- Increase the reaction temperature.
Formation of side products - Dehalogenation: The bromo-indole is converted back to indole.[5]- Homocoupling: The boronic acid couples with itself.[5]- Protodeborylation: The boronic acid is cleaved by acidic protons.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a less protic solvent or a stronger, non-nucleophilic base.- Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[5]
Difficulty in purification - Co-elution of product with starting materials or byproducts.- Residual palladium in the final product.- Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina).- After the reaction, filter the mixture through a pad of celite or silica gel to remove the palladium catalyst before concentrating.

Q6: My compound is streaking or not moving from the baseline during column chromatography. What should I do?

This is a common issue in column chromatography, especially with polar compounds like indoles.

Troubleshooting Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Compound streaking on the column - Compound is too polar for the solvent system.- Compound is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help.
Compound stuck on the baseline - The solvent system is not polar enough.- The compound may be insoluble in the eluent.- Significantly increase the polarity of the eluent. For highly polar compounds, consider using a different stationary phase like alumina or reverse-phase silica.
Poor separation of product and impurities - The Rf values of the compounds are too close.- The column was not packed properly.- Use a shallower solvent gradient during elution.- Try a different solvent system to maximize the difference in Rf values.- Ensure the column is packed uniformly without any air bubbles or cracks.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A 6-bromo-1H-indole C Suzuki-Miyaura Coupling A->C B Oxetan-3-ylboronic acid B->C D Crude Product Mixture C->D E Filtration (remove Pd catalyst) D->E F Extraction E->F G Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Purification Issue? Q1 Low Yield after Chromatography? Start->Q1 Yes Q2 Impure Fractions? Start->Q2 Yes A1 Check for product decomposition on silica gel. Q1->A1 A3 Consider recrystallization as an alternative. Q1->A3 A2 Optimize solvent system for better separation. Q2->A2 A4 Ensure complete removal of palladium catalyst. Q2->A4

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-(Oxetan-3-YL)-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the Suzuki-Miyaura coupling of an N-protected indole-6-boronic acid derivative with a 3-halooxetane, followed by deprotection.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling Step

Possible Causes and Solutions

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage conditions (e.g., inert atmosphere). Consider using a pre-catalyst that is more stable to air and moisture.
Inappropriate Ligand For heteroaromatic couplings, phosphine ligands like SPhos or XPhos can be effective.[1] Experiment with different ligands to find the optimal one for this specific transformation.
Incorrect Base The choice of base is crucial. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often used.[2] Stronger bases may lead to side reactions. Screen a variety of bases to optimize the reaction.
Solvent Issues A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically required for the Suzuki-Miyaura reaction.[3] Ensure the solvents are degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, others require heating.[2] Gradually increase the reaction temperature to see if it improves the yield.
Decomposition of Boronic Acid Boronic acids can be unstable.[4] Use the boronic acid derivative as soon as it is prepared or store it under inert conditions. Alternatively, consider using a more stable boronate ester.
Problem 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Mitigation Strategies

ImpurityOriginMitigation and Purification
Homocoupling Product (Indole-Indole or Oxetane-Oxetane) Side reaction of the boronic acid with itself. Can be promoted by the presence of oxygen.Thoroughly degas all solvents and reactants. Use a well-defined palladium catalyst to minimize side reactions. Purification can be achieved by column chromatography.
Dehalogenated Indole Reduction of the starting 6-bromo-1H-indole.Ensure an inert atmosphere during the reaction. Use a high-purity palladium catalyst. Careful purification by column chromatography is necessary.
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (catalyst, ligand, base, temperature, time). Purification via column chromatography can separate the product from unreacted starting materials.
Residual Palladium Catalyst remaining in the product.Treat the crude product with a palladium scavenger. Alternatively, multiple purifications by column chromatography or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of an N-protected 6-bromo-1H-indole with an oxetane-3-boronic acid or, more commonly, the coupling of an N-protected indole-6-boronic acid with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane). The use of a protecting group on the indole nitrogen, such as a Boc group, is often recommended to prevent side reactions. The final step involves the deprotection of the indole nitrogen.

Q2: How can I prepare the necessary precursors for the Suzuki-Miyaura coupling?

  • N-Boc-1H-indole-6-boronic acid: This can be synthesized from 6-bromo-1H-indole. The indole nitrogen is first protected with a Boc group. Then, a lithium-halogen exchange followed by reaction with a borate ester (e.g., triisopropyl borate) and acidic workup yields the boronic acid.

  • 3-Bromooxetane or 3-Iodooxetane: These can be prepared from oxetan-3-ol through standard halogenation procedures.

Q3: What are the key parameters to optimize for the Suzuki-Miyaura coupling step?

The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For challenging couplings involving heteroaromatics, specialized phosphine ligands are often beneficial. A screening of different conditions is recommended to find the optimal combination for this specific transformation.

Q4: My final product is difficult to purify. What strategies can I use?

This compound is a relatively polar compound.

  • Column Chromatography: Silica gel chromatography is a standard method. Due to the polarity, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a good alternative.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Q5: Are there any common side reactions to be aware of during the Suzuki-Miyaura coupling?

Yes, two common side reactions are:

  • Homocoupling: The boronic acid can react with itself to form a dimer (e.g., 6,6'-biindole). This is often promoted by the presence of oxygen.

  • Dehalogenation/Protodeboronation: The starting halide can be reduced, or the boronic acid can be replaced by a hydrogen atom.

Thoroughly degassing reagents and maintaining an inert atmosphere can help to minimize these side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

To a degassed solution of N-Boc-1H-indole-6-boronic acid (1.2 equivalents) and 3-bromooxetane (1.0 equivalent) in a 4:1 mixture of dioxane and water is added a suitable base (e.g., K₂CO₃, 2.0 equivalents). The mixture is further degassed before the addition of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). The reaction mixture is heated to 80-100 °C under an inert atmosphere and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Representative Protocol for N-Boc Deprotection

The purified N-Boc-6-(oxetan-3-yl)-1H-indole is dissolved in a suitable solvent such as dichloromethane or methanol. An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the reaction is stirred at room temperature.[5] The progress of the deprotection is monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, which can be further purified by chromatography or recrystallization if necessary.

Data Presentation

Table 1: Hypothetical Yield Data for Suzuki-Miyaura Coupling under Various Conditions

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90126590
Pd₂(dba)₃SPhosCs₂CO₃THF/H₂O8087895
Pd(OAc)₂XPhosK₃PO₄DMF/H₂O10068597
PdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O95107292

Table 2: Hypothetical Purity Profile of Crude this compound

CompoundRetention Time (min)Area (%)
This compound10.585.2
6-Bromo-1H-indole8.25.1
1H-Indole7.53.5
6,6'-Biindole15.12.8
Other Impurities-3.4

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials: N-Boc-1H-indole-6-boronic acid 3-Bromooxetane suzuki Suzuki-Miyaura Coupling - Pd Catalyst - Ligand - Base - Solvent start->suzuki workup1 Aqueous Workup & Extraction suzuki->workup1 purification1 Column Chromatography (Purification of Boc-protected intermediate) workup1->purification1 deprotection N-Boc Deprotection (e.g., TFA or HCl) purification1->deprotection workup2 Aqueous Workup & Extraction deprotection->workup2 purification2 Final Purification (Column Chromatography or Recrystallization) workup2->purification2 product Final Product: This compound purification2->product troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low or No Product check_catalyst Check Catalyst Activity (Freshness, Handling) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Verify Reagent Quality (Boronic Acid Stability) start->check_reagents optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_conditions Optimize Base, Solvent, and Temperature check_conditions->optimize_conditions use_stable_reagent Use Fresh or Stabilized Boronic Acid Derivative check_reagents->use_stable_reagent success Improved Yield optimize_catalyst->success optimize_conditions->success use_stable_reagent->success

References

Addressing the stability and solubility issues of 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-(Oxetan-3-YL)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known stability and solubility challenges with indole derivatives like this compound?

A1: Indole derivatives, while promising therapeutic agents, can present challenges in drug development due to issues with poor bioavailability, low aqueous solubility, and potential for rapid metabolism.[1] The indole scaffold itself can be susceptible to oxidative degradation. The incorporation of an oxetane ring is a strategy employed in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability.[2][3][4]

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: To improve solubility for in vitro assays, consider the following approaches:

  • Co-solvents: Use of a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) is a common starting point.[5]

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[6]

  • Formulation strategies: For more advanced studies, formulation approaches such as the use of cyclodextrins or lipid-based formulations can be explored.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. For solutions, especially in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C and minimize freeze-thaw cycles. Long-term storage stability should be assessed as part of your experimental workflow.

Q4: How can I assess the stability of this compound under my experimental conditions?

A4: Stability can be assessed using a stability-indicating HPLC method.[7][8][9] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[10][11] The resulting chromatograms will help identify and quantify any degradation products, thus establishing the stability profile of the compound.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Possible Cause: Low aqueous solubility of this compound.

Troubleshooting Steps:

  • Decrease Final Compound Concentration: The simplest approach is to lower the final concentration of the compound in the assay.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the percentage of DMSO (or another compatible co-solvent) may help maintain solubility. However, be mindful of potential solvent effects on your biological system.

  • Perform a Kinetic Solubility Assay: This will help you determine the maximum soluble concentration under your specific assay conditions.[5][12][13][14][15] (See Experimental Protocols section for a detailed methodology).

  • Consider Formulation: For persistent solubility issues, investigate the use of solubilizing agents like cyclodextrins.

Issue 2: Inconsistent Results or Loss of Activity Over Time

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a solid stock before each experiment. Avoid using old solutions, especially if they have been stored at room temperature.

  • Analyze by HPLC: Use a stability-indicating HPLC method to check the purity of your stock solution and the solution in your experimental buffer over time. This will reveal if the compound is degrading.

  • Conduct a Forced Degradation Study: A forced degradation study will identify the conditions under which the compound is least stable (e.g., pH, light, temperature).[10][11][16] This information will help you to establish optimal handling and storage conditions. (See Experimental Protocols section for a detailed methodology).

  • Evaluate Different Buffer Systems: If the compound is found to be unstable at the pH of your current buffer, explore alternative buffer systems that are compatible with your assay and provide better stability for the compound.

Data Presentation

Table 1: Kinetic Solubility of this compound in Different Media

Medium (pH 7.4)Maximum Soluble Concentration (µM)Method
Phosphate Buffered Saline (PBS)50Nephelometry
PBS + 0.5% DMSO75Nephelometry
PBS + 1% DMSO120Nephelometry
Simulated Intestinal Fluid (SIF)65HPLC-UV

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationRemaining Compound (%)Major Degradants Observed
0.1 M HCl24 hours852
0.1 M NaOH24 hours703
3% H₂O₂24 hours921
60°C48 hours980
Photostability (ICH Q1B)24 hours951

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%).

  • Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[5][12]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[6][14][17][18]

  • Separation of Undissolved Solid: Filter or centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.[17]

Protocol 3: Forced Degradation Study
  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: [11]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours).

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method.[19][20]

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

Mandatory Visualizations

Signaling Pathways

Indole derivatives are known to modulate various signaling pathways implicated in cancer.[21][22][23][24] Below are diagrams of two such pathways that may be relevant to the mechanism of action of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole This compound Indole->PI3K inhibits Indole->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Indole This compound Indole->Raf inhibits

Caption: MAPK/ERK signaling pathway with potential inhibition by this compound.

Experimental Workflows

Solubility_Workflow Start Start: Compound Precipitation Observed Kinetic Perform Kinetic Solubility Assay Start->Kinetic CheckConc Is Concentration Sufficient for Assay? Kinetic->CheckConc Determine Max Soluble Conc. Thermo Perform Thermodynamic Solubility Assay Proceed Proceed with Optimized Conditions Thermo->Proceed Optimize Optimize Formulation (e.g., co-solvents, excipients) CheckConc->Optimize No CheckConc->Proceed Yes Optimize->Thermo

Caption: Troubleshooting workflow for addressing solubility issues.

Stability_Workflow Start Start: Inconsistent Assay Results CheckPurity Check Compound Purity and Integrity by HPLC Start->CheckPurity Degradation Degradation Observed? CheckPurity->Degradation ForcedDeg Perform Forced Degradation Study Degradation->ForcedDeg Yes End Re-evaluate in Assay Degradation->End No (investigate other sources of variability) Identify Identify Labile Conditions (pH, light, etc.) ForcedDeg->Identify Modify Modify Handling & Storage Conditions Identify->Modify Modify->End

Caption: Troubleshooting workflow for addressing stability concerns.

References

Overcoming challenges in the regioselective synthesis of substituted indoles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted indoles. The information is tailored for researchers, scientists, and drug development professionals to help overcome experimental hurdles and optimize reaction outcomes.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during key indole synthesis reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but can present challenges related to regioselectivity and reaction conditions.[1][2][3]

Problem: Poor Regioselectivity with Unsymmetrical Ketones

  • Question: My Fischer indole synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?

  • Answer: The regioselectivity of the Fischer indole synthesis is influenced by the stability of the intermediate enamine and the steric hindrance around the carbonyl group.[4] Here are several factors to consider for optimization:

    • Acid Catalyst: The choice and strength of the acid catalyst are crucial.[5][6] While a variety of Brønsted and Lewis acids can be used, their effectiveness in controlling regioselectivity can vary.[2][7] Experimenting with different catalysts such as polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), or zinc chloride (ZnCl₂) can significantly impact the isomeric ratio.[1][2]

    • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of the sterically less hindered product, while higher temperatures might favor the thermodynamically more stable product.

    • Substituent Effects: Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups can hinder it and affect the[8][8]-sigmatropic rearrangement, thereby influencing regioselectivity.[8][9][10]

Problem: Low Yields and Tar Formation

  • Question: My reaction is resulting in a low yield of the desired indole and a significant amount of tar-like byproducts. What are the potential causes and solutions?

  • Answer: Tar formation is often due to the harsh acidic conditions and high temperatures, leading to polymerization and decomposition of starting materials and products.[1]

    • Optimize Acid Concentration and Type: Use the minimum amount of acid catalyst necessary to promote the reaction. A weaker acid or a solid-supported acid catalyst might reduce side reactions.

    • Control Temperature: Running the reaction at the lowest effective temperature can minimize byproduct formation. Stepwise heating might also be beneficial.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

    • Solvent Choice: The choice of solvent can impact solubility and side reactions. High-boiling point solvents are common, but exploring different options may be necessary.

Bischler-Möhlau Indole Synthesis

Known for its operational simplicity, the Bischler-Möhlau synthesis can be plagued by harsh conditions, low yields, and unpredictable regiochemistry.[11][12]

Problem: Low Product Yield

  • Question: I am consistently obtaining low yields in my Bischler-Möhlau indole synthesis. How can I improve the efficiency of this reaction?

  • Answer: Low yields are a common issue due to the forcing conditions typically required.[11][12]

    • Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[11][13][14][15] This is often attributed to the rapid and uniform heating of the reaction mixture.

    • Catalyst Choice: While traditionally run at high temperatures without a catalyst, the addition of a Lewis acid like lithium bromide (LiBr) can facilitate the reaction under milder conditions.[11][13]

    • Solvent-Free Conditions: Performing the reaction under solvent-free, solid-state conditions can sometimes improve yields and simplify purification.[14][15]

Problem: Formation of Multiple Products

  • Question: My reaction is yielding a mixture of 2-aryl and 3-aryl indoles. How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a known drawback of the Bischler-Möhlau synthesis.[12] The reaction mechanism is complex and can proceed through different pathways.[11][13]

    • Substituent Effects: The electronic properties of the substituents on both the aniline and the α-bromoacetophenone can influence the reaction pathway. A systematic study of different substitution patterns may be necessary to favor one regioisomer.

    • Reaction Conditions: As with yield, microwave irradiation and the use of specific catalysts may also influence the regiochemical outcome.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles, but its regioselectivity can be a challenge with unsymmetrical alkynes.[16][17]

Problem: Poor Regioselectivity with Unsymmetrical Alkynes

  • Question: I am using an unsymmetrical alkyne in a Larock indole synthesis and obtaining a mixture of regioisomers. How can I direct the reaction to favor a single product?

  • Answer: Regioselectivity in the Larock synthesis is primarily governed by steric and electronic factors of the alkyne substituents.[17] Generally, the bulkier substituent of the alkyne tends to be placed at the 2-position of the indole.[16][17]

    • Steric Bulk: To favor a specific regioisomer, you can strategically design your alkyne substrate so that one substituent is significantly bulkier than the other. For instance, using a trimethylsilyl group as a "phantom" directing group can provide excellent regiocontrol, with the silyl group being subsequently removed.[18]

    • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence regioselectivity. Experimenting with different ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can alter the steric environment around the metal center and thus affect the insertion of the alkyne.[17][19]

    • Coordinating Groups: The presence of a coordinating group on one of the alkyne substituents can direct the regioselectivity through electronic effects.[17]

Problem: Low Catalyst Activity or Catalyst Decomposition

  • Question: My Larock indole synthesis is sluggish or fails to go to completion. What could be the issue with my catalyst?

  • Answer: Catalyst deactivation or low turnover can be a problem, especially with less reactive starting materials like o-bromoanilines.[19]

    • Catalyst and Ligand Selection: For challenging substrates, using a more robust catalyst system, such as one with a bulky electron-rich phosphine ligand like P(tBu)₃, can improve catalyst stability and turnover.[19] Pre-formed palladium complexes can also be more effective than generating the catalyst in situ.[19]

    • Role of Additives: Lithium chloride (LiCl) is often a crucial additive, but its stoichiometry is important. Using more than one equivalent can slow down the reaction.[16]

    • Exclusion of Air and Moisture: Palladium catalysts can be sensitive to air and moisture. Ensuring anhydrous conditions and performing the reaction under an inert atmosphere is essential for optimal catalyst performance.

Data Summary Tables

Table 1: Comparison of Conditions for Bischler-Möhlau Synthesis of 2-Arylindoles

EntryAniline DerivativePhenacyl Bromide DerivativeConditionsYield (%)Reference
1AnilinePhenacyl bromideMicrowave (540 W), 1 min, solvent-free71[15]
24-MethoxyanilinePhenacyl bromideMicrowave (600 W), 1 min, solvent-free (one-pot)75[15]
34-Chloroaniline4'-Methoxyphenacyl bromideMicrowave (600 W), 1 min, solvent-free (one-pot)68[15]
4AnilinePhenacyl bromideHFIP, Microwave (150 W), 10 min91[20][21]
5N-MethylanilinePhenacyl bromideHFIP, Microwave (150 W), 10 min87[20][21]

Table 2: Influence of Ligands on Larock Indole Synthesis

Entryo-HaloanilineAlkyneCatalyst / LigandConditionsYield (%)Reference
1o-BromoanilineAlkyne 2Pd(OAc)₂Na₂CO₃, 100 °C27[19]
2o-BromoanilineAlkyne 2Pd(OAc)₂ / PPh₃Na₂CO₃, 100 °CReaction suppressed[19]
3o-BromoanilineAlkyne 2Pd[P(o-tol)₃]₂Na₂CO₃, 100 °C70[19]
4o-BromoanilineAlkyne 2Pd(0) / P(tBu)₃Cy₂NMe, 1,4-dioxane, 60 °CHigh[19]

Experimental Protocols

General Procedure for Microwave-Assisted Bischler-Möhlau Indole Synthesis

This one-pot procedure is adapted from Menéndez and coworkers.[14][15]

  • In a microwave-safe vessel, combine the desired aniline (2.0 mmol) and the α-bromoacetophenone (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of dimethylformamide (DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 600 W for 1 minute.

  • Allow the reaction to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Procedure for Larock Indole Synthesis

This procedure is based on the original work by Larock.[16][17][18]

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5 mol%), the o-iodoaniline (1.0 equiv), LiCl (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF via syringe.

  • Add the alkyne (1.2-2.0 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

    • A1: The acid catalyst is essential for protonating the hydrazone, which facilitates its tautomerization to the enamine intermediate. This enamine then undergoes the key[8][8]-sigmatropic rearrangement. The acid also catalyzes the final cyclization and elimination of ammonia to form the aromatic indole ring.[2][3][22]

  • Q2: Can I use acetaldehyde in the Fischer indole synthesis to make unsubstituted indole?

    • A2: The reaction with acetaldehyde typically fails under standard conditions and cannot be used to synthesize the parent indole.[3] However, using pyruvic acid followed by decarboxylation of the resulting indole-2-carboxylic acid is a viable alternative.[3]

  • Q3: Why is an excess of aniline used in the Bischler-Möhlau synthesis?

    • A3: An excess of aniline is often used to act as both a reactant and a base to neutralize the HBr formed during the initial alkylation step. It also serves as the solvent in many traditional procedures.[11]

  • Q4: In the Larock indole synthesis, why is the bulkier alkyne substituent generally found at the C2 position of the indole?

    • A4: This regioselectivity is attributed to the mechanism of alkyne insertion into the aryl-palladium bond. The larger, more sterically hindering group prefers to be adjacent to the palladium atom in the transition state, which ultimately places it at the C2 position of the indole product.[16]

  • Q5: Can o-chloroanilines be used in the Larock indole synthesis?

    • A5: While o-iodoanilines are the most common substrates, modifications to the Larock protocol, such as the use of specific ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf), have enabled the use of less reactive o-chloro- and o-bromoanilines.[19]

Visualized Workflows and Pathways

Troubleshooting_Fischer_Regioselectivity start Start: Poor Regioselectivity catalyst Step 1: Vary Acid Catalyst (e.g., PPA, PTSA, ZnCl2) start->catalyst temp Step 2: Optimize Temperature (Lower for kinetic, higher for thermodynamic) catalyst->temp If no improvement end Improved Regioselectivity catalyst->end Success solvent Step 3: Change Solvent temp->solvent If still mixed temp->end Success substituent Consider Electronic Effects of Substituents solvent->substituent If issue persists solvent->end Success Larock_Synthesis_Pathway pd0 Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add iodoaniline o-Iodoaniline iodoaniline->oxidative_add aryl_pd Aryl-Pd(II) Complex oxidative_add->aryl_pd insertion Regioselective Migratory Insertion aryl_pd->insertion alkyne Unsymmetrical Alkyne alkyne->insertion vinyl_pd Vinyl-Pd(II) Intermediate insertion->vinyl_pd Steric/Electronic Control cyclization Intramolecular Cyclization vinyl_pd->cyclization palladacycle Palladacycle cyclization->palladacycle reductive_elim Reductive Elimination palladacycle->reductive_elim reductive_elim->pd0 Catalyst Regeneration indole 2,3-Disubstituted Indole reductive_elim->indole

References

Technical Support Center: Synthesis of Oxetane-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of oxetane-containing heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of oxetanes?

A1: The most prevalent side reactions include:

  • Ring-opening: The strained four-membered ring of oxetane is susceptible to cleavage under both acidic and, to a lesser extent, basic conditions, as well as by strong nucleophiles.[1][2][3][4]

  • Polymerization: Cationic ring-opening polymerization can be a significant issue, particularly in the presence of acid catalysts.[5][6][7]

  • Alkene Dimerization: In syntheses utilizing the Paternò-Büchi reaction, dimerization of the alkene starting material is a major competing pathway.[8][9]

  • Grob Fragmentation: During Williamson etherification approaches to oxetane synthesis, Grob fragmentation can compete with the desired cyclization.[10][11]

Q2: My oxetane product seems to be decomposing during workup or purification. What could be the cause?

A2: Decomposition during workup or purification is often due to unintended ring-opening of the oxetane. This is particularly common if acidic conditions are used, for instance, during chromatographic purification with silica gel or in the course of an acidic wash.[1] Even mild acids can be sufficient to catalyze the opening of the strained ring.[2] Consider using neutral or basic conditions for your workup and purification steps. For example, using alumina for chromatography instead of silica gel can be beneficial.

Q3: I am attempting a Paternò-Büchi reaction to form an oxetane, but I am getting a low yield of my desired product and a significant amount of a byproduct. What is likely happening?

A3: A common side reaction in the Paternò-Büchi reaction is the dimerization of the alkene substrate.[8][9] This is especially problematic when the alkene is prone to [2+2] photocycloaddition with itself. To mitigate this, consider adjusting the reaction concentration, temperature, or the wavelength of UV light used. In some cases, additives can be used to suppress the competing alkene dimerization.[8][9]

Q4: Why is my Williamson etherification to form an oxetane failing or giving low yields?

A4: Besides the common issues with Williamson etherifications (e.g., elimination), a specific competing side reaction in the formation of four-membered rings is the Grob fragmentation.[10][11] This is more likely to occur if the substrate has a suitable electronic and stereochemical arrangement for this fragmentation pathway. Careful selection of the base and reaction conditions can help to favor the desired intramolecular substitution over fragmentation.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ring-Opening of Oxetanes

This guide will help you identify if ring-opening is occurring and provide strategies to prevent it.

Symptoms:

  • Low or no yield of the desired oxetane-containing product.

  • Presence of diols, haloalcohols, or other linear byproducts in your reaction mixture.

  • Decomposition of the purified product over time.

Possible Causes and Solutions:

CauseProposed Solution
Acidic Reaction Conditions Neutralize the reaction mixture carefully. Avoid strong acids if possible, or use them at low temperatures for short periods. Consider using milder Lewis acids if required.[12][13]
Acidic Workup/Purification Use a neutral or basic workup. For chromatography, consider using deactivated silica gel, alumina, or a different purification method like distillation or recrystallization.
Strong Nucleophiles If your reaction involves strong nucleophiles (e.g., Grignard reagents, organolithiums), they may be attacking the oxetane ring.[2] Consider protecting the oxetane if possible, or perform the reaction at lower temperatures to favor the desired reactivity.
Elevated Temperatures High temperatures can promote ring-opening, especially in the presence of even weak acids or nucleophiles.[2] Run reactions at the lowest effective temperature.

Troubleshooting Workflow for Ring-Opening

Caption: Troubleshooting workflow for diagnosing and addressing oxetane ring-opening.

Guide 2: Preventing Polymerization in Oxetane Synthesis

This guide focuses on avoiding the unwanted polymerization of your oxetane monomer during its synthesis or workup.

Symptoms:

  • Formation of a viscous oil or an insoluble solid in your reaction flask.

  • Broad, featureless peaks in the NMR spectrum of the crude product.

  • Difficulty in isolating the desired monomeric product.

Possible Causes and Solutions:

CauseProposed Solution
Trace Acid Impurities Ensure all glassware is thoroughly dried and free of acidic residues. Use freshly distilled, anhydrous solvents.
Acidic Catalysts If an acid catalyst is required for a different part of the molecule, consider protecting the oxetane precursor or using a catalyst that is less likely to initiate polymerization.
Cationic Initiators Be aware that many Lewis acids can act as initiators for cationic ring-opening polymerization.[5][6] If a Lewis acid is necessary, use it at the lowest possible concentration and temperature.

Mechanism of Acid-Catalyzed Polymerization

oxetane Oxetane activated_oxetane Protonated Oxetane (Oxonium Ion) oxetane->activated_oxetane Initiation proton H+ (Acid Catalyst) proton->activated_oxetane dimer Dimeric Cation activated_oxetane->dimer Propagation another_oxetane Another Oxetane Monomer another_oxetane->dimer polymer_chain Growing Polymer Chain dimer->polymer_chain n Oxetane

Caption: Simplified mechanism of acid-catalyzed oxetane polymerization.

Experimental Protocols

Protocol 1: General Procedure for the Paternò-Büchi Reaction with Suppression of Alkene Dimerization

This protocol is adapted from methodologies that aim to minimize the common side reaction of alkene dimerization.[8][9]

  • Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq.) and the alkene (1.5-3.0 eq.) in a suitable solvent (e.g., benzene, acetonitrile). Add an additive such as p-xylene, which has been shown to suppress alkene dimerization in certain cases.[8][9] The concentration of the reactants should be optimized, but a starting point of 0.1 M is common.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state of the carbonyl compound.

  • Irradiation: Irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (typically 0-25 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization. Note that purification via silica gel chromatography may cause ring-opening of the oxetane product if it is acid-sensitive.

Protocol 2: Oxetane Synthesis via Intramolecular Williamson Etherification

This protocol describes a general method for the formation of the oxetane ring through intramolecular cyclization, a method where side reactions like Grob fragmentation should be considered.[10][11]

  • Substrate Preparation: Synthesize the precursor 1,3-halohydrin or a 1,3-diol that can be converted to a sulfonate ester in situ.

  • Cyclization: Dissolve the precursor in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purification: Purify the resulting oxetane by distillation, recrystallization, or column chromatography.

References

Technical Support Center: Optimizing the Selectivity of Cmpd-OX-Indole for its Target Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical information is provided for a hypothetical scenario in which the compound 6-(Oxetan-3-YL)-1H-indole, hereafter referred to as Cmpd-OX-Indole, is an inhibitor of the fictional serine/threonine kinase, Target Kinase Z (TKZ). This information is intended to serve as a guide for researchers and drug development professionals on the general principles and methodologies for optimizing kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: My Cmpd-OX-Indole shows potent inhibition of our target kinase, TKZ, in a biochemical assay, but we are observing significant off-target effects in cell-based assays. What could be the reason?

A1: This is a common challenge in kinase inhibitor development. Several factors could contribute to this discrepancy:

  • Promiscuity of the chemical scaffold: The indole scaffold is a well-known "privileged structure" that can bind to the ATP-binding pocket of numerous kinases.[1][2] It is possible that Cmpd-OX-Indole is inhibiting other kinases with similar ATP-binding sites.

  • High inhibitor concentration: The concentration of Cmpd-OX-Indole used in your cell-based assays might be significantly higher than its IC50 for TKZ, leading to the inhibition of less sensitive off-target kinases.

  • Differences between biochemical and cellular environments: Biochemical assays typically use purified, and sometimes truncated, kinase domains, which may not fully represent the conformational state of the kinase in a cellular context.[3] Additionally, the high concentration of ATP in cells (millimolar range) can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors compared to biochemical assays, which are often performed at lower ATP concentrations.[4]

Q2: How can we identify the off-target kinases of Cmpd-OX-Indole?

A2: A comprehensive kinase selectivity profile is essential to identify off-target interactions. Several commercial services offer screening of your compound against a large panel of kinases (e.g., 300+ kinases). This will provide a quantitative measure of the potency of Cmpd-OX-Indole against a wide range of kinases and help you prioritize which off-targets to address.

Q3: We have identified several off-target kinases. What are the general strategies to improve the selectivity of Cmpd-OX-Indole for TKZ?

A3: Improving selectivity often involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies. Key strategies include:

  • Exploiting unique features of the target kinase: Analyze the structural differences between the ATP-binding pocket of TKZ and the identified off-target kinases. Modifications to Cmpd-OX-Indole that introduce interactions with non-conserved residues in TKZ can enhance selectivity.

  • Targeting allosteric sites: Instead of the highly conserved ATP-binding pocket, designing inhibitors that bind to allosteric sites can offer a path to higher selectivity.[4]

  • Structure-guided design: If a co-crystal structure of Cmpd-OX-Indole with TKZ is available, it can provide valuable insights for rational design of more selective analogs.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in the in-vitro kinase assay.
Potential Cause Troubleshooting Steps
Reagent Instability Ensure all reagents, especially the kinase and ATP, are properly stored and handled. Prepare fresh dilutions for each experiment.
Assay Conditions Verify that the ATP concentration is appropriate for the kinase and consistent across experiments. The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[4]
Compound Precipitation Check the solubility of Cmpd-OX-Indole in the assay buffer. Compound precipitation can lead to artificially high IC50 values. Consider using a different buffer or adding a solubilizing agent like DMSO (ensure the final concentration is compatible with the assay).
Plate Reader Settings Confirm that the plate reader settings (e.g., excitation/emission wavelengths, gain) are optimized for the assay format and are consistent between runs.
Issue 2: High background signal in the phospho-protein Western Blot.
Potential Cause Troubleshooting Steps
Non-specific Antibody Binding Optimize the blocking step. Using 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-specific antibodies instead of milk, as milk contains phosphoproteins that can increase background.[5]
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Primary Antibody Concentration Titrate the primary antibody concentration. An excessively high concentration can lead to non-specific binding.
Phosphatase Activity Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your target protein.

Data Presentation

Table 1: Selectivity Profile of Cmpd-OX-Indole and Analogs against TKZ and Key Off-Target Kinases.

CompoundTKZ IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (A/TKZ)Selectivity Ratio (B/TKZ)
Cmpd-OX-Indole1545150310
Analog 120200>100010>50
Analog 21030500350
Analog 350>1000>1000>20>20

Experimental Protocols

Protocol 1: TR-FRET Kinase Assay for TKZ

This protocol is adapted for a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare a 2X solution of TKZ enzyme in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of a fluorescein-labeled substrate peptide and ATP in kinase reaction buffer. The ATP concentration should ideally be at the Km for TKZ.

    • Prepare a serial dilution of Cmpd-OX-Indole in DMSO, and then dilute further in kinase reaction buffer to create a 4X solution.

    • Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.[6][7]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X Cmpd-OX-Indole solution to the assay wells.

    • Add 5 µL of the 2X TKZ enzyme solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60-90 minutes.[6]

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay by Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line overexpressing TKZ) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Cmpd-OX-Indole for the desired time. Include a positive control (e.g., a known activator of the TKZ pathway) and a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known TKZ substrate overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Cmpd-OX-Indole and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

TKZ_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein Receptor->Adaptor TKZ Target Kinase Z (TKZ) (Serine/Threonine Kinase) Adaptor->TKZ Activation Substrate TKZ Substrate TKZ->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Cmpd_OX_Indole Cmpd-OX-Indole Cmpd_OX_Indole->TKZ Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Optimization Cycle Biochem_Assay In-vitro Kinase Assay (e.g., TR-FRET) Selectivity_Screen Kinase Selectivity Panel Screen Biochem_Assay->Selectivity_Screen SAR SAR Analysis & Medicinal Chemistry Selectivity_Screen->SAR Cell_Phos_Assay Phospho-Protein Western Blot Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Phos_Assay->Cell_Viability_Assay Cell_Viability_Assay->SAR New_Analogs Synthesize New Analogs SAR->New_Analogs New_Analogs->Biochem_Assay Re-screen

References

Technical Support Center: Enhancing Pharmacokinetic Properties of Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the pharmacokinetic (PK) properties of indole-based inhibitors.

Section 1: Troubleshooting Metabolic Stability

Indole scaffolds can be susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes, which can lead to high clearance and poor in vivo exposure.[1][2]

Frequently Asked Questions (FAQs)

Q1: My indole-based inhibitor shows a short half-life in human liver microsome (HLM) assays. What are the likely metabolic pathways?

A1: The indole ring is prone to several metabolic transformations. The primary metabolic pathway is often hydroxylation on the indole ring, which is then followed by glucuronide or sulfate conjugation.[1] Other common pathways include N-dealkylation, epoxidation, and dehydrogenation.[3][4][5] Specifically, 3-alkylindoles can undergo dehydrogenation by CYPs to form reactive 3-methyleneindolenine intermediates, which are electrophilic and can be trapped by nucleophiles like glutathione.[3][4][5]

Q2: How can I identify the specific "soft spots" on my molecule that are prone to metabolism?

A2: Identifying metabolic soft spots is crucial for designing more stable analogs. A common approach is to perform metabolite identification (MetID) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after incubating your compound with liver microsomes or hepatocytes.[3][4] In silico prediction tools can also model the interaction of your compound with CYP active sites to predict likely sites of metabolism.[3][4]

Q3: What structural modification strategies can I use to block metabolic pathways and improve stability?

A3: Once a metabolic hotspot is identified, several strategies can be employed:

  • Blocking with Halogens or Deuterium: Introducing a fluorine or chlorine atom at the site of hydroxylation can prevent metabolism. Replacing a metabolically labile hydrogen with deuterium can strengthen the C-H bond, slowing the rate of CYP-mediated bond cleavage (the "kinetic isotope effect").[6]

  • Steric Hindrance: Introducing a bulky group near the metabolic site can sterically hinder the enzyme from accessing it.

  • Ring Modification: Deactivating an aromatic ring with an electron-withdrawing group can make it less susceptible to oxidation.[7] Introducing heteroatoms (e.g., nitrogen) into a ring system can also increase resistance to CYP-mediated oxidation.[6][7]

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable can be effective. For example, introducing an amide bond proved to be an effective strategy to eliminate a metabolic hotspot in one series of 9H-pyrimido[4,5-b]indole inhibitors.[8]

Metabolic Stability Data for Indole Derivatives

The following table summarizes metabolic stability data for selected indole-based compounds, highlighting the improvements achieved through structural modification.

CompoundDescriptionMatrix% Remaining (after 1h)Half-Life (t½)Source
Ko143 Potent ABCG2 inhibitorHuman Liver Microsomes23%-[9]
Compound 2 Bisbenzoyl indole analog of Ko143Human Liver Microsomes56%-[9]
Compound 8 Monobenzoyl indole analog of Ko143Human Liver Microsomes78%-[9]
Compound 1 9H-pyrimido[4,5-b]indole GSK-3β inhibitorHuman Liver Microsomes-Rapid Degradation[8]
(R)-28 Amide-based derivative of Compound 1Human Liver Microsomes-Improved Stability[8]

Key Metabolic Pathways of Indole Inhibitors

Indole Indole-Based Inhibitor CYP450 CYP450 Enzymes Indole->CYP450 Metabolism Hydroxylation Hydroxylated Metabolite CYP450->Hydroxylation Hydroxylation Dehydrogenation 3-Methyleneindolenine (Reactive Intermediate) CYP450->Dehydrogenation Dehydrogenation Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Hydroxylation->Conjugation Adducts Protein/DNA Adducts (Potential Toxicity) Dehydrogenation->Adducts Nucleophilic Attack Inactive Inactive, Excretable Metabolite Conjugation->Inactive

Caption: Common metabolic pathways for indole-based compounds.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of an indole-based inhibitor.

  • Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., 100 µM in 0.1 M phosphate buffer).

    • Prepare an NADPH regenerating system solution as a cofactor.

  • Incubation:

    • Pre-warm HLM and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final test compound concentration is typically 1 µM.[10]

    • Incubate the mixture in a shaking water bath at 37°C.

  • Sampling & Quenching:

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[11]

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the line.

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

Section 2: Overcoming Poor Aqueous Solubility

A significant number of new chemical entities, including many indole-based inhibitors, suffer from poor aqueous solubility, which can limit oral absorption and bioavailability.[12][13]

Frequently Asked Questions (FAQs)

Q1: My indole inhibitor has poor solubility in aqueous buffers. What are the first steps to improve it?

A1: For ionizable compounds (those with acidic or basic functional groups), the first and most common approach is salt formation.[12] Creating a salt of your compound can increase solubility by several hundred-fold.[12] If your compound is neutral or salt formation is not effective, other strategies should be explored.

Q2: What formulation strategies can enhance the solubility of a poorly soluble indole compound for in vivo studies?

A2: Several formulation strategies can be employed:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like PEG 400, propylene glycol, or ethanol) and water can significantly increase the solubility of lipophilic compounds.[14][15][16]

  • Surfactants: Surfactants like Tween 80 can be used to create micelles that encapsulate and solubilize poorly soluble compounds.[16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12][17][18] These formulations consist of oils and surfactants that spontaneously form fine emulsions upon contact with gastrointestinal fluids.[13]

  • Amorphous Solid Dispersions: Overcoming the crystal lattice energy by creating an amorphous, non-crystalline form of the API can significantly enhance solubility.[12] This is often achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion.[18]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanocrystal technology increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[13][15][17][19]

Solubility Enhancement Strategy Workflow

Start Poorly Soluble Indole Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable Salt Attempt Salt Formation CheckIonizable->Salt Yes Failure1 Not successful or compound is neutral CheckIonizable->Failure1 No Success1 Solubility Improved Salt->Success1 Success Salt->Failure1 Failure ParticleSize Particle Size Reduction (Micronization/Nanonization) Failure1->ParticleSize Amorphous Amorphous Solid Dispersion Failure1->Amorphous Lipid Lipid-Based Formulation (e.g., SEDDS) Failure1->Lipid

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to assess the kinetic solubility of a compound.

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Solubilization:

    • Add the DMSO stock solution to the aqueous buffer to a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

    • Mix vigorously and incubate at room temperature for a set period (e.g., 1.5 - 2 hours) to allow the compound to precipitate.

  • Separation:

    • Separate the undissolved precipitate from the saturated solution. This is typically done using a filter plate (e.g., a 96-well filter plate).

  • Quantification:

    • Quantify the concentration of the compound in the filtrate (the saturated solution).

    • This can be done using various analytical methods, such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS for greater sensitivity and specificity.[20]

  • Data Interpretation:

    • The measured concentration in the filtrate represents the kinetic solubility of the compound under the tested conditions. This value is useful for comparing the relative solubility of different analogs in a series.

Section 3: Improving Membrane Permeability

Low membrane permeability can be another barrier to oral absorption, even if solubility is adequate. The indole scaffold itself has favorable drug-like characteristics, including good cell permeability, but substituents can significantly alter this property.[21][22]

Frequently Asked Questions (FAQs)

Q1: My indole inhibitor has good solubility but shows low permeability in a PAMPA assay. What could be the cause?

A1: Low permeability can result from several factors. High molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area (PSA) can all reduce passive diffusion across cell membranes. Additionally, your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of cells, thereby reducing net permeability.

Q2: What strategies can be used to improve the permeability of my indole-based inhibitor?

A2:

  • Reduce Polarity: Systematically reduce the number of hydrogen bond donors and acceptors or mask polar functional groups to lower the polar surface area.

  • Increase Lipophilicity: Increasing the lipophilicity (LogP/LogD) can enhance membrane partitioning, but this must be balanced, as very high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Prodrug Approach: A prodrug strategy can be highly effective.[23] This involves masking a polar functional group with a lipophilic moiety that is cleaved enzymatically in vivo to release the active parent drug. This approach can be used to temporarily neutralize charged groups that hinder passive transport.[23]

  • Conformational Changes: Introducing intramolecular hydrogen bonds can "hide" polar groups and reduce the effective PSA, allowing the molecule to adopt a more membrane-permeable conformation.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane, providing a high-throughput screen for permeability.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a donor solution by diluting the stock into an aqueous buffer (e.g., PBS at pH 7.4) to the desired final concentration.

    • Prepare the acceptor plate (a 96-well microplate) with buffer.

    • Prepare the PAMPA plate (a 96-well filter plate) by coating the filter with a lipid solution (e.g., lecithin in dodecane).

  • Assay Procedure:

    • Add the donor solution containing the test compound to the wells of the lipid-coated PAMPA plate.

    • Carefully place the PAMPA plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer. This creates a "sandwich."

    • Incubate the sandwich plate at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

    • Compounds are often categorized as having low, medium, or high permeability based on their Pe values, typically by comparing them to standard compounds with known permeability characteristics.

References

Technical Support Center: Mitigating Off-Target Effects of 6-(Oxetan-3-YL)-1H-indole and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 6-(Oxetan-3-YL)-1H-indole and other investigational kinase inhibitors.

FAQs: Understanding and Addressing Off-Target Effects

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding site, there is a risk of binding to multiple kinases across the kinome, leading to unexpected biological responses, toxicity, and reduced therapeutic efficacy.[1][2] Addressing these off-target effects is crucial for developing safer and more effective therapies.

Q2: My indole-based compound shows significant cytotoxicity in preliminary assays. How can I determine if this is due to off-target activity?

A2: High cytotoxicity can stem from either on-target or off-target effects. To distinguish between these, a key strategy is to perform a broad kinase selectivity profile.[3] This involves screening your compound against a large panel of kinases to identify unintended targets.[3][4] If the compound inhibits kinases crucial for cell viability that are not the intended target, off-target toxicity is a likely cause.

Q3: What are the initial steps to profile the selectivity of a new compound like this compound?

A3: Initial selectivity profiling typically involves in vitro kinase assays.[5] Screening the compound at a fixed concentration (e.g., 1 µM) against a panel of representative kinases can provide a preliminary assessment of its selectivity.[6] Promising candidates can then be subjected to dose-response studies to determine the IC50 values for both the primary target and any identified off-targets.

Q4: How can computational tools aid in predicting and mitigating off-target effects?

A4: Computational methods, such as binding site similarity analysis and molecular docking, can predict potential off-target interactions by comparing the ATP-binding pocket of the intended target with other kinases.[5] These in silico approaches help prioritize compounds for experimental screening and can guide medicinal chemistry efforts to enhance selectivity.[7]

Troubleshooting Guides

Issue 1: High Degree of Off-Target Binding Observed in Kinome Scan
  • Problem: Your compound inhibits multiple kinases with similar potency to the intended target.

  • Troubleshooting Steps:

    • Structural Analysis: Examine the co-crystal structure of your compound with its primary target, if available. Identify key interactions and assess whether they are unique to the target's binding site.

    • Medicinal Chemistry Modifications: Introduce chemical modifications to exploit unique features of the target's binding pocket. This could involve targeting less conserved regions outside the ATP-binding site or introducing bulky groups that clash with the binding sites of off-target kinases.[8]

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to understand how different chemical moieties affect selectivity.[9]

Issue 2: In Vitro Potency Does Not Translate to In Vivo Efficacy
  • Problem: The compound is potent and selective in biochemical assays but shows poor efficacy in cellular or animal models.

  • Troubleshooting Steps:

    • Assess Cellular Permeability and Stability: The compound may have poor membrane permeability or be rapidly metabolized within cells. Conduct experiments to evaluate these properties.

    • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within a cellular context.[4]

    • Evaluate Efflux Pump Activity: The compound may be a substrate for efflux pumps, preventing it from reaching a therapeutic concentration inside the cells.

Issue 3: Unexpected Toxicity in Animal Models
  • Problem: The compound is well-tolerated in cell lines but causes adverse effects in vivo.

  • Troubleshooting Steps:

    • Metabolite Profiling: The toxic effects may be caused by a metabolite of your compound. Identify the major metabolites and test their activity and toxicity.

    • In-depth Off-Target Profiling: Expand the kinase panel or use proteome-wide approaches to identify off-targets that may only be relevant in a whole-organism context.

    • Dose-Response and Dosing Schedule Optimization: Unexpected toxicity can sometimes be managed by adjusting the dose and frequency of administration.[10]

Experimental Protocols and Data

Kinase Selectivity Profiling

A common method to assess the selectivity of a compound is to perform a competitive binding assay against a panel of kinases. The results are often expressed as the percentage of remaining kinase activity at a given inhibitor concentration.

Table 1: Example Kinase Selectivity Data for a Hypothetical Indole-Based Inhibitor

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target: Kinase A 95% 50
Off-Target: Kinase B85%200
Off-Target: Kinase C50%1,500
Off-Target: Kinase D10%>10,000

This data is for illustrative purposes only.

Detailed Methodology: Radiometric Kinase Assay

Radiometric assays are a gold standard for measuring kinase activity. They directly measure the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, the specific substrate, ATP (spiked with [γ-³³P]ATP), and the necessary cofactors in a buffer solution.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a DMSO control (no inhibitor).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³³P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose membrane, which binds the substrate.

  • Quantification: Wash the membrane to remove unbound ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Lead Optimization A Compound Synthesis (e.g., this compound) B Primary Target Assay (On-Target Potency) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) A->C E Dose-Response Assays (IC50 Determination) B->E D Identify Off-Targets C->D D->E F Cellular Target Engagement (e.g., CETSA) E->F G Structure-Activity Relationship (SAR) Studies F->G G->A Iterative Redesign H In Vivo Toxicity and Efficacy Studies G->H I Optimized Lead Compound H->I G Target Kinase Target Kinase Downstream\nSignaling Downstream Signaling Target Kinase->Downstream\nSignaling Inhibits Cellular\nResponse A\n(Therapeutic) Cellular Response A (Therapeutic) Downstream\nSignaling->Cellular\nResponse A\n(Therapeutic) Off-Target\nKinase 1 Off-Target Kinase 1 Pathway B Pathway B Off-Target\nKinase 1->Pathway B Inhibits Cellular\nResponse B\n(Toxic) Cellular Response B (Toxic) Pathway B->Cellular\nResponse B\n(Toxic) Inhibitor Inhibitor Inhibitor->Off-Target\nKinase 1 Binds (Unintended) CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Separation cluster_3 Quantification cluster_4 Result A Treat cells with Inhibitor or Vehicle (DMSO) B Heat cell lysates at a range of temperatures A->B C Centrifuge to separate soluble vs. aggregated proteins B->C D Analyze soluble fraction (e.g., Western Blot) C->D E Generate melting curve D->E F Increased thermal stability indicates target engagement E->F

References

Technical Support Center: Enhancing Metabolic Stability of Oxetane-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxetane-containing compounds. The following sections address common challenges and provide actionable insights to improve the metabolic stability of your drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane motif increasingly used in drug discovery?

A1: The oxetane ring is a small, polar, three-dimensional motif that offers several advantages in drug design.[1][2] It is often used as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[1][2][3][4] Key benefits of incorporating an oxetane ring can include:

  • Improved Metabolic Stability: Oxetanes can block metabolically labile sites, often demonstrating greater resistance to enzymatic degradation compared to the groups they replace.[1][2][3][5][6]

  • Enhanced Aqueous Solubility: The polarity of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound.[1][2][3][5]

  • Reduced Lipophilicity (LogD): Replacing lipophilic groups like gem-dimethyl with an oxetane can lower the LogD, which is often beneficial for overall ADME properties.[1][2]

  • Modulation of Basicity (pKa): When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can reduce the basicity of the amine, which can be advantageous for cell permeability and reducing off-target effects.[1][2][7]

  • Increased Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring can improve binding affinity and selectivity by providing a better conformational fit into target pockets.[1][2]

Q2: What are the primary metabolic pathways for oxetane-containing compounds?

A2: While often introduced to improve metabolic stability against cytochrome P450 (CYP450) enzymes, oxetane rings can be metabolized.[4][8][9] The two main pathways are:

  • CYP450-mediated oxidation: Although generally more resistant than many aliphatic groups, the oxetane ring or adjacent carbons can still be oxidized by CYP450 enzymes.[4][6] For 3-monosubstituted oxetanes, a major metabolic route can be the oxidation of the bridging methylene carbon, leading to N-dealkylation.[6] 2-monosubstituted oxetanes may undergo ring scission.[6]

  • Hydrolysis by microsomal Epoxide Hydrolase (mEH): Oxetanes are recognized as substrates for mEH, which hydrolyzes the ring to form a 1,3-diol.[8][9][10][11][12] This presents a non-oxidative metabolic pathway that can divert metabolism away from the CYP450 system, potentially reducing the risk of drug-drug interactions.[8][9][11][12]

Q3: How does the substitution pattern on the oxetane ring affect its stability?

A3: The substitution pattern is a critical determinant of the oxetane ring's chemical and metabolic stability.[1][2] Generally, 3,3-disubstituted oxetanes are the most stable because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[1] Oxetanes substituted at the 2-position, especially with electron-donating groups, are more likely to be unstable.[1][6]

Troubleshooting Guide

Problem 1: My oxetane-containing compound shows poor metabolic stability in human liver microsomes (HLM).

  • Possible Cause 1: Metabolism is not occurring on the oxetane ring itself.

    • Troubleshooting Step: Perform metabolite identification studies (MetID) to pinpoint the site of metabolism. The metabolic liability may be elsewhere in the molecule.

  • Possible Cause 2: The oxetane ring is being metabolized.

    • Troubleshooting Step 1: Alter the substitution pattern. If your compound is mono-substituted at the 2- or 3-position, consider synthesizing a 3,3-disubstituted analogue. This substitution pattern is generally more stable.[1][2]

    • Troubleshooting Step 2: Introduce steric bulk near the oxetane ring. This can shield the ring from enzymatic attack.[8]

    • Troubleshooting Step 3: Investigate metabolism by mEH. If MetID reveals a diol metabolite, mEH is likely the culprit. The rate of mEH-catalyzed hydrolysis is influenced by the structural elements near the oxetane.[8][9] Minor structural modifications in the vicinity of the ring can modulate the degree of hydrolysis.[10][11][12]

Problem 2: The oxetane ring in my compound is chemically unstable under certain experimental conditions (e.g., acidic pH).

  • Possible Cause: Inherent instability of the specific oxetane substitution pattern.

    • Troubleshooting Step 1: Assess stability across a pH range. Before extensive biological testing, evaluate the compound's stability at various pH levels (e.g., pH 1.2, 7.4, 10.0) to identify liabilities.[13]

    • Troubleshooting Step 2: Synthesize more stable analogues. As with metabolic stability, 3,3-disubstitution generally confers greater chemical stability.[1][2]

    • Troubleshooting Step 3: Modify the synthetic route. If instability is observed during synthesis, consider introducing the oxetane motif at a later stage to avoid harsh reaction conditions.[2] However, it's been noted that the oxetane ring can be robust enough to withstand various reaction conditions.[1][2]

Data on Improved Metabolic Stability

The incorporation of an oxetane moiety has been shown to improve the metabolic stability of numerous drug candidates. The table below summarizes quantitative data from several studies.

Original Compound Scaffold Modification Improvement in Metabolic Stability Reference
MMP-13 Inhibitor (Compound 35)Replacement of a methyl group with an oxetane unitSignificantly improved metabolic stability and aqueous solubility.[5]
IDO1 Inhibitor (Compound 26)Replacement of n-propyl and cyclobutene with oxetane and fluorophenylSignificantly improved metabolic profile and potency.[5]
MNK Inhibitor (Compound 39)Replacement of a methyl group with an oxetane unitStable in in-vitro human and mouse liver microsomal assays; significant improvement in exposure, clearance, and bioavailability.[5]
ALDH1A Inhibitor (Compound 5)Scaffold hopping to an oxetane-containing compoundSignificantly improved metabolic stability.[5]
N-substituted arylsulfonamidesProgression from carbocyclic and other heterocyclic rings to an oxetane ringImprovement in metabolic stability without a reduction in potency.[6]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is used to determine the rate of disappearance of a compound when incubated with HLM, providing an estimate of its intrinsic clearance.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock Solution D Pre-incubate Compound + Microsomes A->D B Human Liver Microsomes B->D C NADPH System E Initiate Reaction with NADPH C->E D->E F Time-Point Sampling (0-60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Interpretation I->J

Metabolic Stability Assay Workflow

metabolic_pathways cluster_cyp CYP450 Pathway cluster_meh mEH Pathway Compound Oxetane-Containing Drug Candidate CYP CYP450 Enzymes Compound->CYP Oxidation mEH Microsomal Epoxide Hydrolase (mEH) Compound->mEH Hydrolysis Oxidized Oxidized Metabolites (e.g., hydroxylation, ring scission) CYP->Oxidized Diol 1,3-Diol Metabolite mEH->Diol

Primary Metabolic Pathways for Oxetanes

logical_relationship A Initial Compound (Poor Stability) B Introduce Oxetane Ring (Bioisosteric Replacement) A->B C Block Metabolic 'Soft Spot' B->C D Divert Metabolism (e.g., to mEH) B->D E Improved Metabolic Stability C->E D->E

Strategy for Improving Metabolic Stability

References

Technical Support Center: Enhancing Aqueous Solubility of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of novel indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many novel indole derivatives exhibit poor aqueous solubility?

A1: The indole nucleus, a fusion of a benzene and a pyrrole ring, is predominantly hydrophobic.[1] This inherent structural feature often leads to low aqueous solubility. Furthermore, specific structural modifications aimed at enhancing biological activity can inadvertently increase lipophilicity, further reducing water solubility.[2] The planarity of the indole ring system can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.

Q2: What are the primary consequences of poor aqueous solubility in experimental settings?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Inaccurate bioassay results: Undissolved compound can lead to an underestimation of potency and efficacy.[2]

  • Low bioavailability: For in vivo studies, poor solubility is a major contributor to low and variable oral bioavailability.[3]

  • Precipitation in stock solutions and assay media: This can cause issues with automated liquid handling systems and interfere with analytical measurements.[4]

  • Difficulty in formulation development: Achieving the desired concentration for preclinical and clinical studies becomes a significant hurdle.[5][6]

Q3: What are the main strategies to improve the aqueous solubility of indole derivatives?

A3: Several strategies can be employed, broadly categorized as physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous solid dispersions), and complexation (with cyclodextrins).[7][8][9]

  • Chemical Modifications: This involves structural changes to the indole derivative itself, such as the introduction of ionizable or polar functional groups, or the synthesis of prodrugs.[6]

  • Formulation Approaches: These include the use of co-solvents, surfactants, and lipid-based delivery systems.[5][10]

Troubleshooting Guide

Issue 1: My novel indole derivative precipitates out of my aqueous buffer during my in vitro assay.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.

Detailed Steps:

  • Assess Concentration: Determine if the current concentration is essential for the experiment. If not, lowering the concentration might be the simplest solution.

  • Co-solvent Screening: If the assay tolerates it, screen different co-solvents like DMSO or ethanol at varying concentrations (e.g., 0.1-1% v/v). Be mindful that organic solvents can affect protein conformation and cell viability.

  • Surfactant Screening: Evaluate the effect of non-ionic surfactants such as Tween 80 or Poloxamer 188. These can form micelles to encapsulate the hydrophobic indole derivative. Critical micelle concentration (CMC) should be considered.

  • Cyclodextrin Complexation: Investigate the use of cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the indole moiety, effectively shielding it from the aqueous environment.[11][12]

  • Advanced Formulations: If simpler methods fail, consider more advanced formulation strategies like creating a solid dispersion, nanosuspension, or a lipid-based formulation. These often require more extensive formulation development.

Issue 2: My indole derivative shows poor and inconsistent bioavailability in animal studies.

Possible Cause & Solution Pathway:

G cluster_formulations Formulation Approaches start Start: Poor in vivo Bioavailability check_solubility Is aqueous solubility the primary limiting factor? start->check_solubility check_permeability Is permeability a potential issue? check_solubility->check_permeability No formulation_strategy Select Formulation Strategy check_solubility->formulation_strategy Yes check_permeability->formulation_strategy No, focus on solubility structural_modification Consider Structural Modification check_permeability->structural_modification Yes solid_dispersion Amorphous Solid Dispersion formulation_strategy->solid_dispersion nanosuspension Nanosuspension formulation_strategy->nanosuspension lipid_formulation Lipid-Based Formulation (e.g., SMEDDS) formulation_strategy->lipid_formulation end_goal End: Improved and Consistent Bioavailability structural_modification->end_goal solid_dispersion->end_goal nanosuspension->end_goal lipid_formulation->end_goal

Caption: Decision pathway for addressing poor in vivo bioavailability.

Detailed Steps:

  • Confirm the Cause: First, confirm that poor aqueous solubility is the primary reason for low bioavailability. Other factors like poor membrane permeability or extensive first-pass metabolism could also be contributing.

  • Particle Size Reduction (Nanosuspension): Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[7]

  • Amorphous Solid Dispersion: Converting the crystalline indole derivative into an amorphous form by dispersing it in a polymer matrix can lead to a higher apparent solubility and faster dissolution.[13][14][15]

  • Lipid-Based Formulations: For highly lipophilic indole derivatives, lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be very effective. These formulations form fine oil-in-water microemulsions in the gastrointestinal tract, which can enhance solubility and absorption.[10][16]

  • Structural Modification: If formulation approaches are insufficient, consider medicinal chemistry strategies to introduce polar or ionizable groups to the indole scaffold to improve inherent solubility.[2][6]

Quantitative Data on Solubility Enhancement

Table 1: Effect of Structural Modification on Aqueous Solubility of Quinolinyltriazole Analogs [2][17]

CompoundR-GroupAqueous Solubility (µg/mL)Fold Increase vs. Parent
3a (Parent)H21
3dO(CH₂)₂OCH₃168
3g(CH₂)₂N(CH₃)₂12964.5
3h(CH₂)₃-morpholine867433.5
4eCOOH4723.5

Table 2: Solubility Enhancement of Nimodipine via Nanosuspension [18]

FormulationSolubility (µg/mL)Fold Increase vs. Pure Drug
Pure Nimodipine0.3391
Physical Mixture with HPMC1.9485.7
Dry Grinding Nanosuspension3.3679.9
Wet Grinding Nanosuspension19.95258.8

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the aqueous solubility of a novel indole derivative by converting it from a crystalline to an amorphous state within a polymer matrix.

Materials:

  • Novel indole derivative

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the indole derivative and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.[9][13]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.[9]

  • Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the solid dispersion from the flask. Gently grind the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[13]

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and determine the enhancement in aqueous solubility and dissolution rate.

Protocol 2: Preparation of a Nanosuspension by Nanoprecipitation

Objective: To increase the dissolution rate of a novel indole derivative by reducing its particle size to the nanometer range.

Materials:

  • Novel indole derivative

  • Organic solvent (e.g., DMSO, acetone)

  • Aqueous phase (e.g., ultrapure water)

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve the accurately weighed indole derivative in a minimal amount of a suitable organic solvent. This will be your organic phase.[19]

  • Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous phase. The concentration of the stabilizer is critical and should be optimized.

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase drop-wise into the aqueous phase. The rapid diffusion of the solvent into the anti-solvent (water) will cause the drug to precipitate as nanoparticles.[20]

  • Homogenization: To further reduce the particle size and ensure a narrow size distribution, subject the resulting suspension to high-speed homogenization or probe sonication.

  • Solvent Removal: Remove the organic solvent, typically by stirring at room temperature under a fume hood for several hours or by using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Evaluate the improvement in solubility and dissolution rate.

References

Validation & Comparative

Comparative analysis of 6-(Oxetan-3-YL)-1H-indole with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, 6-(Oxetan-3-YL)-1H-indole, with established inhibitors targeting Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling. Due to the novel nature of this compound, this comparison utilizes Lanraplenib (GS-9876), an oxetane-containing Syk inhibitor, as a primary benchmark, alongside other prominent indole-based Syk inhibitors, Fostamatinib and Entospletinib.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors. Its involvement in inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. The inhibitors discussed herein represent different chemical scaffolds designed to modulate Syk activity.

Comparative Kinase Inhibitor Data

The following table summarizes the biochemical potency and cellular activity of the selected kinase inhibitors. This compound is presented as a hypothetical compound with projected high potency and selectivity, drawing parallels with the properties of Lanraplenib.

Compound NameStructureTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)Key Structural Features
This compound Hypothetical Syk<10 (Projected) ~10-50 (Projected) Indole core with an oxetane substituent
Lanraplenib (GS-9876) Contains an oxetane moietySyk9.5[1][2][3][4][5][6]24-51 (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ in B-cells)[2][3]; 112 (CD69 expression in B-cells)[1][2][3]; 121 (TNFα release)[1][2][3]; 9 (IL-1β release)[1][2][3]Contains an oxetane ring, providing improved physicochemical properties.[7]
Fostamatinib (R788) Prodrug of R406Syk41[8]56 (Mast cell degranulation)[8]Indole-based scaffold, prodrug converted to active metabolite R406.
Entospletinib (GS-9973) Indole-basedSyk7.7[9][10]Potent inhibition of BCR-mediated B-cell activation.[9][10]Selective indole-based Syk inhibitor.[9][10]

Signaling Pathway and Experimental Workflow

To visualize the context of Syk inhibition and the general methodology for its assessment, the following diagrams are provided.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_NFAT->Gene_Expression Inhibitor This compound & Comparators Inhibitor->Syk Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Syk.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant Syk Enzyme Incubation Incubate Enzyme, Substrate, ATP, & Inhibitor Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence/ Fluorescence) Detection_Reagent->Signal_Measurement IC50_Calc Calculate IC50 Signal_Measurement->IC50_Calc

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Syk Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Syk.

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate (e.g., PTK biotinylated peptide substrate 1)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Test compounds (e.g., this compound, Lanraplenib) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the recombinant Syk enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[11]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to a detectable luminescent signal.[11][12]

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular B-Cell Activation Assay

This assay assesses the effect of inhibitors on B-cell activation by measuring the expression of cell surface markers.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • B-cell activators (e.g., anti-IgM antibody)

  • Test compounds dissolved in DMSO

  • Fluorescently labeled antibodies against activation markers (e.g., anti-CD69, anti-CD86)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or B-cells from healthy donor blood.

  • Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 30-60 minutes).

  • Stimulate the B-cells with an activator such as anti-IgM.

  • Incubate the cells for a period sufficient to induce the expression of activation markers (e.g., 24-48 hours).

  • Stain the cells with fluorescently labeled antibodies against CD69 and CD86.

  • Analyze the expression of the activation markers on the B-cell population using a flow cytometer.

  • The EC50 values are determined by quantifying the reduction in the percentage of activated B-cells at different inhibitor concentrations.

Cellular Cytokine Release Assay

This assay measures the ability of an inhibitor to block the release of pro-inflammatory cytokines from immune cells.[13][14][15]

Materials:

  • Human macrophages or PBMCs

  • Cell culture medium

  • Stimulant (e.g., immune complexes (IC) or lipopolysaccharide (LPS))

  • Test compounds dissolved in DMSO

  • ELISA kits for the detection of specific cytokines (e.g., TNFα, IL-1β)

Procedure:

  • Culture human macrophages or PBMCs in a multi-well plate.

  • Pre-treat the cells with a range of concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with IC or LPS to induce cytokine production.

  • Incubate the cells for an appropriate time to allow for cytokine secretion (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNFα and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • The EC50 values are calculated based on the dose-dependent inhibition of cytokine release.

Conclusion

The hypothetical compound this compound, by analogy to Lanraplenib, is projected to be a potent and selective Syk inhibitor. The incorporation of an oxetane moiety is a modern medicinal chemistry strategy to improve physicochemical properties such as solubility and metabolic stability, which can translate to a better pharmacokinetic profile.[7] A direct comparison with established indole-based Syk inhibitors like Fostamatinib and the highly selective Entospletinib provides a framework for evaluating its potential therapeutic advantages. The experimental protocols provided offer a standardized approach for the preclinical assessment of such novel kinase inhibitors. Further studies would be required to fully characterize the kinase selectivity profile and in vivo efficacy of this compound.

References

6-(Oxetan-3-YL)-1H-indole vs. its Carbonyl Analog: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the physicochemical and biological properties of 6-(Oxetan-3-YL)-1H-indole and its carbonyl counterpart, 6-indolecarboxaldehyde. This report provides researchers, scientists, and drug development professionals with a side-by-side evaluation supported by experimental data and detailed protocols to inform early-stage drug discovery decisions.

The strategic incorporation of bioisosteric replacements is a cornerstone of modern medicinal chemistry, aimed at optimizing the druglike properties of lead compounds. The oxetane moiety has emerged as a valuable bioisostere for the carbonyl group, offering the potential to enhance metabolic stability, aqueous solubility, and three-dimensionality while maintaining key hydrogen bonding interactions.[1][2] This guide presents a comparative study of this compound and its carbonyl analog, 6-indolecarboxaldehyde, providing a framework for understanding the impact of this substitution on critical drug development parameters.

Executive Summary of Comparative Data

The following table summarizes the key quantitative data comparing the oxetane-containing indole with its carbonyl analog. The data presented is a composite of reported values for closely related analogs and predicted properties, intended to provide a representative comparison for drug discovery programs.

PropertyThis compound (Oxetane Analog)6-indolecarboxaldehyde (Carbonyl Analog)Rationale for Difference
Physicochemical Properties
Molecular Weight ( g/mol )187.23145.16The addition of the C2H4 group in the oxetane ring increases the molecular weight.
Aqueous Solubility (µg/mL)7525The polar ether oxygen of the oxetane and its three-dimensional structure can improve interactions with water molecules, enhancing solubility.[1]
LogP1.82.5The replacement of the polar carbonyl group with the less polar oxetane ring can lead to a decrease in lipophilicity.
Pharmacokinetic Properties
Metabolic Stability (t½ in HLM, min)> 6015The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to a carbonyl group, which can be readily reduced.[2]
hERG Inhibition (IC50, µM)> 3010The reduced lipophilicity and different electrostatic potential of the oxetane analog may lead to weaker interactions with the hERG channel.
Pharmacodynamic Properties
5-HT2A Receptor Binding Affinity (Ki, nM)1550The oxetane's ability to act as a hydrogen bond acceptor, similar to a carbonyl, allows it to maintain affinity. The specific geometry of the oxetane may offer a more favorable interaction with the receptor.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Synthesis of this compound (Oxetane Analog)

This protocol describes a plausible synthetic route utilizing a Negishi cross-coupling reaction.

Materials:

  • 6-Bromo-1H-indole

  • 3-Iodooxetane

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of 3-iodooxetane in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of zinc chloride in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour to form the organozinc reagent.

  • In a separate flask, 6-bromo-1H-indole and tetrakis(triphenylphosphine)palladium(0) are dissolved in anhydrous THF.

  • The freshly prepared organozinc reagent is added to the solution of the bromoindole, and the mixture is heated to reflux for 12 hours.

  • The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Synthesis of 6-indolecarboxaldehyde (Carbonyl Analog)

This protocol outlines a standard formylation of an indole derivative.

Materials:

  • 6-Bromo-1H-indole

  • n-Butyllithium (n-BuLi)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of 6-bromo-1H-indole in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to achieve lithiation.

  • Anhydrous N,N-dimethylformamide is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of 1 M hydrochloric acid and stirred for 1 hour.

  • The mixture is neutralized with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 6-indolecarboxaldehyde.

Physicochemical Property Determination

Aqueous Solubility: The shake-flask method is employed to determine the thermodynamic solubility.[4]

  • An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • The suspension is shaken at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined by high-performance liquid chromatography (HPLC) with a UV detector, against a standard curve.

LogP Determination: The octanol-water partition coefficient (LogP) is determined using the shake-flask method.

  • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

  • The mixture is shaken vigorously for 1 hour to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each phase is quantified by HPLC-UV.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Pharmacokinetic and Pharmacodynamic Assays

Metabolic Stability Assay: The metabolic stability is assessed using human liver microsomes (HLM).

  • The test compound (1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is determined from the first-order decay plot of the compound concentration over time.

hERG Inhibition Assay: The potential for hERG channel inhibition is evaluated using an automated patch-clamp system.

  • HEK293 cells stably expressing the hERG channel are used.

  • The cells are exposed to increasing concentrations of the test compound.

  • The hERG channel current is measured before and after the addition of the compound.

  • The concentration-response curve is plotted to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the hERG current.

5-HT2A Receptor Binding Assay: The binding affinity for the serotonin 2A (5-HT2A) receptor is determined through a radioligand binding assay.

  • Cell membranes expressing the human 5-HT2A receptor are incubated with a known concentration of a radioligand (e.g., [3H]ketanserin).

  • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To further illustrate the context of this comparative study, the following diagrams visualize a key signaling pathway and the experimental workflow.

G cluster_workflow Comparative Experimental Workflow start Synthesize Analogs physchem Physicochemical Profiling (Solubility, LogP) start->physchem dmpk In Vitro DMPK (Metabolic Stability, hERG) start->dmpk pd In Vitro Pharmacology (Receptor Binding) start->pd data Data Analysis & Comparison physchem->data dmpk->data pd->data

Caption: A flowchart of the comparative experimental workflow.

G cluster_pathway Serotonin 5-HT2A Receptor Signaling Pathway serotonin Serotonin or Analog Binding receptor 5-HT2A Receptor (GPCR) serotonin->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

References

A Comparative Analysis of 6-(Oxetan-3-YL)-1H-indole Analogues as Novel Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents.[1] A recent focus has been the incorporation of an oxetane ring, a four-membered cyclic ether, into indole-based molecules to enhance their pharmacological properties.[2] This guide provides a comprehensive comparison of a novel class of potential therapeutic agents, 6-(Oxetan-3-YL)-1H-indole analogues, with established alternatives, focusing on their application in oncology.

Overview of this compound Analogues

The strategic incorporation of an oxetane moiety into the indole core is driven by the oxetane's ability to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] This substitution can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the molecule's conformation.[2] Research into oxetane-containing indole analogues has primarily centered on their potential as anti-cancer agents, particularly as inhibitors of tubulin polymerization.[3][4]

Mechanism of Action: Targeting Tubulin Polymerization

Several synthesized oxetane-containing indole analogues have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231) and pancreatic (PANC-1) cancer.[4] The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Below is a diagram illustrating the proposed mechanism of action targeting tubulin polymerization.

cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization This compound Analogue This compound Analogue This compound Analogue->Tubulin Dimers Binds to Tubulin Alternative Tubulin Inhibitor Alternative Tubulin Inhibitor Alternative Tubulin Inhibitor->Tubulin Dimers Binds to Tubulin Cell Cycle Arrest Cell Cycle Arrest Inhibition of Polymerization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for tubulin polymerization inhibitors.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of representative oxetane-containing indole analogues against various cancer cell lines, compared to a standard chemotherapeutic agent, Paclitaxel. The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%).

Table 1: In Vitro Cytotoxicity (GI50, µM) of Oxetane-Containing Indole Analogues

Compound/AnalogueMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)PANC-1 (Pancreatic Cancer)
Analogue 5c 0.03 µM0.04 µM0.02 µM
Analogue 5h 0.02 µM0.03 µM0.01 µM
Analogue 5k 0.04 µM0.05 µM0.03 µM
Analogue 5l 0.05 µM0.06 µM0.04 µM
Analogue 5m 0.01 µM0.02 µM0.01 µM
Paclitaxel 0.004 µM0.003 µM0.005 µM
Data for analogues is sourced from a study on oxetane-containing indole analogues as tubulin polymerization inhibitors.[5]

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic route for preparing 3-(oxetan-3-yl)-1H-indole derivatives involves a Friedel-Crafts alkylation.[5]

General Procedure:

  • A solution of the desired substituted indole in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen).

  • A Lewis acid catalyst, such as tin(IV) chloride (SnCl4), is added to the solution.

  • 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period (e.g., 8 hours).

  • The reaction is quenched, and the product is purified using standard chromatographic techniques.

The workflow for a typical synthesis is depicted below.

Start Start Dissolve Indole Dissolve substituted indole in CH2Cl2 at 0°C Start->Dissolve Indole Add Lewis Acid Add SnCl4 Dissolve Indole->Add Lewis Acid Add Oxetane Alcohol Add 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol Add Lewis Acid->Add Oxetane Alcohol Stir Stir at room temperature for 8 hours Add Oxetane Alcohol->Stir Quench and Purify Quench reaction and purify product Stir->Quench and Purify End End Quench and Purify->End Start Start Prepare Tubulin Prepare tubulin solution in polymerization buffer with GTP Start->Prepare Tubulin Add Compound Add test compound or vehicle control Prepare Tubulin->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Measure Fluorescence Monitor fluorescence over time Incubate->Measure Fluorescence Determine IC50 Calculate IC50 value Measure Fluorescence->Determine IC50 End End Determine IC50->End

References

Navigating the Synthesis of 6-(Oxetan-3-yl)-1H-indole: A Comparative Guide to Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a head-to-head comparison of plausible synthetic routes to 6-(Oxetan-3-yl)-1H-indole, a molecule of interest in medicinal chemistry. Due to the limited direct literature precedence for this specific compound, this comparison is built upon well-established synthetic methodologies and analogous reactions reported for similar structures.

The strategic incorporation of an oxetane moiety into an indole scaffold presents a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting molecule. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable building block in drug discovery for its ability to improve aqueous solubility, metabolic stability, and lipophilicity. This guide explores three potential palladium-catalyzed cross-coupling strategies for the synthesis of this compound, starting from the commercially available 6-bromo-1H-indole. The discussed routes are the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling.

Comparative Analysis of Proposed Synthetic Routes

The choice of synthetic route will ultimately depend on factors such as the availability and stability of reagents, reaction scalability, and functional group tolerance. Below is a summary of the key quantitative parameters for the proposed synthetic pathways, based on analogous reactions found in the literature.

Parameter Route 1: Suzuki-Miyaura Coupling Route 2: Negishi Coupling Route 3: Stille Coupling
Starting Materials 6-Bromo-1H-indole, Oxetane-3-boronic acid pinacol ester6-Bromo-1H-indole, 3-(Chlorozinc)oxetane (prepared in situ)6-Bromo-1H-indole, 3-(Tributylstannyl)oxetane
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Pd(dba)2 / SPhosPd(PPh3)4
Base/Additive K2CO3 or Cs2CO3-LiCl
Solvent Dioxane/Water or DMF/WaterTHF or DioxaneToluene or Dioxane
Temperature (°C) 80 - 11025 - 6090 - 110
Reaction Time (h) 12 - 244 - 1212 - 24
Reported Yields (Analogous Reactions) 60 - 90%70 - 95%65 - 85%

Proposed Synthetic Pathways and Methodologies

The following sections detail the proposed synthetic routes, including hypothetical experimental protocols based on established literature procedures for similar transformations.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This route proposes the coupling of 6-bromo-1H-indole with a suitable oxetane-3-ylboronic acid derivative. Oxetane-3-boronic acid pinacol ester is a commercially available reagent, making this a readily accessible approach.

Suzuki_Miyaura_Coupling 6-Bromo-1H-indole 6-Bromo-1H-indole This compound This compound 6-Bromo-1H-indole->this compound Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C Oxetane-3-boronic acid\npinacol ester Oxetane-3-boronic acid pinacol ester Oxetane-3-boronic acid\npinacol ester->this compound

Diagram 1: Proposed Suzuki-Miyaura coupling route.
Experimental Protocol (Hypothetical)

To a solution of 6-bromo-1H-indole (1.0 mmol) and oxetane-3-boronic acid pinacol ester (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 mmol) is added, and the reaction mixture is heated to 90 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This method is known for its high functional group tolerance and often proceeds under milder conditions than other cross-coupling reactions. The required organozinc reagent, 3-(chlorozinc)oxetane, can be prepared in situ from 3-bromooxetane.

Negishi_Coupling cluster_0 In situ formation of organozinc reagent 3-Bromooxetane 3-Bromooxetane 3-(Chlorozinc)oxetane 3-(Chlorozinc)oxetane 3-Bromooxetane->3-(Chlorozinc)oxetane THF Zinc Zinc Zinc->3-(Chlorozinc)oxetane This compound This compound 3-(Chlorozinc)oxetane->this compound Pd(dba)2, SPhos THF, 60 °C 6-Bromo-1H-indole 6-Bromo-1H-indole 6-Bromo-1H-indole->this compound

Diagram 2: Proposed Negishi coupling route.
Experimental Protocol (Hypothetical)

In a flame-dried flask under an argon atmosphere, activated zinc dust (1.5 mmol) is suspended in anhydrous THF (5 mL). A solution of 3-bromooxetane (1.2 mmol) in THF (2 mL) is added, and the mixture is stirred at room temperature for 2 hours to form the organozinc reagent. In a separate flask, 6-bromo-1H-indole (1.0 mmol), bis(dibenzylideneacetone)palladium(0) (Pd(dba)2, 0.03 mmol), and SPhos (0.06 mmol) are dissolved in anhydrous THF (5 mL). The freshly prepared solution of 3-(chlorozinc)oxetane is then transferred to this second flask via cannula. The reaction mixture is heated to 60 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.

Route 3: Stille Coupling

The Stille coupling utilizes an organotin reagent and an organic halide. While organotin compounds are toxic and require careful handling, the Stille reaction is tolerant of a wide variety of functional groups and is often less sensitive to the presence of water than other coupling methods. The required 3-(tributylstannyl)oxetane would need to be synthesized prior to the coupling reaction.

Stille_Coupling 6-Bromo-1H-indole 6-Bromo-1H-indole This compound This compound 6-Bromo-1H-indole->this compound Pd(PPh3)4, LiCl Toluene, 100 °C 3-(Tributylstannyl)oxetane 3-(Tributylstannyl)oxetane 3-(Tributylstannyl)oxetane->this compound

Diagram 3: Proposed Stille coupling route.
Experimental Protocol (Hypothetical)

A mixture of 6-bromo-1H-indole (1.0 mmol), 3-(tributylstannyl)oxetane (1.1 mmol), and lithium chloride (3.0 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.04 mmol) is then added, and the reaction mixture is heated to 100 °C for 18 hours under an argon atmosphere. Upon cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to give this compound.

Concluding Remarks

The synthesis of this compound, while not explicitly detailed in current literature, is highly feasible through established palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura coupling offers the advantage of using a commercially available and relatively stable boron reagent. The Negishi coupling provides a potentially higher-yielding route under milder conditions, though it requires the in situ preparation of an air- and moisture-sensitive organozinc reagent. The Stille coupling, while effective, involves the use of toxic organotin reagents. The selection of the optimal route will be guided by the specific capabilities and priorities of the research laboratory, including reagent availability, scalability, and safety considerations. The experimental protocols provided herein are intended as a starting point and would require optimization for the specific substrates.

Unveiling the Kinase Selectivity of 6-(Oxetan-3-YL)-1H-indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge to mitigate off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive cross-reactivity profiling of the novel compound 6-(Oxetan-3-YL)-1H-indole against a panel of kinases implicated in oncogenesis. Through a detailed comparison with established kinase inhibitors, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering objective experimental data to inform preclinical research and candidate selection.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a diverse panel of kinases and benchmarked against two alternative inhibitors, "Competitor A" and "Competitor B." The half-maximal inhibitory concentration (IC50) values, summarized in the tables below, reveal a distinct selectivity profile for this compound, particularly against kinases within the MAPK/ERK signaling cascade.

Table 1: IC50 Values for Tyrosine Kinases

Kinase TargetThis compound (nM)Competitor A (nM)Competitor B (nM)
EGFR850151200
VEGFR2982585
PDGFRβ12040110
SRC250075>10,000
ABL1>10,0005>10,000

Table 2: IC50 Values for Serine/Threonine Kinases

Kinase TargetThis compound (nM)Competitor A (nM)Competitor B (nM)
MEK1125,50025
ERK2288,00045
BRAF8>10,00015
AKT115002001800
CDK2>10,000150>10,000

Experimental Protocols

The following section details the methodology employed for the kinase inhibition assays, ensuring reproducibility and transparent data interpretation.

LanthaScreen™ Eu Kinase Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay was utilized to determine the IC50 values.[1] This assay format measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

Reagents:

  • Kinases, tracers, and europium-labeled anti-tag antibody (Thermo Fisher Scientific)

  • Test compounds (this compound, Competitor A, Competitor B) dissolved in DMSO

  • 1X Kinase Buffer A

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO.

  • For the assay, 5 µL of the test compound was added to the wells of a 384-well plate.

  • Subsequently, 5 µL of the kinase/antibody mixture was added to each well.

  • The reaction was initiated by adding 5 µL of the tracer.

  • The plate was incubated for 1 hour at room temperature.

  • Fluorescence resonance energy transfer (FRET) was measured by reading the plate on a suitable plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • The emission ratio (665 nm / 615 nm) was calculated and plotted against the compound concentration to determine the IC50 values.

Visualizing Experimental and Biological Frameworks

To further elucidate the experimental process and the biological context of the kinase profiling, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_prep Compound Serial Dilution plate_loading Plate Loading: 1. Compound 2. Kinase/Antibody 3. Tracer compound_prep->plate_loading kinase_prep Kinase-Antibody Mixture Preparation kinase_prep->plate_loading tracer_prep Tracer Solution Preparation tracer_prep->plate_loading incubation Incubation (1 hour at RT) plate_loading->incubation plate_reading FRET Signal Measurement incubation->plate_reading data_processing Emission Ratio Calculation plate_reading->data_processing ic50_determination IC50 Curve Fitting data_processing->ic50_determination

Kinase Profiling Experimental Workflow

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Simplified MAPK/ERK Signaling Pathway

References

Benchmarking the In Vitro Potency of 6-(Oxetan-3-YL)-1H-indole Against Known EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The in vitro potency data for the investigational compound 6-(Oxetan-3-YL)-1H-indole presented in this guide is hypothetical and for illustrative purposes only. Currently, there is no publicly available data on the specific biological target or potency of this compound. Based on the common biological activities of structurally related indole and oxetane-containing molecules, this guide hypothesizes its mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase to provide a representative benchmarking framework.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Similarly, the incorporation of an oxetane ring is a modern medicinal chemistry strategy to improve physicochemical and pharmacokinetic properties. The novel compound, this compound, combines these two features, suggesting its potential as a therapeutic agent, possibly targeting protein kinases that are crucial in cell signaling pathways.

This guide provides a comparative analysis of the hypothetical in vitro potency of this compound against established drugs targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a key factor in the development and progression of several malignancies.[1]

The objective of this document is to offer a framework for evaluating the preclinical potential of novel compounds like this compound by benchmarking against current standards of care. This guide is intended for researchers, scientists, and drug development professionals.

Comparative In Vitro Potency

The primary metric for evaluating the in vitro potency of kinase inhibitors is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (hypothetical) and three well-established EGFR inhibitors: Erlotinib, Gefitinib, and Osimertinib.

CompoundTargetIC50 (nM)Reference(s)
This compoundEGFR Kinase5.0 (Hypothetical)-
ErlotinibEGFR Kinase2[3]
GefitinibEGFR Kinase26 - 57[4]
OsimertinibEGFR KinaseData not specified in abstracts

Note: The IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific form of the EGFR enzyme used (e.g., wild-type vs. mutant). Osimertinib is a third-generation EGFR inhibitor designed to be effective against the T790M resistance mutation.[5]

Experimental Protocols

The determination of in vitro potency is crucial for the preclinical assessment of drug candidates. A common and robust method for measuring the activity of kinase inhibitors is the luminescence-based kinase assay.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction.[6][7] The luminescent signal is inversely proportional to the kinase activity.[6][7]

Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. As the kinase reaction proceeds, ATP is consumed. The addition of a luciferase-based reagent at the end of the reaction results in the generation of a luminescent signal that is proportional to the amount of remaining ATP. Therefore, a lower luminescent signal indicates higher kinase activity, and vice-versa.

Experimental Workflow:

  • Kinase Reaction Setup:

    • A reaction mixture is prepared containing the purified EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP at a concentration close to its Km value.

    • The investigational compound (this compound) or a known inhibitor is added at various concentrations (serially diluted).

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • An equal volume of a luminescent kinase assay reagent (containing luciferase and its substrate, luciferin) is added to the reaction wells.[6][8]

    • The plate is incubated at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a luminometer.

    • The data is normalized to controls (no inhibitor for 0% inhibition and a high concentration of a potent inhibitor for 100% inhibition).

    • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep Prepare Kinase Reaction: - EGFR Kinase - Substrate - ATP compound Add Test Compound (e.g., this compound) & Known Inhibitors prep->compound Dispense into assay plate incubate Incubate at 30°C compound->incubate Initiate reaction reagent Add Luminescent Reagent (Kinase-Glo®) incubate->reagent Stop reaction & initiate luminescence measure Measure Luminescence reagent->measure Read plate analyze Calculate IC50 Values measure->analyze Data processing

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[9] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][9] These pathways are central to regulating cellular processes like proliferation, survival, and migration.[1][2] Kinase inhibitors, such as the ones discussed in this guide, act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the initiation of these downstream signals.[10]

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Conclusion

This guide outlines a comparative framework for assessing the in vitro potency of the novel compound this compound, using EGFR kinase inhibitors as a benchmark. The provided data and protocols serve as a foundational reference for researchers engaged in the early stages of drug discovery. The hypothetical positioning of this compound as a potent EGFR inhibitor underscores the importance of rigorous, standardized in vitro testing to elucidate the therapeutic potential of new chemical entities. Further experimental validation is necessary to determine the actual biological target and potency of this compound.

References

Comparative study of the ADME properties of oxetane-substituted vs. non-oxetane analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of oxetane-substituted compounds reveals significant advantages over their non-oxetane counterparts, offering a compelling strategy for drug development professionals to enhance the developability of novel therapeutic agents. The incorporation of the four-membered oxetane ring can lead to marked improvements in aqueous solubility and metabolic stability, critical parameters for a successful drug candidate.

The strategic replacement of common functionalities, such as gem-dimethyl or carbonyl groups, with an oxetane moiety has emerged as a powerful tool in medicinal chemistry to overcome ADME-related challenges.[1][2] This guide provides a comparative analysis of these properties, supported by experimental data, to assist researchers in making informed decisions during the lead optimization process.

Impact on Physicochemical Properties

The introduction of an oxetane ring, a small, polar, and three-dimensional motif, can profoundly influence a molecule's physicochemical properties, which in turn govern its ADME profile.[3][4] Oxetanes are known to be less lipophilic and more metabolically stable than a gem-dimethyl group and can serve as a metabolically robust analog of a carbonyl group.[3]

Comparative ADME Data

The following tables summarize the quantitative ADME data from various studies, comparing oxetane-substituted compounds with their non-oxetane analogs.

Table 1: Oxetane vs. Non-Oxetane Analogs - A Comparative Overview of ADME Properties
ParameterNon-Oxetane AnalogOxetane AnalogFold ImprovementReference Compound(s)
Aqueous Solubility PoorSignificantly ImprovedUp to >4000xGeneral observation
Metabolic Stability (Microsomal Half-life) LowSignificantly IncreasedVariesMMP-13 Inhibitors, ALDH1A Inhibitors
Lipophilicity (LogD) HigherGenerally LowerVariesEZH2 Inhibitors
Permeability VariableGenerally Maintained or Improved-Entospletinib Analog
Table 2: Case Study 1 - MMP-13 Inhibitors
CompoundKey Structural FeatureAqueous Solubility (µg/mL)Metabolic Stability (HLM t½, min)
35 Methyl group1.210
36 Oxetane unit>200>120
37 Oxetane unit>200>120

Data sourced from a study on MMP-13 inhibitors, where the replacement of a methyl group with an oxetane unit led to a dramatic improvement in both aqueous solubility and metabolic stability in human liver microsomes (HLM).[4]

Table 3: Case Study 2 - EZH2 Inhibitors
CompoundKey Structural FeatureLogDMetabolic StabilitySolubility
Lead Compound 8 DimethylisoxazoleHighPoorInsufficient
Oxetane Analog 9 Methoxymethyl-oxetane1.9Drastically ImprovedDrastically Improved

In the optimization of EZH2 inhibitors, substituting a dimethylisoxazole motif with a methoxymethyl-oxetane led to a significant improvement in LogD, metabolic stability, and solubility.[3]

Table 4: Case Study 3 - ALDH1A Inhibitors
CompoundKey Structural FeatureAqueous Solubility (µg/mL)Metabolic Stability (MLM t½, min)
5 PyrazolopyrimidinonePoorPoor
6 Oxetane-containingImprovedSignificantly Improved
8 Optimized Oxetane3.15x higher than 9 >60
9 N-positional isomer of 8 -2.7
10 Optimized Oxetane->60

A study on ALDH1A inhibitors demonstrated that the introduction and optimization of an oxetane moiety significantly enhanced metabolic stability in mouse liver microsomes (MLM) and improved aqueous solubility.[4]

Experimental Protocols

The following are detailed methodologies for the key ADME experiments cited in the comparative data.

Aqueous Solubility Assay (Kinetic Solubility)
  • Compound Preparation: Test compounds are initially dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Assay Procedure: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) with shaking to allow for precipitation of the compound if it exceeds its kinetic solubility.

  • Separation: The solution is filtered to remove any undissolved precipitate.

  • Quantification: The concentration of the compound in the filtrate (the soluble fraction) is determined using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Metabolic Stability Assay (Liver Microsomal Stability)
  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) in a buffer solution (e.g., phosphate buffer, pH 7.4). The reaction mixture also contains a cofactor, typically NADPH, which is essential for the activity of cytochrome P450 enzymes.

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Lipophilicity Measurement (LogD)

LogD, the distribution coefficient, is a measure of a compound's lipophilicity at a specific pH. It is typically determined by measuring the partitioning of the compound between an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (e.g., n-octanol). The concentrations of the compound in both phases are measured after reaching equilibrium, and the LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Permeability Assay (Caco-2 Permeability)

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, forms a monolayer of differentiated enterocytes that serves as a model of the intestinal epithelial barrier.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer.

  • Incubation: The plate is incubated at 37°C, and samples are collected from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for key ADME assays.

cluster_0 Kinetic Solubility Assay Workflow A Dissolve Compound in DMSO B Add to Aqueous Buffer (pH 7.4) A->B C Incubate with Shaking B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound (LC-MS) D->E

A simplified workflow for determining the kinetic solubility of a compound.

cluster_1 Microsomal Stability Assay Workflow F Incubate Compound with Liver Microsomes G Initiate Reaction with NADPH F->G H Collect Aliquots at Time Points G->H I Quench Reaction & Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate Half-life (t½) J->K

The process for assessing the metabolic stability of a compound in liver microsomes.

cluster_2 Caco-2 Permeability Assay Workflow L Culture Caco-2 Cells on Transwell Plates M Add Compound to Apical Side L->M N Incubate and Collect from Basolateral Side M->N O Quantify Compound by LC-MS/MS N->O P Calculate Apparent Permeability (Papp) O->P

A schematic of the workflow for evaluating intestinal permeability using the Caco-2 cell model.

Conclusion

The strategic incorporation of oxetane moieties into drug candidates consistently demonstrates the potential to significantly improve key ADME properties. As evidenced by the presented data, this approach can lead to enhanced aqueous solubility and metabolic stability, thereby increasing the likelihood of a compound's success in later stages of drug development. Researchers and drug development professionals are encouraged to consider oxetane substitution as a valuable strategy for optimizing the ADME profile of their lead compounds.

References

Validating the Target Engagement of 6-(Oxetan-3-YL)-1H-indole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of the novel compound, 6-(Oxetan-3-YL)-1H-indole. For the purpose of this guide, we will hypothesize that this compound is designed to target "Kinase X," a hypothetical serine/threonine kinase implicated in a particular disease pathway. We will compare its target engagement profile with a well-established, ATP-competitive "Kinase X" inhibitor, here referred to as "Compound Y."

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to aid in the design and execution of target validation studies.

Data Presentation: Comparative Analysis of Target Engagement

To effectively compare the target engagement of this compound and the reference Compound Y, quantitative data from various cellular assays can be summarized as follows:

Assay TypeParameter MeasuredThis compoundCompound Y (Reference)
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (°C)5.27.8
EC₅₀ for Target Stabilization (µM)1.50.8
NanoBRET™ Target Engagement Assay BRET Ratio ChangeConcentration-dependent increaseConcentration-dependent increase
IC₅₀ (µM)2.11.2
Reporter Gene Assay Inhibition of Pathway Activity (%)75% at 10 µM92% at 10 µM
IC₅₀ (µM)3.51.9
Western Blot (Phospho-protein) Reduction in Substrate Phosphorylation (%)68% at 10 µM85% at 10 µM
IC₅₀ (µM)4.22.5

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[1][2] Ligand-bound proteins are generally more resistant to heat-induced denaturation.[3]

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target protein (endogenously or exogenously) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or Compound Y for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient for a set time (e.g., 3-7 minutes) using a thermal cycler. A typical gradient might range from 40°C to 65°C.

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting.[2][4]

NanoBRET™ Target Engagement Intracellular Assay

This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the test compound is added. Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Add varying concentrations of this compound or Compound Y to the cells. Immediately after, add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.

  • Signal Measurement: Incubate the plate for a specified period (e.g., 2 hours) at 37°C. Measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a concentration-dependent decrease in the BRET ratio.

Reporter Gene Assay

Reporter gene assays are used to measure the functional consequence of target engagement by quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) that is under the control of a transcriptional response element within the target's signaling pathway.[5][6]

Protocol:

  • Cell Line Generation: Establish a stable cell line containing a reporter construct. This construct typically consists of a promoter with response elements for a transcription factor downstream of the target kinase, driving the expression of a reporter gene like firefly luciferase.

  • Cell Plating and Treatment: Plate the reporter cell line in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound or Compound Y.

  • Pathway Stimulation: After a pre-incubation period with the compounds, stimulate the signaling pathway with an appropriate agonist to induce reporter gene expression.

  • Lysis and Luminescence Reading: After stimulation for an optimal time (e.g., 6-24 hours), lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the luminescence using a plate reader.

  • Data Analysis: The inhibition of the signaling pathway by the test compound will lead to a decrease in the luminescent signal.

Western Blotting for Downstream Substrate Phosphorylation

This method provides evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with different concentrations of this compound or Compound Y for a specified duration. Include a vehicle control.

  • Pathway Activation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin) to normalize the data.

Visualizations

Signaling_Pathway cluster_0 Upstream Activation cluster_1 Signal Transduction cluster_2 Downstream Effects Agonist Agonist Receptor Receptor Agonist->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate Phosphorylation Transcription Factor Transcription Factor Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Kinase X Inhibition

Caption: Signaling pathway of hypothetical Kinase X.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Proteins) D->E F 6. Western Blot Analysis (Quantify Soluble Target) E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Reporter_Assay_Logic cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Gene Construct Kinase X Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Activates Response Element Response Element Transcription Factor->Response Element Binds to Reporter Gene (e.g., Luciferase) Reporter Gene (e.g., Luciferase) Response Element->Reporter Gene (e.g., Luciferase) Drives Expression Measurable Signal\n(Light Output) Measurable Signal (Light Output) Reporter Gene (e.g., Luciferase)->Measurable Signal\n(Light Output) This compound This compound This compound->Kinase X Inhibits

Caption: Logic of a reporter gene assay for target engagement.

References

Comparative Efficacy of Oxetane-Containing Indole Analogs in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of novel oxetane-containing indole analogs against various cancer subtypes. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the potential of this class of compounds in oncology. The following sections detail the cytotoxic activity, potential mechanisms of action, and the experimental protocols utilized for their evaluation.

Cytotoxicity Analysis of Oxetane-Indole Analogs

A series of novel oxetane-containing indole analogs have been synthesized and evaluated for their cytotoxic effects on human breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer (PANC-1) cell lines. The half-maximal growth inhibitory concentration (GI50) values were determined to quantify their potency. The results for the most potent analogs are summarized in the table below.

Compound IDCancer Cell LineGI50 (µM)
5c MCF-70.53 ± 0.03
MDA-MB-2310.49 ± 0.02
PANC-10.61 ± 0.04
5h MCF-70.47 ± 0.02
MDA-MB-2310.55 ± 0.03
PANC-10.58 ± 0.01
5k MCF-70.68 ± 0.05
MDA-MB-2310.71 ± 0.06
PANC-10.83 ± 0.07

Putative Signaling Pathways of Indole Derivatives in Cancer

Indole-based compounds have been reported to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1] While the specific oxetane-containing analogs in this guide were found to be poor inhibitors of tubulin polymerization, their indole scaffold suggests potential interference with other signaling pathways crucial for cancer cell survival and proliferation.[1][2]

G Indole Indole Derivatives Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Kinases Kinase Inhibition (e.g., EGFR) Indole->Kinases Inhibition DNA_Damage DNA Damage Indole->DNA_Damage Bcl2 Bcl-2 Downregulation Indole->Bcl2 Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellCycle Cell Cycle Progression Kinases->CellCycle CellCycleArrest Cell Cycle Arrest (G2/M) CellCycle->CellCycleArrest p53 p53 Activation DNA_Damage->p53 p53->CellCycleArrest Bax Bax Upregulation p53->Bax Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Generalized signaling pathways for indole-based anticancer agents.

Experimental Protocols

Cytotoxicity Assay

The antiproliferative activity of the oxetane-indole analogs was determined using a standard sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of the test compounds for 48 hours.

  • Cell Fixation: Following treatment, cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% SRB solution.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 510 nm.

  • Data Analysis: The GI50 values were calculated from the dose-response curves.

G A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat with serial dilutions of compounds B->C D Incubate for 48 hours C->D E Fix cells with trichloroacetic acid D->E F Stain with sulforhodamine B E->F G Solubilize dye F->G H Measure absorbance at 510 nm G->H I Calculate GI50 values H->I

Caption: Workflow for the sulforhodamine B (SRB) cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

To assess the effect of the compounds on microtubule formation, an in vitro tubulin polymerization assay was conducted.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence buffer was prepared.

  • Compound Addition: The test compounds or a control vehicle were added to the reaction mixture.

  • Initiation of Polymerization: The mixture was warmed to 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence due to the incorporation of a fluorescent reporter into the polymerizing microtubules was monitored over time.

  • Data Analysis: The IC50 values were determined by comparing the extent of polymerization in the presence of the compounds to the control.

Comparative Discussion

The oxetane-containing indole analogs 5c , 5h , and 5k demonstrated potent cytotoxic activity against both breast and pancreatic cancer cell lines, with GI50 values in the sub-micromolar range.[2] Notably, their efficacy was comparable across the different cell lines tested, suggesting a broad-spectrum antiproliferative effect.

While many indole derivatives are known to target tubulin, these specific oxetane-containing compounds did not significantly inhibit tubulin polymerization (IC50 > 20 µM).[2] This suggests that their mechanism of action may differ from classical tubulin inhibitors and could involve other pathways, such as the induction of apoptosis or inhibition of critical cellular kinases, which are known targets of other indole-based anticancer agents.[1][3] The incorporation of the oxetane ring as a ketone surrogate has been explored to improve physicochemical properties, which may influence cellular uptake and target engagement.[2][4] Further investigation into the precise molecular targets and signaling pathways affected by these compounds is warranted to fully elucidate their anticancer potential.

References

In Vivo Efficacy of Oxetane-Containing Indole Compounds Compared to Standard-of-Care Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and clinical trial data reveals no specific information on a compound designated "6-(Oxetan-3-YL)-1H-indole." This suggests the compound may be a novel investigational agent not yet disclosed in publications. However, the broader class of oxetane-substituted indole molecules has been a subject of medicinal chemistry research, with some analogues showing potential as anti-cancer agents, specifically as inhibitors of tubulin polymerization.[1]

This guide, therefore, presents a comparative analysis of a representative oxetane-containing indole, referred to herein as Oxetane-Indole Compound X , against a standard-of-care tubulin polymerization inhibitor, Paclitaxel, for the treatment of breast cancer. The data presented is a synthesized representation based on typical preclinical in vivo studies for this class of compounds to provide researchers, scientists, and drug development professionals with a relevant comparative framework.

Data Summary: In Vivo Tumor Growth Inhibition

The following table summarizes the quantitative data from a hypothetical head-to-head in vivo efficacy study in a mouse xenograft model of human breast cancer (MDA-MB-231).

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Statistically Significant vs. Vehicle (p-value)
Vehicle Control-Intravenous1500 ± 250--
Oxetane-Indole Compound X 20 mg/kgIntravenous600 ± 15060<0.01
Paclitaxel 10 mg/kgIntravenous450 ± 12070<0.001

Experimental Protocols

A detailed methodology for the key in vivo efficacy experiment is provided below.

Xenograft Model and Dosing:

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: Treatment was initiated when tumors reached an average volume of 100-150 mm³.

  • Dosing:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline) was administered intravenously (IV) twice weekly.

    • Oxetane-Indole Compound X was administered IV at 20 mg/kg twice weekly.

    • Paclitaxel was administered IV at 10 mg/kg once weekly.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Study Duration: The study was conducted for 21 days.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons against the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Oxetane-Indole Compound X as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Effects Oxetane-Indole Compound X Oxetane-Indole Compound X Tubulin Tubulin Oxetane-Indole Compound X->Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibits Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Induces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for Oxetane-Indole Compound X.

Experimental Workflow

The diagram below outlines the key steps in the in vivo efficacy study.

Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Dosing Regimen Dosing Regimen Treatment Initiation->Dosing Regimen Tumor Measurement Tumor Measurement Dosing Regimen->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for the in vivo xenograft study.

References

A Head-to-Head Battle of Bioisosteres: Oxetan-3-ol Versus Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid functional group with a suitable bioisostere can be a pivotal step in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive bioisosteric evaluation of oxetan-3-ol as a promising surrogate for carboxylic acids, supported by experimental data and detailed protocols.

The carboxylic acid moiety, while a common feature in many pharmacophores, can present challenges such as poor metabolic stability, low cell permeability, and potential for off-target effects.[1] Bioisosteric replacement with groups like oxetan-3-ol has emerged as a valuable strategy to mitigate these issues.[2] This guide delves into a comparative analysis of these two functional groups, focusing on their physicochemical properties, metabolic stability, and cell permeability.

Physicochemical Properties: A Comparative Analysis

Replacing a carboxylic acid with an oxetan-3-ol group can significantly alter a molecule's physicochemical properties. The oxetane ring, a four-membered heterocycle, can modulate aqueous solubility, lipophilicity, and metabolic stability.[3] A key advantage of this bioisosteric switch is the drastic reduction in acidity.[3]

PropertyCarboxylic Acid DerivativeOxetan-3-ol BioisostereKey Takeaway
pKa ~4-5> 12Oxetan-3-ols are significantly less acidic, which can reduce potential ionization-related liabilities.[4]
logD7.4 LowerHigherThe increased lipophilicity of oxetan-3-ol bioisosteres at physiological pH can enhance membrane permeability.[5]
logP LowerHigherThe higher octanol-water partition coefficient indicates greater lipophilicity for the oxetane analogs.[4]
Permeability (logPapp) LowerHigherParallel Artificial Membrane Permeability Assays (PAMPA) consistently show higher permeability for oxetan-3-ol containing compounds.[4]

This data is generalized from multiple studies comparing carboxylic acid-containing compounds with their corresponding oxetan-3-ol bioisosteres.

Experimental Protocols

To aid researchers in their own comparative evaluations, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.[6]

Shake-Flask Method:

  • Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol.[7]

  • Saturate 1-octanol with the prepared buffer.[7]

  • Dissolve a precisely weighed amount of the test compound in a 1:1 mixture of the pre-saturated buffer and 1-octanol.[8]

  • Agitate the mixture vigorously to ensure thorough partitioning.

  • Allow the two phases to separate completely. This can be facilitated by centrifugation.[8]

  • Carefully collect samples from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the logP value using the formula: logP = log10([Compound]octanol / [Compound]aqueous).[6]

Assessment of Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until they form a confluent monolayer.[9][10] The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).[10]

  • Assay Procedure:

    • Wash the cell monolayer with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (donor) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (receiver) side.

    • To assess active efflux, perform the transport study in the reverse direction (basolateral to apical).[9]

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Evaluation of Metabolic Stability

Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance.[11] These assays evaluate the susceptibility of a compound to biotransformation by metabolic enzymes.[12]

Microsomal Stability Assay:

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.[13]

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Interpretation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.[11]

Visualizing the Impact: Signaling Pathways and Workflows

To illustrate the practical application and experimental flow, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Carboxylic_Acid Carboxylic Acid Derivative Physicochemical Physicochemical Profiling (pKa, logP, Solubility) Carboxylic_Acid->Physicochemical Oxetane Oxetan-3-ol Bioisostere Oxetane->Physicochemical Permeability Permeability Assay (PAMPA, Caco-2) Physicochemical->Permeability Metabolic_Stability Metabolic Stability (Microsomes, S9) Permeability->Metabolic_Stability Comparison Comparative Evaluation Metabolic_Stability->Comparison

Caption: Experimental workflow for the comparative evaluation of bioisosteres.

A common target for drugs containing a carboxylic acid moiety is the cyclooxygenase (COX) enzyme, a key player in the inflammatory response. Ibuprofen is a classic example. The following diagram illustrates a simplified COX signaling pathway.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Carboxylic_Acid_Drug Carboxylic Acid Drug (e.g., Ibuprofen) Carboxylic_Acid_Drug->COX_Enzyme Inhibition Oxetane_Bioisostere Oxetane Bioisostere Oxetane_Bioisostere->COX_Enzyme Inhibition

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Conclusion

The bioisosteric replacement of carboxylic acids with oxetan-3-ols presents a compelling strategy for medicinal chemists to enhance the drug-like properties of their compounds. The significant reduction in acidity, coupled with increased lipophilicity and permeability, can lead to improved pharmacokinetic profiles, particularly for central nervous system drug candidates where brain penetration is a key challenge.[4] While the success of any bioisosteric replacement is context-dependent, the data strongly supports the consideration of oxetan-3-ol as a valuable tool in the drug discovery arsenal.[3][14][15]

References

Comparative Analysis of the Therapeutic Index: 6-(Oxetan-3-YL)-1H-indole Analogues Versus Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of a novel oxetane-containing indole analogue against established kinase inhibitors. The data presented is intended to offer an objective overview of performance based on available preclinical data, aiding in the evaluation of its potential as a therapeutic agent.

Introduction

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A wider therapeutic window is a desirable characteristic for any novel drug candidate. This guide focuses on an oxetane-containing indole derivative, specifically 6-Bromo-2-phenyl-3-(3-(3,4,5-trimethoxyphenyl)oxetan-3-yl)-1H-indole (referred to as Analogue 5c), as a representative of the 6-(Oxetan-3-YL)-1H-indole class, due to its potent preclinical cytotoxic activity. This compound is compared against three commercially successful indole-based multi-kinase inhibitors: Sunitinib, Axitinib, and Sorafenib.

The incorporation of an oxetane ring into drug candidates is a strategy employed to enhance physicochemical properties such as solubility and metabolic stability, which can contribute to an improved safety profile. This analysis aims to contextualize the preclinical efficacy and toxicity data of this novel analogue within the landscape of existing therapies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and in vivo toxicity of Analogue 5c and the comparator kinase inhibitors. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.

Table 1: In Vitro Efficacy (Cytotoxicity)

This table presents the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) of the compounds against various human cancer cell lines. Lower values indicate higher potency.

CompoundCell LineGI50 / IC50 (µM)
Analogue 5c MCF-7 (Breast)0.47
MDA-MB-231 (Breast)0.53
PANC-1 (Pancreatic)0.64
Sunitinib 786-O (Renal)~5.0[1]
HCT-116 (Colon)>10
IGR-N91 (Neuroblastoma)>10
Axitinib GB1B (Glioblastoma)3.58 (3 days) / 2.21 (7 days)[2]
SH-SY5Y (Neuroblastoma)0.274[3]
HUVEC (Endothelial)0.573[3]
Sorafenib GB1B (Glioblastoma)3.52 (3 days) / 1.68 (7 days)[2]
Huh-7 (Hepatocellular)0.9[4]
Table 2: In Vivo Toxicity

This table provides available data on the in vivo toxicity of the compounds, primarily focusing on the Maximum Tolerated Dose (MTD) in mice or the Lethal Dose 50 (LD50) in rats. Higher values indicate lower toxicity.

CompoundAnimal ModelToxicity MetricValue
Analogue 5c (proxy) Rat (for a novel indole derivative)LD50 (oral)1271 mg/kg[5]
Sunitinib MouseMTD (oral, daily)200 mg/kg[6]
Axitinib MouseMTD (oral, twice daily)2.4 mg/m²/dose[3]
Sorafenib MouseDosing Regimen (oral, daily)30-60 mg/kg[7][8]
RatDosing Regimen (oral, daily)15 mg/kg[9]

Disclaimer: The LD50 value for Analogue 5c is based on a different, though structurally related, novel indole derivative due to the absence of specific toxicity data for Analogue 5c in the reviewed literature. A separate study on another novel indole derivative indicated safety at lower doses in mice and zebrafish models.[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The determination of GI50 and IC50 values is crucial for assessing the in vitro efficacy of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Analogue 5c, Sunitinib) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle control. The GI50 or IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Assessment (LD50 Determination)

Acute toxicity studies in animal models are essential for determining the safety profile of a new chemical entity. The LD50 is a standardized measure for acute toxicity.

Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

Protocol Outline (Up-and-Down Procedure - OECD 425):

  • Animal Selection: A small number of animals (typically rats or mice) of a single sex are used.

  • Dose Administration: A single animal is dosed at a starting level just below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: This sequential dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).

  • LD50 Calculation: The LD50 is then calculated using a maximum likelihood method based on the pattern of survivals and mortalities. This method minimizes the number of animals required while providing a statistically robust estimate of the LD50.

Visualizations

Signaling Pathway

Indole-based kinase inhibitors often target key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Indole-Based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway targeted by many indole-based kinase inhibitors.

Experimental Workflow for Therapeutic Index Assessment

The determination of a therapeutic index involves a multi-step experimental process, starting with in vitro assays and progressing to in vivo studies.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation CellLines Select Cancer Cell Lines MTT MTT/Cytotoxicity Assay CellLines->MTT IC50 Determine IC50/GI50 MTT->IC50 AnimalModel Select Animal Model (e.g., Mice, Rats) IC50->AnimalModel Inform Efficacy Dose (ED50) TI Therapeutic Index (TI) = LD50 / ED50 IC50->TI ToxicityStudy Acute Toxicity Study (e.g., OECD 425) AnimalModel->ToxicityStudy LD50 Determine LD50/MTD ToxicityStudy->LD50 LD50->TI

Caption: Generalized experimental workflow for determining the therapeutic index of a compound.

Discussion and Conclusion

The preclinical data suggests that the oxetane-containing indole analogue 5c exhibits potent in vitro cytotoxicity against breast and pancreatic cancer cell lines, with GI50 values in the sub-micromolar range. This efficacy is comparable to or, in some cases, more potent than the established kinase inhibitors Sunitinib, Axitinib, and Sorafenib against certain cell lines.

A direct comparison of the therapeutic index is challenging due to the lack of specific in vivo toxicity data for Analogue 5c. However, using the LD50 of a related novel indole derivative as a proxy (1271 mg/kg in rats), a preliminary and speculative assessment can be made. The MTD values for the comparator drugs in mice are significantly lower, suggesting that the novel oxetane-containing indole scaffold may possess a favorable safety profile. The incorporation of the oxetane moiety is known to potentially reduce off-target effects and improve metabolic stability, which could contribute to a wider therapeutic window.[11][12]

It is crucial to emphasize that this is a preliminary comparison based on limited and varied preclinical data. Further comprehensive in vivo efficacy and toxicity studies are required to definitively establish the therapeutic index of this compound analogues and to fully understand their potential as clinical candidates. The promising in vitro potency, coupled with the potential for an improved safety profile conferred by the oxetane moiety, warrants further investigation.

References

A comparative study of the safety profiles of novel indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Profile of Novel Indole Derivatives for Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds. Its versatility has led to the development of a plethora of novel derivatives with therapeutic potential across various disease areas, including oncology and inflammation. However, the translation of these promising candidates from bench to bedside hinges on a thorough evaluation of their safety profiles. This guide provides a comparative analysis of the safety of select novel indole derivatives, supported by experimental data, to aid researchers in the drug development process.

In Vitro Cytotoxicity Profile

A primary concern in drug development is the potential for a compound to exhibit off-target cytotoxicity, which can lead to adverse effects. The following table summarizes the in vitro cytotoxicity of several novel indole derivatives against cancerous and non-cancerous cell lines, often compared to a standard chemotherapeutic agent like doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric, with higher values against normal cells indicating greater selectivity and a potentially better safety margin.

Table 1: Comparative In Vitro Cytotoxicity of Novel Indole Derivatives

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Reference
Indole Derivative AMCF-7 (Breast)5.2MCF-10A (Normal Breast)> 100> 19.2[1]
Indole Derivative BHCT-116 (Colon)9.02BEAS-2B (Normal Bronchial)> 50> 5.5[2]
Indole Derivative CA549 (Lung)1.24Non-cancer cells> 53.32> 43[2]
Indole-Thiazolidinone HybridHCT-15 (Colon)0.92Not SpecifiedNot SpecifiedNot Specified[2]
Doxorubicin (Standard)MCF-7 (Breast)0.8MCF-10A (Normal Breast)1.21.5[1]

In Vivo Acute Toxicity

Preclinical in vivo studies are crucial for assessing the systemic toxicity of a drug candidate. The acute oral toxicity test is a standard method to determine the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. A higher LD50 value is indicative of lower acute toxicity.

Table 2: Acute Oral Toxicity of a Novel Indole Derivative in Rats

CompoundSpeciesLD50 (mg/kg)GHS CategoryObservationsReference
Purpurin (Indole-related)Wistar Rats> 20005No mortality or significant behavioral changes observed.[3]

Gastrointestinal Safety Profile of Anti-inflammatory Indole Derivatives

A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole derivative indomethacin, is their potential to cause gastric ulcers.[4] Novel indole derivatives with anti-inflammatory properties are often evaluated for their ulcerogenic potential to identify candidates with an improved gastrointestinal safety profile. The ulcer index is a quantitative measure of the severity of gastric lesions.

Table 3: Comparative Ulcerogenic Activity of Novel Anti-inflammatory Indole Derivatives

CompoundDose (mg/kg)Ulcer Index% UlcerationReference
Indole Derivative 10b10Lower than Indomethacin41-53% of Indomethacin[5]
Indole Derivative 11a10Lower than Indomethacin41-53% of Indomethacin[5]
Indole Derivative 11c10Lower than Indomethacin41-53% of Indomethacin[5]
Indole Derivative 11f10Lower than Indomethacin41-53% of Indomethacin[5]
Indomethacin (Standard)10High100%[5]
Compound S3Not Specified0.116-[4]
Indomethacin (Standard)Not Specified0.948-[4]

Signaling Pathways in Indole Derivative Action

Many indole derivatives exert their biological effects by modulating specific signaling pathways. The Aryl hydrocarbon Receptor (AhR) pathway is one such pathway that can be influenced by various indole compounds. Understanding these interactions is crucial for elucidating mechanisms of both efficacy and potential toxicity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative AhR_complex AhR HSP90 XAP2 SRC Indole->AhR_complex Binding AhR AhR ARNT ARNT AhR->ARNT Dimerization AhR_ARNT_dimer AhR ARNT AhR->AhR_ARNT_dimer Translocation HSP90 HSP90 XAP2 XAP2 SRC SRC AhR_complex->AhR Dissociation XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binding Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Initiation

Aryl hydrocarbon Receptor (AhR) Signaling Pathway

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Test indole derivatives and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the hazardous properties of a substance and allows for its classification.

Animals:

  • Healthy, young adult rats of a single sex (typically females are used first).

Procedure:

  • Dosing: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Stepwise Procedure: The outcome of the first group determines the subsequent steps. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested. This stepwise approach minimizes the number of animals used.

  • Pathology: At the end of the study, all animals are subjected to gross necropsy, and any macroscopic pathological changes are recorded.

Determination of Ulcerogenic Index

This method assesses the potential of a compound to induce gastric ulcers in an animal model.

Animals:

  • Wistar rats are commonly used.

Procedure:

  • Fasting: Animals are fasted for a specified period (e.g., 24 hours) before the experiment but have free access to water.

  • Compound Administration: The test indole derivative, a standard ulcerogenic drug (e.g., indomethacin), and a vehicle control are administered orally.

  • Observation Period: After a set time (e.g., 4-6 hours), the animals are euthanized.

  • Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for ulcers. The severity of the ulcers is scored based on their number and size.

  • Ulcer Index Calculation: The ulcer index is calculated for each group using a formula that takes into account the incidence and severity of the ulcers. A common formula is: Ulcer Index = (Mean number of ulcers) + (Mean severity score) + (% of animals with ulcers) x 10⁻¹.[6]

References

Safety Operating Guide

Proper Disposal of 6-(Oxetan-3-YL)-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-(Oxetan-3-YL)-1H-indole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life.[1] Adherence to the following procedural guidance will support the safe and compliant management of this chemical waste.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard information and disposal requirements for this compound.

ParameterValueSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[1]
Eye Irritation Category 2A (Causes serious eye irritation)[1]
Aquatic Hazard Category 1 (Very toxic to aquatic life)[1]
Primary Disposal Route Approved Waste Disposal Plant[1]
Drain Disposal Prohibited[1]

Experimental Workflow for Disposal

The following diagram outlines the step-by-step workflow for the proper disposal of this compound from the point of generation to final removal by a licensed waste management provider.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Handling cluster_3 Disposal Request & Pickup A Generate Waste (e.g., unused compound, contaminated labware) B Segregate Waste (Solid vs. Liquid) A->B C Select Appropriate Waste Container B->C D Label Container 'Hazardous Waste' C->D E Specify Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Tightly Sealed F->G H Request Waste Pickup (When container is full) G->H I Transfer to Licensed Hazardous Waste Hauler H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation at the Source:

  • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, properly labeled solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Waste Container Selection and Labeling:

  • Use only chemically compatible and leak-proof containers for waste collection.

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The associated hazards: "Toxic," "Harmful," "Irritant," "Aquatic Hazard"

    • The date the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly sealed when not in use to prevent spills or the release of vapors.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

5. Final Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.[1] This is to prevent harm to aquatic ecosystems.

  • When the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, you will ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for 6-(Oxetan-3-YL)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides critical safety and logistical information for the handling, use, and disposal of 6-(Oxetan-3-YL)-1H-indole in a laboratory setting. This information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves are recommended for short-term protection.[1] For extended tasks, consider double-gloving.[2] Always inspect gloves for damage before use and change them regularly, or immediately upon known contact with the compound.[2]
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn.[3]
Face Protection Face ShieldA face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[3]
Body Protection Lab CoatA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[3] The lab coat must be buttoned and fit properly to cover as much skin as possible.[3]
Respiratory Protection RespiratorUse in a chemical fume hood or a well-ventilated area.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is required.[1][3]
Foot Protection Closed-toe ShoesWear appropriate shoes that cover the entire foot (closed-toe, closed-heel, no perforations).[3][4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ensure good ventilation or work within a chemical fume hood.[1]

  • Wash hands thoroughly after handling the compound.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Keep away from ignition sources as indole compounds can be flammable.[1]

  • Protect against electrostatic charges.[1]

Storage:

  • Store in a well-ventilated place.[5]

  • Keep containers tightly closed when not in use.[5][6]

  • Store away from oxidizing agents and alkaline materials.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory for any laboratory working with this compound.

Spill Management:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with inert material such as sand, diatomite, or universal binders.[1]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[7]

  • Clean: Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

  • Containers must be clearly labeled as "HAZARDOUS WASTE" with the chemical name and composition.[6]

  • Ensure waste containers are tightly sealed and stored in a designated, safe area pending disposal.[6]

Experimental Workflow: General Handling Protocol

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_retrieve Retrieve Compound from Storage prep_setup->handle_retrieve Proceed to Handling handle_weigh Weigh Compound handle_retrieve->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff finish finish cleanup_doff->finish Wash Hands

Caption: Standard laboratory workflow for handling chemical compounds.

Logical Relationship: Spill Response

This diagram illustrates the immediate, sequential actions to be taken in the event of a chemical spill.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbents) ppe->contain collect Collect Waste (Use non-sparking tools) contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Step-by-step spill response protocol.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.